5-Nitro-pyridin-3-ylamine hydrochloride
Description
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Properties
IUPAC Name |
5-nitropyridin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2.ClH/c6-4-1-5(8(9)10)3-7-2-4;/h1-3H,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHDBLKSXWWPMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Nitro-pyridin-3-ylamine Hydrochloride
Abstract
This guide provides a comprehensive and technically detailed methodology for the synthesis of 5-Nitro-pyridin-3-ylamine hydrochloride (CAS No: 1220040-21-0).[1] As a crucial building block in the development of pharmaceutical and agrochemical agents, a reliable and well-understood synthetic route to this compound is of significant interest to the scientific community.[2] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale and strategic considerations behind the chosen synthetic pathway. It is designed for researchers, chemists, and drug development professionals who require a robust and reproducible protocol grounded in established chemical principles. The synthesis is presented as a multi-step process commencing from the readily available starting material, 3-aminopyridine, and involves protection, regioselective nitration, deprotection, and final salt formation.
Strategic Overview and Mechanistic Rationale
The synthesis of 5-Nitro-pyridin-3-ylamine presents a classic challenge in heterocyclic chemistry: achieving specific regioselectivity on a pyridine ring bearing an activating amino group. The pyridine nitrogen acts as a deactivating group towards electrophilic aromatic substitution, while the amino group is a powerful activating ortho-, para-director. Direct nitration of 3-aminopyridine would likely lead to a mixture of products, with substitution favored at the 2, 4, and 6 positions, and potential oxidation of the starting material under harsh nitrating conditions.
To circumvent these issues, our strategy employs a protecting group approach. This methodology is founded on three core principles:
-
Modulation of Reactivity: The amino group at the 3-position is temporarily converted into an acetamido group. This moderately deactivating group still directs ortho- and para-, but its reduced activating strength, coupled with the inherent deactivation of the ring nitrogen, makes the 5-position (meta to the ring nitrogen) a viable site for electrophilic attack.
-
Regiocontrol: By protecting the highly activating amino group, we can more precisely control the position of nitration, significantly improving the yield of the desired 5-nitro isomer.
-
Stability and Yield: The protection step prevents the oxidative side reactions common with free amines and strong nitrating agents, leading to a cleaner reaction profile and a more efficient overall synthesis.
The chosen pathway proceeds through three main stages, as illustrated in the workflow diagram below.
Caption: Overall synthetic workflow from 3-aminopyridine to the target compound.
Detailed Experimental Protocols
Safety Precaution: This synthesis involves the use of corrosive acids and strong nitrating agents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Part A: Synthesis of N-(pyridin-3-yl)acetamide (Intermediate 1)
Rationale: This step protects the amino group of 3-aminopyridine as an acetamide. Acetic anhydride is an effective and readily available acetylating agent.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminopyridine (10.0 g, 0.106 mol).
-
Add 50 mL of glacial acetic acid to dissolve the starting material.
-
Slowly add acetic anhydride (12.0 mL, 0.127 mol) to the solution with stirring.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
-
After completion, cool the mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~8.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum to yield N-(pyridin-3-yl)acetamide.
| Parameter | Value |
| Typical Yield | 90-95% |
| Appearance | White to off-white solid |
| Molecular Weight | 136.15 g/mol |
Part B: Synthesis of N-(5-nitropyridin-3-yl)acetamide (Intermediate 2)
Rationale: This is the critical regioselective nitration step. A mixture of fuming nitric acid and concentrated sulfuric acid generates the nitronium ion (NO₂⁺), the active electrophile. The temperature is kept low initially to control the exothermic reaction.
Caption: Mechanism of electrophilic nitration on the protected pyridine ring.
Procedure:
-
In a 250 mL three-necked flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (50 mL).
-
Cool the sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add N-(pyridin-3-yl)acetamide (10.0 g, 0.073 mol) in small portions, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete and the solid is dissolved, add fuming nitric acid (6.0 mL, ~0.14 mol) dropwise from the dropping funnel. Maintain the internal temperature between 0-5 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Neutralize the resulting solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8.
-
A yellow precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
| Parameter | Value |
| Typical Yield | 65-75% |
| Appearance | Yellow solid |
| Molecular Weight | 181.15 g/mol |
Part C: Synthesis of this compound (Final Product)
Rationale: The final stage involves the acidic hydrolysis of the acetamide protecting group to reveal the free amine. The use of hydrochloric acid serves a dual purpose: it catalyzes the hydrolysis and subsequently forms the hydrochloride salt of the product, which can be isolated by precipitation.
Procedure:
-
To a 100 mL round-bottom flask, add the crude N-(5-nitropyridin-3-yl)acetamide (8.0 g, 0.044 mol) and 40 mL of 6M hydrochloric acid.
-
Heat the mixture to reflux (approximately 100-105 °C) for 4 hours. The solid should dissolve as the hydrolysis proceeds.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the solution in an ice bath for 1-2 hours. The hydrochloride salt of the product will crystallize out of the acidic solution.
-
Collect the crystalline solid by vacuum filtration.
-
Wash the product with a small amount of ice-cold isopropanol (2 x 10 mL) to remove any residual impurities.
-
Dry the final product, this compound, in a vacuum oven at 50 °C.
Product Characterization and Data
The final product and key intermediates should be characterized to confirm their identity and purity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Appearance |
| N-(pyridin-3-yl)acetamide | C₇H₈N₂O | 136.15 | 90-95 | White Solid |
| N-(5-nitropyridin-3-yl)acetamide | C₇H₇N₃O₃ | 181.15 | 65-75 | Yellow Solid |
| 5-Nitro-pyridin-3-ylamine | C₅H₅N₃O₂ | 139.11[3] | - | Yellow Solid[2] |
| 5-Nitro-pyridin-3-ylamine HCl | C₅H₆ClN₃O₂ | 175.57[1] | 85-90 (from Part C) | Light Yellow Crystalline Solid |
Spectroscopic analysis: The structure of the final product can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The IR spectrum would show characteristic peaks for the N-H stretches of the ammonium salt, and the C-NO₂ vibrations.
Conclusion
This guide outlines a robust and reproducible three-stage synthesis for this compound. The strategic use of an acetamide protecting group is key to achieving the desired regioselectivity during the critical nitration step. By providing detailed, step-by-step protocols and explaining the underlying chemical principles, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The self-validating nature of the protocol, from protection to final salt formation, ensures a high degree of success for scientists and professionals in the field.
References
- Ambrose Rajkumar, M., et al. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation.
- Google Patents: WO2010089773A2 - Process for preparation of nitropyridine derivatives.
-
Autech Industry Co.,Limited. The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis. Available at: [Link]
-
El-Awa, A., et al. (2010). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 15(9), 6455-6466. Available at: [Link]
- Google Patents: CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines.
-
Organic Syntheses Procedure: 2,3-diaminopyridine. Available at: [Link]
-
PubChem - National Institutes of Health: 5-Nitropyridin-3-amine. Available at: [Link]
-
MDPI: Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]
- Google Patents: CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
-
NIST WebBook: 2-Amino-5-nitropyridine. Available at: [Link]
-
National Testing Agency, India: Syllabus for Chemistry (SCQP08). Available at: [Link]
Sources
An In-depth Technical Guide to 5-Nitro-pyridin-3-ylamine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: In the landscape of modern medicinal and agrochemical research, the strategic use of highly functionalized heterocyclic intermediates is paramount. 5-Nitro-pyridin-3-ylamine and its hydrochloride salt represent a class of compounds with significant synthetic potential, primarily owing to the unique electronic interplay between an electron-donating amino group and a potent electron-withdrawing nitro group on a pyridine scaffold. This guide aims to provide a comprehensive technical overview of 5-Nitro-pyridin-3-ylamine hydrochloride, synthesizing available data with established principles of pyridine chemistry. While specific experimental data for the hydrochloride salt is limited in publicly accessible literature, this document will extrapolate from the known chemistry of its free base, 3-Amino-5-nitropyridine, and related isomers to offer valuable, field-proven insights for its application in research and development.
Core Chemical Properties and Structural Attributes
This compound is the salt form of the parent compound, 3-Amino-5-nitropyridine. The protonation of the pyridine ring nitrogen or the exocyclic amino group enhances its solubility in polar protic solvents, a common strategy in drug development and synthetic chemistry to improve handling and bioavailability.
The foundational molecule, 3-Amino-5-nitropyridine, is a light yellow to yellow solid.[1] Its structure is characterized by a pyridine ring substituted at the 3-position with an amino group (-NH₂) and at the 5-position with a nitro group (-NO₂).[1][2] This substitution pattern dictates its reactivity, making it a valuable precursor in multi-step syntheses.[1][2]
Table 1: Physicochemical Properties
| Property | Data (this compound) | Data (3-Amino-5-nitropyridine, Free Base) | Source(s) |
| CAS Number | 1220040-21-0 | 934-59-8 | [3][4] |
| Molecular Formula | C₅H₆ClN₃O₂ | C₅H₅N₃O₂ | [3][4] |
| Molecular Weight | 175.57 g/mol | 139.11 g/mol | [3][4] |
| Appearance | Data not available | Light yellow to yellow solid | [2] |
| Storage | Store at room temperature | Store at 0-8°C | [3] |
Computational Chemistry Data (Predicted)
Computational models provide insights into the molecule's behavior and properties.
| Parameter | Predicted Value (Hydrochloride Salt) | Source |
| TPSA (Topological Polar Surface Area) | 82.05 Ų | [3] |
| LogP (Octanol-Water Partition Coefficient) | 0.9938 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Rotatable Bonds | 1 | [3] |
Synthesis and Manufacturing
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Nitration of an Aminopyridine (Illustrative Example)
This protocol is based on the general method for nitrating aminopyridines and should be adapted and optimized for the specific synthesis of the 3-amino-5-nitro isomer. The nitration of aminopyridines can yield a mixture of isomers, making purification a critical step.[1]
Objective: To synthesize 3-Amino-5-nitropyridine by nitrating 3-aminopyridine.
Materials:
-
3-Aminopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Sodium Hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 3-aminopyridine to concentrated sulfuric acid while cooling in an ice bath to maintain a low temperature.
-
Addition of Nitrating Agent: Prepare a mixture of fuming nitric acid and concentrated sulfuric acid (a nitrating mixture). Cool this mixture in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the 3-aminopyridine solution, ensuring the reaction temperature is strictly controlled (e.g., below 5-10°C).
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This step should be performed slowly and with caution due to the exothermic nature of acid dilution.
-
Neutralization and Precipitation: Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the desired product precipitates. The pH should be carefully adjusted to maximize the yield of the free base.
-
Isolation and Purification: The precipitated solid (crude 3-Amino-5-nitropyridine) is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.
-
Hydrochloride Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., isopropanol or ethanol) and treated with a stoichiometric amount of hydrochloric acid (either gaseous or as a solution in a solvent like isopropanol). The resulting salt typically precipitates and can be collected by filtration and dried.
Chemical Reactivity and Synthetic Utility
The dual functionality of 3-Amino-5-nitropyridine makes it a highly versatile intermediate.[2] The amino group can act as a nucleophile or be converted into other functional groups, while the nitro group can be reduced to an amine, enabling further derivatization.
Key Reactions:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C, iron in acetic acid). This yields 3,5-diaminopyridine, a precursor for synthesizing fused heterocyclic systems or other poly-substituted pyridines.
-
Reactions of the Amino Group: The amino group can undergo a range of reactions, including:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce various substituents (e.g., -Cl, -Br, -CN, -OH).
-
Alkylation and Arylation: To form secondary or tertiary amines.
-
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, although the positions activated will depend on the specific reaction conditions and reactants.
The hydrochloride salt form is generally stable under ambient conditions. However, it will react with bases to liberate the free amine. It is important to consider the acidic nature of the salt when planning reactions with base-sensitive reagents.
Caption: Reactivity map of the core 5-Nitro-pyridin-3-ylamine molecule.
Spectroscopic Characterization
Detailed, experimentally verified spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns would depend on the solvent and the electronic effects of the amino and nitro groups. - The amine protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. In the hydrochloride salt, these protons may be exchanged or appear further downfield. |
| ¹³C NMR | - Carbon atoms in the pyridine ring would resonate in the aromatic region (δ 110-160 ppm). The carbon attached to the nitro group would be significantly deshielded (shifted downfield). |
| FT-IR | - N-H stretching vibrations from the amino group (around 3300-3500 cm⁻¹). - Asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) typically appear as strong bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. - C=C and C=N stretching vibrations from the pyridine ring in the 1600-1400 cm⁻¹ region. |
| Mass Spec | - The mass spectrum of the free base (3-Amino-5-nitropyridine) would show a molecular ion peak (M⁺) at m/z = 139.11. Common fragmentation patterns would involve the loss of the nitro group or parts thereof. |
Applications in Research and Drug Development
The primary utility of 3-Amino-5-nitropyridine lies in its role as a versatile building block for synthesizing more complex molecules with potential biological activity.[2]
-
Pharmaceutical Intermediates: The pyridine core is a common motif in many biologically active compounds. The presence of both amino and nitro groups allows for diverse chemical modifications, making it a valuable precursor in the synthesis of various pharmaceutical agents.[2][5]
-
Agrochemicals: Similar to its use in pharmaceuticals, this compound can serve as a starting material for the synthesis of new pesticides, herbicides, and fungicides.[2]
-
Materials Science: While less common, its reactive nature can be applied in the synthesis of specialty polymers or other functional materials.[2]
Safety and Handling
Specific safety data for this compound is not available. The following recommendations are based on data for related aminonitropyridine compounds.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Hazards: Compounds in this class may be harmful if swallowed or inhaled and can cause skin and eye irritation.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable chemical intermediate with significant potential for researchers in organic synthesis, particularly in the fields of drug discovery and agrochemicals. Its utility is derived from the versatile reactivity of the amino and nitro functional groups on the pyridine ring. While detailed experimental data for the hydrochloride salt is sparse, a strong understanding of its properties and reactivity can be built from the established chemistry of its free base and related isomers. Careful planning and execution of synthetic strategies using this compound can unlock access to a wide array of novel and complex molecular architectures.
References
-
The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis. (URL: [Link])
-
3-Amino-5-nitropyridine in Modern Chemical Synthesis. (URL: [Link])
-
Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22. (URL: [Link])
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(3), 639. (URL: [Link])
- DE102009022830A1 - Preparing 2,3-diaminopyridine compounds.
-
3-Aminopyridine. Wikipedia. (URL: [Link])
- CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
-
Dinitropyridines: Synthesis and Reactions. ResearchGate. (URL: [Link])
-
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 10(5), 585-595. (URL: [Link])
-
Synthesis of 3-nitropyridine (III). ResearchGate. (URL: [Link])
-
A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (URL: [Link])
-
Three-component ring transformations of N-methyl... ResearchGate. (URL: [Link])
-
3-Nitropyridine. SpectraBase. (URL: [Link])
- CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines.
-
Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(21), 7244. (URL: [Link])
-
Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. (URL: [Link])
-
THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. (URL: [Link])
-
c5sc02983j1.pdf - The Royal Society of Chemistry. (URL: [Link])
-
2-Amino-5-nitropyridine. NIST WebBook. (URL: [Link])
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A Comprehensive Spectroscopic Guide to 5-Nitro-pyridin-3-ylamine Hydrochloride for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the spectroscopic properties of 5-Nitro-pyridin-3-ylamine hydrochloride (CAS No. 1220040-21-0), a key intermediate in medicinal chemistry and materials science.[1] In the absence of directly published spectra for the hydrochloride salt, this document presents a detailed, predicted spectroscopic profile based on established principles and data from the free base, 5-Nitropyridin-3-amine (CAS No. 934-59-8).[2] We will explore the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this compound. This guide is intended to serve as a valuable resource for researchers, enabling them to confidently identify and characterize this molecule, ensuring the integrity of their synthetic pathways and final products.
Introduction: The Chemical Significance of this compound
5-Nitro-pyridin-3-ylamine is a versatile pyridine derivative featuring both an electron-donating amino group and a powerful electron-withdrawing nitro group. This unique electronic arrangement makes it a valuable building block in the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The hydrochloride salt is often preferred in synthetic applications due to its increased stability and solubility in certain solvents.
A thorough understanding of the spectroscopic characteristics of this compound is paramount for confirming its identity, assessing its purity, and elucidating its structure in more complex molecular architectures. This guide provides the foundational spectroscopic knowledge necessary for these critical tasks.
Below is the chemical structure of this compound:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the ammonium protons. The electron-withdrawing nitro group and the protonated amino group will significantly deshield the protons on the pyridine ring, causing their signals to appear at a lower field (higher ppm).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~9.0 - 9.2 | Doublet | ~2.0 | Deshielded by the adjacent ring nitrogen and the meta-nitro group. |
| H-4 | ~8.8 - 9.0 | Triplet | ~2.0 | Deshielded by both the ortho-nitro group and the ortho-ammonium group. |
| H-6 | ~9.2 - 9.4 | Doublet | ~2.0 | Deshielded by the adjacent ring nitrogen and the para-nitro group. |
| -NH₃⁺ | ~7.5 - 8.5 | Broad Singlet | N/A | The protons of the ammonium group are exchangeable and will appear as a broad signal. The chemical shift can vary with solvent and concentration. |
Note: Predicted chemical shifts are for a spectrum acquired in a polar aprotic solvent like DMSO-d₆.
The protonation of the amino group to an ammonium group is expected to cause a downfield shift of the aromatic protons compared to the free base due to the increased electron-withdrawing nature of the -NH₃⁺ group.[3][4]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton. The presence of the nitro group and the ammonium group will also influence the chemical shifts of the carbon atoms in the pyridine ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~145 - 150 | Adjacent to the ring nitrogen, deshielded. |
| C-3 | ~130 - 135 | Attached to the ammonium group. |
| C-4 | ~120 - 125 | Influenced by the adjacent nitro and ammonium groups. |
| C-5 | ~150 - 155 | Attached to the nitro group, strongly deshielded. |
| C-6 | ~140 - 145 | Adjacent to the ring nitrogen, deshielded. |
Note: Predicted chemical shifts are for a spectrum acquired in a polar aprotic solvent like DMSO-d₆.
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for acquiring NMR spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound will be characterized by vibrations corresponding to the N-H bonds of the ammonium group, the N-O bonds of the nitro group, and the C-N and C=C bonds of the pyridine ring.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |
| 3200-3400 | N-H stretch (asymmetric and symmetric) | Medium-Strong | Characteristic of the primary amine salt (-NH₃⁺).[5][6] |
| 3000-3100 | C-H stretch (aromatic) | Medium | Typical for C-H bonds on a pyridine ring.[7] |
| 1600-1650 | N-H bend | Medium | Bending vibration of the ammonium group. |
| 1580-1620 | C=C and C=N stretch (ring) | Medium-Strong | Skeletal vibrations of the pyridine ring. |
| 1500-1550 | N-O asymmetric stretch | Strong | Characteristic of an aromatic nitro group.[8] |
| 1340-1380 | N-O symmetric stretch | Strong | Characteristic of an aromatic nitro group.[8] |
| 1200-1300 | C-N stretch | Medium | Stretching vibration of the C-NH₃⁺ bond. |
Experimental Protocol for FT-IR Spectroscopy
Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
Predicted Mass Spectrum
For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique. The spectrum would be expected to show the molecular ion of the free base, [M+H]⁺, as the hydrochloride salt will dissociate in the ESI source.
Table 4: Predicted m/z Values in the ESI-MS Spectrum of this compound
| m/z | Ion | Rationale |
| 140.04 | [C₅H₅N₃O₂ + H]⁺ | The protonated molecular ion of the free base (5-Nitropyridin-3-amine).[2] |
| 110.03 | [M+H - NO]⁺ | Loss of a nitro radical from the molecular ion. |
| 94.05 | [M+H - NO₂]⁺ | Loss of a nitro group from the molecular ion. |
The fragmentation of nitropyridines in mass spectrometry often involves the loss of the nitro group or its components.[9]
Experimental Protocol for Mass Spectrometry
Caption: Workflow for acquiring an ESI mass spectrum.
Conclusion
The spectroscopic characterization of this compound is essential for its effective use in research and development. This guide provides a comprehensive overview of the expected NMR, FT-IR, and MS data for this compound, along with standardized protocols for their acquisition. By understanding the principles behind these spectroscopic techniques and the expected data, researchers can confidently verify the identity and purity of their material, ensuring the reliability and reproducibility of their work.
References
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University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. [Link]
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JoVE. IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations. [Link]
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Illinois State University. Infrared Spectroscopy. [Link]
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ResearchGate. 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and Aminopyridines (APYs). [Link]
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ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]
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Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]
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University of Wisconsin. Proton Nuclear Magnetic Resonance Spectroscopy. [Link]
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Royal Society of Chemistry. Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. [Link]
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UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions. [Link]
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PubChem. 5-Nitropyridin-3-amine. [Link]
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ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]
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ERIC. Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited. [Link]
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ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]
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MDPI. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]
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ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 5-Nitro-pyridin-3-ylamine Hydrochloride
This guide provides a comprehensive technical overview of the essential physicochemical properties of 5-Nitro-pyridin-3-ylamine hydrochloride (CAS No. 1220040-21-0), specifically focusing on its solubility and stability.[1] Designed for researchers, scientists, and professionals in drug development, this document furnishes the foundational knowledge and detailed experimental protocols necessary to thoroughly characterize this compound for research and development applications. While specific quantitative data for this molecule is not extensively available in public literature, this guide synthesizes information from structurally related nitropyridine derivatives to provide a robust framework for its empirical evaluation.[2][3][4]
Introduction to this compound
This compound is a heterocyclic compound featuring a pyridine ring substituted with a nitro group and an amino group, and it is supplied as a hydrochloride salt.[1] The presence of the electron-withdrawing nitro group and the electron-donating amino group on the pyridine core suggests a molecule with unique electronic properties, making it a valuable building block in medicinal chemistry and materials science.[5][6] Understanding its solubility and stability is paramount for its effective use in synthesis, formulation, and biological assays.[4]
Compound Profile:
| Property | Value | Source |
| Molecular Formula | C₅H₆ClN₃O₂ | [1] |
| Molecular Weight | 175.57 g/mol | [1] |
| Appearance | Typically a solid powder | Inferred from related compounds |
| Storage | Store at room temperature | [1] |
Solubility Profile: A Predictive and Experimental Approach
The principle of "like dissolves like" governs the solubility of organic compounds.[2] For this compound, the polar nature imparted by the amino and nitro groups, as well as its salt form, suggests that its solubility will be significantly influenced by the polarity of the solvent. While nitropyridine bases are generally soluble in organic solvents and insoluble in water, the hydrochloride salt form is expected to enhance aqueous solubility.[2][4]
Based on the behavior of analogous compounds, a qualitative solubility profile can be predicted. It is likely to be soluble in polar protic solvents like methanol and ethanol, and potentially in polar aprotic solvents such as DMSO and DMF. Its solubility in non-polar solvents like hexane is expected to be low.
To obtain precise solubility data, standardized experimental methods are essential. The following protocols are recommended for the quantitative determination of solubility.
Protocol 1: Gravimetric Method
This method is straightforward and reliable for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials in a constant temperature shaker for 24-48 hours to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the supernatant.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed vial and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculation: The solubility is calculated from the mass of the dissolved solute and the volume of the solvent used.
Workflow for Gravimetric Solubility Determination
Caption: Gravimetric method workflow for solubility.
Protocol 2: UV/Vis Spectrophotometry or HPLC Method
This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining solubility in a variety of solvents, including volatile ones.
Methodology:
-
Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and record its UV/Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax to construct a calibration curve.
-
Saturated Solution Preparation and Equilibration: Follow steps 1 and 2 from the Gravimetric Method.
-
Sample Preparation: After centrifugation, withdraw a small aliquot of the supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution. An HPLC-based method can also be used by generating a standard curve of peak area versus concentration.
Stability Profile: Intrinsic and Forced Degradation Studies
The stability of this compound is influenced by the pyridine ring's aromaticity and the reactivity of its functional groups.[3] Nitroaromatic compounds can be susceptible to degradation under various stress conditions.[3][7] Forced degradation studies are crucial for identifying potential degradation products and understanding the compound's intrinsic stability.[8][9][10]
Based on the chemistry of nitropyridines, the following degradation pathways should be investigated:[3][11][12]
-
Hydrolytic Degradation: The compound may undergo hydrolysis under strongly acidic or basic conditions.[3][7]
-
Oxidative Degradation: The presence of the amino group may make the molecule susceptible to oxidation.[3]
-
Photodegradation: Nitroaromatic compounds are often sensitive to light, which can induce degradation.[3][7]
-
Thermal Degradation: Elevated temperatures can lead to decomposition.
This protocol outlines a systematic approach to assess the stability of this compound under various stress conditions as recommended by ICH guidelines.[9][10]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 80°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Heat at 80°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid State): Place the solid compound in a controlled temperature oven at 100°C for 48 hours.
-
Photodegradation (Solution and Solid State): Expose a solution (e.g., 100 µg/mL in methanol) and a thin layer of the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.
-
-
Sample Analysis: After the specified exposure time, cool the samples to room temperature. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection).
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products. Assess the purity of the main peak and calculate the mass balance.
Workflow for Forced Degradation Study
Caption: Forced degradation study workflow.
Data Interpretation and Best Practices
-
Solubility Data: The quantitative solubility data will be crucial for preparing stock solutions of desired concentrations and for developing suitable formulation strategies.
-
Stability Data: The results from the forced degradation studies will help in identifying the intrinsic stability of this compound and in determining appropriate storage and handling conditions.[10] For instance, if significant photodegradation is observed, the compound should be protected from light.[3][7] If it is unstable under acidic or basic conditions, the pH of solutions should be controlled.
-
Analytical Method Development: The forced degradation studies are also instrumental in developing and validating a stability-indicating analytical method, which is a regulatory requirement for drug development.
Conclusion
While direct experimental data for this compound is not extensively published, a robust understanding of its solubility and stability can be achieved through the systematic application of the experimental protocols outlined in this guide. By leveraging knowledge from structurally similar nitropyridine derivatives and employing standardized analytical techniques, researchers can generate the critical data needed to confidently advance their research and development activities with this compound.
References
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A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. American Society for Microbiology. Available from: [Link]
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Degradation of Pyridines in the Environment. ResearchGate. Available from: [Link]
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PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing. Available from: [Link]
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5-Nitropyridin-3-amine. PubChem. Available from: [Link]
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A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. Available from: [Link]
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Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available from: [Link]
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Forced Degradation Studies. MedCrave online. Available from: [Link]
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Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available from: [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available from: [Link]
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An In-Depth Technical Guide to 5-Nitro-pyridin-3-ylamine Hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Nitro-pyridin-3-ylamine hydrochloride (CAS No. 1220040-21-0), a key heterocyclic building block in modern organic synthesis.[1] This document details the compound's chemical and physical properties, outlines a robust synthesis protocol, and provides in-depth characterization data. Furthermore, it explores the reactivity of the aminonitropyridine scaffold and discusses its applications as a versatile intermediate in the development of novel pharmaceutical agents and other advanced materials. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.
Introduction: The Significance of the Aminonitropyridine Scaffold
Pyridines are a cornerstone of heterocyclic chemistry, with their derivatives playing a pivotal role in medicinal and agricultural science.[2] The introduction of both an amino (-NH₂) and a nitro (-NO₂) group onto the pyridine ring, as seen in 5-Nitro-pyridin-3-ylamine, creates a molecule with a unique electronic landscape. The potent electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine core, making it a valuable precursor for a wide range of chemical transformations.[3] This bifunctionality allows for selective modifications at different positions of the molecule, rendering it a highly sought-after intermediate in the synthesis of complex molecular architectures.[3]
5-Nitro-pyridin-3-ylamine and its hydrochloride salt are particularly valuable in the synthesis of pharmaceutical intermediates.[3] The pyridine nucleus is a common feature in many biologically active compounds, and the presence of the nitro and amino groups provides convenient handles for further functionalization, such as reduction of the nitro group or derivatization of the amino group.[3] This versatility has led to its use in the development of a diverse range of therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 1220040-21-0 | [1] |
| Molecular Formula | C₅H₆ClN₃O₂ | [1] |
| Molecular Weight | 175.57 g/mol | [1] |
| Appearance | Typically a solid | |
| Purity | ≥98% | [1] |
| Solubility | Soluble in polar solvents like water and alcohols. | [4] |
| Storage | Store at room temperature. | [1] |
The free base, 5-Nitro-pyridin-3-ylamine, has a CAS number of 934-59-8, a molecular formula of C₅H₅N₃O₂, and a molecular weight of 139.11 g/mol .[5]
Synthesis and Purification
The synthesis of this compound typically involves a multi-step process, starting from a readily available pyridine derivative. The following protocol is a representative method based on established procedures for the synthesis of related aminonitropyridines.
Synthesis of 5-Nitro-pyridin-3-ylamine (Free Base)
The synthesis of the free base is a prerequisite for the preparation of the hydrochloride salt. A common strategy involves the nitration of a protected 3-aminopyridine derivative, followed by deprotection.
Experimental Protocol:
-
Protection of the Amino Group: 3-Aminopyridine is first protected to prevent unwanted side reactions during nitration. This can be achieved by reacting it with an appropriate protecting group, such as acetyl chloride or di-tert-butyl dicarbonate (Boc₂O), in the presence of a base.
-
Nitration: The protected 3-aminopyridine is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure selectivity for the 5-position.
-
Deprotection: Following nitration, the protecting group is removed under acidic or basic conditions to yield 5-Nitro-pyridin-3-ylamine.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the pure free base.
Diagram of Synthetic Workflow:
Caption: Key application pathways of 5-Nitro-pyridin-3-ylamine HCl.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: Aminonitropyridine compounds are generally considered hazardous. They may be harmful if swallowed, in contact with skin, or if inhaled. They can also cause skin and eye irritation. [6][7]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [7]* Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of functional groups provides a platform for the creation of a diverse array of complex molecules with significant potential in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, characterization, reactivity, and safe handling is essential for its effective utilization in research and development. This guide provides a solid foundation for scientists and researchers working with this important chemical intermediate.
References
- 5-Methyl-3-nitropyridin-2-amine: Synthesis Applications and Key Suppliers. (2026-01-08). (URL: not available)
- The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis. (URL: not available)
-
Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH. (URL: [Link])
- Fisher Scientific.
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PubChem. 3-Nitropyridin-2-ylamine. (URL: [Link])
-
PubChem. 5-Nitropyridin-3-amine. (URL: [Link])
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biological activity of 5-Nitro-pyridin-3-ylamine hydrochloride
An In-depth Technical Guide to the Biological Activity of 5-Nitro-pyridin-3-ylamine Hydrochloride
Authored by a Senior Application Scientist
Introduction: The Emerging Significance of Nitropyridines in Drug Discovery
Pyridines represent a cornerstone class of N-heterocycles in modern medicinal chemistry, with approximately 14% of FDA-approved N-heterocyclic drugs featuring a pyridine moiety.[1] Among the vast landscape of pyridine derivatives, nitropyridines have garnered significant attention. The introduction of a nitro group, a potent electron-withdrawing entity, dramatically alters the electronic and structural characteristics of the pyridine ring, enhancing its reactive potential.[2] Nitropyridines are not only biologically active in their own right but also serve as highly versatile precursors for a diverse array of bioactive molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties.[1][3]
This guide focuses on a specific, yet promising, member of this family: This compound (C₅H₆ClN₃O₂). While direct, extensive research on the biological activity of this specific salt is nascent, this document will synthesize the available data, draw logical inferences from closely related analogs, and provide a robust framework for its investigation. We will explore its chemical properties, established and potential biological activities, plausible mechanisms of action, and detailed protocols for its scientific evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this valuable chemical scaffold.
Chemical Profile and Synthesis Overview
Understanding the fundamental characteristics of this compound is crucial for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₅H₆ClN₃O₂ | [4] |
| Molecular Weight | 175.57 g/mol | [4] |
| IUPAC Name | 5-nitropyridin-3-amine;hydrochloride | [4] |
| CAS Number | 1220040-21-0 | [4] |
| Topological Polar Surface Area | 82.05 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
The synthesis of nitropyridines, including the parent compound 5-Nitro-pyridin-3-ylamine, typically involves the nitration of an aminopyridine precursor. For instance, 2-aminopyridine can be nitrated using a mixture of concentrated nitric and sulfuric acids.[5] The resulting nitropyridine is a stable, often crystalline solid that serves as a foundational building block for more complex molecules. Its value lies in the reactivity of both the amino group, which can be acylated, alkylated, or used in condensation reactions, and the nitro group, which can be reduced to an amine, opening up a different set of derivatization possibilities.[3][6]
Caption: General synthesis pathway from aminopyridine to bioactive derivatives.
A Spectrum of Biological Activities: Established & Potential
The true value of this compound lies in its potential as a pharmacophore. The broader class of nitropyridines has demonstrated a wide range of biological effects.
Antimicrobial and Antifungal Activity
A significant body of research points to the antimicrobial potential of nitropyridine derivatives.[6] The nitro group is a key functional moiety in many antimicrobial drugs, in part because it can be reduced within microbial cells to generate cytotoxic free radicals.[7]
-
Antibacterial: Nitropyridine-containing complexes have shown activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (P. aeruginosa, E. coli) bacteria.[1] Some derivatives of nicotinic acid have demonstrated very high antibacterial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains.[8]
-
Antifungal: Antifungal activity has also been reported for nitropyridine derivatives.[1][2]
-
Antiprotozoal: Isomers such as 2-nitro- and 3-nitropyridinecarboxamides were found to be active against the coccidial parasite Eimeria tenella.[9]
Given this precedent, this compound is a strong candidate for screening against a panel of bacterial and fungal pathogens.
Anticancer Potential
Nitropyridines are extensively used as precursors for compounds with antitumor activity.[1][3] The mechanism often involves the inhibition of critical cellular enzymes.
-
Enzyme Inhibition: Nitropyridines have been shown to inhibit cytosolic thioredoxin reductase 1, an enzyme often overexpressed in cancer cells and a key target for anticancer therapy.[1][3] Additionally, a 5-nitropyridin-2-yl derivative was identified as a dual inhibitor of chymotrypsin and urease.[1][3]
-
Precursor for Cytotoxic Agents: 6-(4-Phenylpiperazin-1-yl)pyridine-3-ylamine, a compound synthesized from a nitropyridine precursor via reduction of the nitro group, has exhibited anticancer activity and served as a lead compound for designing new agents against prostate cancer cell lines.[1][3]
This suggests two primary avenues for this compound in oncology research: direct evaluation for cytotoxicity and its use as a scaffold to build more complex and targeted anticancer agents.
Agrochemical Applications
Beyond medicine, nitropyridines have found utility in agriculture. This underscores the broad biological reactivity of the chemical class.
-
Herbicidal Activity: A study on nitropyridine-containing phenylaminoacetates and propionates found that one derivative exhibited a high level of herbicidal activity on barnyard grass.[1]
-
Insecticidal Activity: 2-Chloro-5-nitropyridine has been used as a starting material for a new series of insecticides active against several agricultural pests.[3]
-
Pesticides: 5-Nitro-pyridin-3-ylamine is noted for its use in the formulation of effective pesticides and herbicides.[10]
Plausible Mechanisms of Action
The biological activity of nitro-containing compounds is often linked to the reactivity of the nitro group itself.
Caption: Potential bioactivation pathway of a nitroaromatic compound.
-
Reductive Activation: In the low-oxygen environment of many microbial or tumor cells, the nitro group (Ar-NO₂) can undergo enzymatic reduction to form a highly reactive nitro radical anion (Ar-NO₂⁻˙). This radical can then participate in redox cycling, generating reactive oxygen species (ROS) that cause widespread oxidative damage to DNA, proteins, and lipids, ultimately leading to cell death.[7]
-
Enzyme and Receptor Binding: The pyridine ring is a "privileged scaffold," meaning it is a structural motif frequently found in molecules that bind to a wide range of biological targets. The specific arrangement of the amino and nitro groups on this compound creates a unique electronic and steric profile that could facilitate specific interactions within the active sites of enzymes or cellular receptors.
Experimental Protocols for Biological Evaluation
To empirically determine the , standardized, self-validating assays are essential.
Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound required to inhibit the visible growth of a microbial strain.
Materials:
-
This compound (stock solution in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains of interest
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (medium only)
-
Vehicle control (medium with DMSO)
-
Spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Preparation: Prepare a 2-fold serial dilution of the test compound in the 96-well plate. Start with a high concentration (e.g., 256 µg/mL) and dilute across 10-12 wells.
-
Inoculum: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, then dilute it into the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the prepared inoculum to each well containing the test compound, positive control, and vehicle control. Add 200 µL of sterile medium to the negative control wells.
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for 18-24 hours for most bacteria).
-
Data Analysis: Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth). Alternatively, read the optical density (OD) at 600 nm. The MIC is the lowest concentration at which the OD is equivalent to the negative control.
Caption: Experimental workflow for a Minimum Inhibitory Concentration (MIC) assay.
Protocol 2: Cytotoxicity Assessment via MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Positive control (e.g., Doxorubicin)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the test compound. Include vehicle and positive controls.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT reagent to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Analysis: Read the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC₅₀ (half-maximal inhibitory concentration) can be calculated using non-linear regression analysis.
Toxicology and Safety Considerations
Safety data for related compounds like 3-nitropyridin-2-ylamine indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[11][12] Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are mandatory when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.[11]
Conclusion and Future Directions
This compound is a compound of significant interest, not primarily for its standalone activity, but as a foundational scaffold in medicinal chemistry and agrochemical development. The wealth of data on the diverse biological activities of nitropyridines—spanning antimicrobial, anticancer, and herbicidal applications—provides a strong rationale for its further investigation.[1][3]
Future research should focus on three key areas:
-
Broad Biological Screening: Systematically screen the compound against diverse panels of bacterial, fungal, and cancer cell lines to identify primary areas of activity.
-
Mechanism of Action Studies: Investigate its potential to inhibit key enzymes like thioredoxin reductase or to induce oxidative stress in target cells.
-
Synthetic Derivatization: Leverage the reactive amino and nitro groups to synthesize a library of novel derivatives. This approach, guided by structure-activity relationship (SAR) studies, holds the greatest promise for developing potent and selective therapeutic or agrochemical agents.
By pursuing these avenues, the scientific community can fully elucidate and harness the potential of this versatile nitropyridine building block.
References
-
Karchava, A. V., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(11), 1373. [Link]
-
Kopp, F., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]
-
Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Link]
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Al-Hiari, Y. M., et al. (2007). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 12(6), 1257-1267. [Link]
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Nakamura, H., et al. (1984). Studies on Anticoccidial Agents. 11. Synthesis and Anticoccidial Activity of Nitropyridinecarboxamides and Derivatives. Journal of Medicinal Chemistry, 27(8), 1053-1058. [Link]
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discovery of 5-Nitro-pyridin-3-ylamine hydrochloride
An In-depth Technical Guide to 5-Nitro-pyridin-3-ylamine Hydrochloride: Synthesis, Characterization, and Applications
Introduction
This compound is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the realms of pharmaceutical and agrochemical research. Its structure, featuring a pyridine ring substituted with both a nitro group and an amino group, makes it a versatile chemical intermediate. The pyridine moiety is a well-established "privileged structure" in drug design, appearing in numerous FDA-approved drugs.[1][2][3] The presence of the nitro and amino functional groups provides reactive handles for further chemical modifications, allowing for the construction of more complex molecules with potential biological activity.[4]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of this compound, focusing on its synthesis, characterization, and its role as a building block in the development of novel bioactive compounds. The information presented herein is synthesized from established chemical principles and available literature on related compounds, offering both theoretical grounding and practical insights.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound and its corresponding free base, 5-Nitro-pyridin-3-ylamine, are summarized below.
| Property | This compound | 5-Nitro-pyridin-3-ylamine (Free Base) |
| Molecular Formula | C₅H₆ClN₃O₂ | C₅H₅N₃O₂ |
| Molecular Weight | 175.57 g/mol [5] | 139.11 g/mol [4][6] |
| CAS Number | 1220040-21-0[5] | 934-59-8[4][6] |
| Appearance | Expected to be a crystalline solid | Yellow solid |
| SMILES | NC1=CC(=O)=CN=C1.[H]Cl[5] | C1=C(C=NC=C1[O-])N[6] |
| Calculated TPSA | 82.05[5] | 82.05 |
| Calculated LogP | 0.9938[5] | 0.99 |
Characterization:
The structural confirmation and purity assessment of this compound would be achieved through a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The proton NMR spectrum would show characteristic signals for the aromatic protons on the pyridine ring and the amine protons.
-
Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would help identify the key functional groups, such as the N-H stretches of the amino group, the aromatic C-H bonds, and the characteristic symmetric and asymmetric stretches of the nitro group.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for determining the purity of the synthesized compound.
Synthesis Methodology
Causality Behind Experimental Choices:
The nitration of aromatic rings is a classic electrophilic aromatic substitution reaction. However, the nitration of pyridine is notoriously difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack.[7] The presence of an activating amino group on the pyridine ring facilitates this reaction. The choice of a mixed acid system (concentrated nitric acid and sulfuric acid) is standard for generating the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivated nature of the pyridine ring. Temperature control is critical to prevent over-nitration and decomposition of the starting material.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of 5-Nitro-pyridin-3-ylamine
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add a stoichiometric amount of concentrated nitric acid to a pre-cooled volume of concentrated sulfuric acid. Maintain the temperature below 10°C throughout the addition.
-
Nitration Reaction: Dissolve 3-aminopyridine in a minimal amount of concentrated sulfuric acid in a separate reaction vessel, also cooled in an ice-salt bath. Slowly add the pre-formed nitrating mixture dropwise to the 3-aminopyridine solution, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. This will quench the reaction and precipitate the product.
-
Neutralization and Isolation: Slowly neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) to a pH of approximately 8. This will precipitate the free base, 5-Nitro-pyridin-3-ylamine, as a solid.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Experimental Protocol: Conversion to Hydrochloride Salt
-
Dissolution: Dissolve the purified 5-Nitro-pyridin-3-ylamine in a suitable organic solvent, such as ethanol or isopropanol.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an appropriate solvent) to the dissolved free base with stirring.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture. Collect the solid by filtration.
-
Drying: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities and dry under vacuum to obtain this compound.
Applications in Research and Drug Development
This compound is a valuable building block for the synthesis of more complex molecules with potential biological activities. The nitro group can be readily reduced to an amino group, providing a diamino-pyridine scaffold, or it can be used in nucleophilic aromatic substitution reactions. The existing amino group can be acylated, alkylated, or used in cyclization reactions.
Nitropyridines are precursors to a wide range of bioactive compounds, including those with anticancer, antiviral, and anti-neurodegenerative properties.[1][2] For instance, a related compound, 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine, was recently identified as a novel pure androgen receptor antagonist, highlighting the potential of the 5-nitropyridine scaffold in developing therapeutics for conditions like prostate cancer.[8] Furthermore, derivatives of 5-nitropyridine have been investigated as inhibitors of enzymes like urease and chymotrypsin.[1]
Hypothetical Drug Discovery Pathway
Caption: Role of this compound in a drug discovery workflow.
Conclusion
This compound is a synthetically accessible and versatile chemical intermediate. While its "discovery" is not chronicled as a singular event, its value lies in its potential as a precursor to a diverse array of more complex molecules. The synthetic protocols, derived from established chemical principles, provide a reliable means for its preparation. Its utility in medicinal chemistry and agrochemical research is underscored by the numerous examples of bioactive compounds containing the nitropyridine scaffold. This guide provides a solid foundation for researchers looking to utilize this compound in their synthetic and drug discovery endeavors.
References
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Shaikh, I. A., et al. (2014). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. Molecules, 19(9), 13839-13854. Available from: [Link]
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Wang, L., et al. (2021). A Novel 3E Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. ResearchGate. Available from: [Link]
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ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. Available from: [Link]
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An In-depth Technical Guide to the Physical Characteristics of 5-Nitro-pyridin-3-ylamine Hydrochloride
This guide provides a detailed exploration of the physical characteristics of 5-Nitro-pyridin-3-ylamine hydrochloride, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document moves beyond a simple data sheet to offer insights into the experimental methodologies and the scientific principles that underpin the characterization of this and similar molecules.
Introduction
This compound is a heterocyclic compound that belongs to the nitropyridine class of molecules. Nitropyridines are important precursors in the synthesis of a wide range of biologically active compounds.[1] The presence of the nitro group, a strong electron-withdrawing group, and the amino group, an electron-donating group, on the pyridine ring, makes this molecule a versatile building block in medicinal chemistry. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent amine. A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing everything from reaction setup and purification to formulation and storage.
Molecular Structure and Core Properties
The foundational properties of a molecule are dictated by its structure. This compound is the salt formed from the reaction of the basic amino group on the pyridine ring with hydrochloric acid.
| Property | Value | Source |
| Chemical Formula | C₅H₆ClN₃O₂ | [2] |
| Molecular Weight | 175.57 g/mol | [2] |
| CAS Number | 1220040-21-0 | [2] |
| Canonical SMILES | C1=C(C=NC=C1[O-])N.Cl | [3] |
| InChIKey | YRWMMPVSSQFMRQ-UHFFFAOYSA-N | [3] |
The protonation of the amino group to form the ammonium chloride salt significantly influences the compound's physical properties compared to its free base, 5-Nitropyridin-3-amine (CAS: 934-59-8).[3]
Physical Appearance
While specific vendor information may vary, hydrochloride salts of aromatic amines are typically crystalline solids. The color can be influenced by the chromophoric nitro group and the overall conjugation of the molecule. It is anticipated that this compound is a pale yellow to yellow crystalline powder.
Protocol for Visual Inspection:
A straightforward yet crucial first step in characterization is the visual inspection of the material.
-
Sample Preparation: A small, representative sample of the compound is placed on a clean, white surface, such as a watch glass or a ceramic tile.
-
Illumination: The sample is observed under both natural and artificial light to accurately assess its color.
-
Microscopic Examination: For a more detailed analysis of the crystal form (e.g., needles, plates), a small amount of the sample can be viewed under a microscope.
-
Documentation: The observed color, form, and any other notable characteristics (e.g., hygroscopicity) are recorded.
Melting Point
The melting point is a critical indicator of the purity of a crystalline solid. For a pure compound, the melting range is typically narrow. The presence of impurities usually leads to a depression and broadening of the melting range. As an ionic salt, this compound is expected to have a relatively high melting point compared to its free base.
Experimental Protocol for Melting Point Determination (Capillary Method):
The capillary method is a widely accepted and accurate technique for determining the melting point of a solid.
Caption: Workflow for Melting Point Determination.
Causality in Experimental Choices:
-
Fine Powder: Grinding the sample ensures uniform heat distribution.
-
Slow Heating Rate: A slow temperature ramp near the melting point is crucial for allowing the system to reach thermal equilibrium, ensuring that the recorded temperature accurately reflects the temperature of the sample.
Solubility
The solubility of a compound is a key physicochemical parameter, particularly in drug development, as it influences absorption and bioavailability. As an ionic salt, this compound is expected to be more soluble in polar protic solvents like water and alcohols compared to its free base.
Predicted Solubility Profile:
| Solvent | Predicted Solubility | Rationale |
| Water | Soluble | The ionic nature of the hydrochloride salt allows for strong ion-dipole interactions with polar water molecules. |
| Ethanol/Methanol | Soluble | These polar protic solvents can solvate both the ions and the organic part of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including salts. |
| Acetone | Sparingly Soluble to Insoluble | A less polar aprotic solvent, which is less effective at solvating the ionic components. |
| Dichloromethane/Chloroform | Insoluble | Non-polar organic solvents are generally poor solvents for ionic salts. |
| Hexanes/Ether | Insoluble | Very non-polar solvents that cannot effectively solvate the ionic compound. |
Experimental Protocol for Qualitative Solubility Testing:
This protocol provides a systematic approach to determining the qualitative solubility of a compound in various solvents.
Caption: Workflow for Qualitative Solubility Testing.
Self-Validating System:
The choice of a range of solvents with varying polarities provides a self-validating system. The observed solubility trend should align with the "like dissolves like" principle and the ionic nature of the compound.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity.
Predicted ¹H NMR Spectrum (in D₂O or DMSO-d₆):
-
Aromatic Protons: The pyridine ring protons are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). Due to the electron-withdrawing nitro group and the protonated amino group, these protons will be deshielded and shifted downfield. The substitution pattern will give rise to a specific splitting pattern (e.g., doublets, triplets, or singlets depending on the coupling between adjacent protons).
-
Amine Protons: The protons of the -NH₃⁺ group will likely appear as a broad singlet. Its chemical shift can be variable and may exchange with residual water in the solvent.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to a standard (e.g., tetramethylsilane - TMS, or the residual solvent peak).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted FT-IR Spectral Features:
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| ~3200-2800 | N-H stretch (in -NH₃⁺) | Broad absorption |
| ~1600-1450 | C=C and C=N stretching (aromatic ring) | Multiple sharp peaks |
| ~1550-1500 and ~1350-1300 | N-O asymmetric and symmetric stretching (nitro group) | Two strong, sharp absorptions |
| Below 1000 | C-H out-of-plane bending | Characteristic peaks for the substitution pattern |
Experimental Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR):
ATR-FTIR is a convenient method for analyzing solid samples.
-
Background Spectrum: A background spectrum of the clean ATR crystal is recorded.
-
Sample Application: A small amount of the solid sample is placed on the ATR crystal, and firm contact is ensured using a pressure clamp.
-
Sample Spectrum: The infrared spectrum of the sample is recorded.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then identified and assigned to their corresponding functional groups.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
Predicted UV-Vis Spectral Features:
The conjugated system of the nitropyridine ring is expected to show strong absorption in the UV region. The presence of the amino and nitro groups, which can participate in charge-transfer transitions, will likely result in absorption bands extending into the visible region, contributing to the compound's color. The exact position of the maximum absorbance (λ_max) will be dependent on the solvent polarity.
Experimental Protocol for UV-Vis Spectroscopy:
-
Solution Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., water or ethanol) of a known concentration.
-
Blank Measurement: A cuvette containing only the solvent is placed in the spectrophotometer to record a baseline.
-
Sample Measurement: The cuvette is then filled with the sample solution, and the absorbance is measured over a range of wavelengths (e.g., 200-600 nm).
-
Data Analysis: The wavelength of maximum absorbance (λ_max) is determined from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.
Conclusion
This technical guide has outlined the key physical characteristics of this compound and provided detailed protocols for their experimental determination. While some of the data presented is predictive due to the limited availability of specific experimental values in the public domain, the provided methodologies and scientific rationale offer a robust framework for the characterization of this compound. For researchers and drug development professionals, a thorough understanding and experimental validation of these properties are essential for the successful application of this compound in their work.
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Methodological & Application
Application Notes & Protocols: Strategic Use of 5-Nitro-pyridin-3-ylamine Hydrochloride in Modern Synthesis
Abstract
This document provides an in-depth technical guide for researchers, chemists, and drug development professionals on the reaction conditions and synthetic applications of 5-Nitro-pyridin-3-ylamine hydrochloride (CAS No: 1220040-21-0). We move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into leveraging this versatile building block. Protocols for key transformations, including Buchwald-Hartwig amination and nitro group reduction, are detailed, alongside discussions on the strategic importance of the hydrochloride salt form. The guide is structured to serve as a practical resource for synthesizing complex molecules in pharmaceutical and agrochemical research.[1][2]
Introduction: The Strategic Value of 5-Nitro-pyridin-3-ylamine
5-Nitro-pyridin-3-ylamine is a pivotal intermediate in contemporary organic synthesis. Its structure, featuring a pyridine core functionalized with both a nucleophilic amino group and an electron-withdrawing nitro group, offers multiple avenues for chemical modification.[2] This unique electronic and structural profile makes it a highly sought-after precursor for the synthesis of biologically active molecules, including anti-inflammatory, anti-cancer, and antimicrobial agents.[1][3]
The compound is most commonly supplied and utilized as its hydrochloride salt. This salt form enhances the compound's bench-top stability, mitigates its sensitivity to air, and can improve its solubility in specific polar solvent systems.[4] From a practical standpoint, the hydrochloride can also serve to moderate the reactivity of the amino group, which can be advantageous in certain multi-step synthetic sequences. This guide will focus on the reaction conditions applicable to the hydrochloride salt, with protocols that account for the in-situ generation of the free base where necessary.
Compound Profile & Physicochemical Properties
A clear understanding of the physical and chemical properties of both the free base and its hydrochloride salt is fundamental to successful experimental design.
| Property | 5-Nitro-pyridin-3-ylamine | This compound |
| Synonyms | 3-Amino-5-nitropyridine | 5-Nitropyridin-3-amine HCl |
| CAS Number | 934-59-8[1][5] | 1220040-21-0[6] |
| Molecular Formula | C₅H₅N₃O₂[1][5] | C₅H₆ClN₃O₂[6] |
| Molecular Weight | 139.11 g/mol [1][5] | 175.57 g/mol [6] |
| Appearance | Light yellow to yellow solid[2] | Off-white to yellow crystalline powder |
| Storage Conditions | Store at 0-8°C, under inert atmosphere[1][4] | Store at room temperature, in a dry, well-ventilated place[4][6] |
Core Synthetic Principles & Handling
Synthesis and Salt Formation
The parent compound, 5-Nitro-pyridin-3-ylamine, is typically synthesized via the nitration of 3-aminopyridine using a mixture of nitric acid and sulfuric acid. The subsequent formation of the hydrochloride salt is a straightforward acid-base reaction. A common laboratory-scale procedure involves dissolving the crude 5-Nitro-pyridin-3-ylamine free base in a suitable solvent (e.g., isopropanol, ethanol) and adding a solution of hydrochloric acid (either aqueous or as a solution in an organic solvent like dioxane) until precipitation is complete. The resulting solid is then isolated by filtration and dried. This process is analogous to methods described for related aminopyridine derivatives.[7]
Safety & Handling
As with any chemical reagent, proper safety protocols are paramount.
-
Hazard Profile: This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[4]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[4]
-
Incompatibilities: Avoid strong oxidizing agents. The compound is air-sensitive and should be stored under an inert atmosphere (e.g., Argon or Nitrogen).[4]
Key Synthetic Applications & Protocols
The dual functionality of 5-Nitro-pyridin-3-ylamine allows it to participate in a wide array of chemical transformations. The amino group is a potent nucleophile for C-N bond formation, while the nitro group can be readily converted into other functionalities, most notably a second amino group.
Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the construction of carbon-nitrogen bonds.[8][9] It enables the coupling of amines with aryl halides or triflates, a transformation that is often challenging via classical methods.[10] 5-Nitro-pyridin-3-ylamine serves as an excellent amine coupling partner in these reactions.
Causality of Component Selection:
-
Catalyst: A palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, is used to generate the active Pd(0) species that initiates the catalytic cycle.[11]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., Xantphos, XPhos, SPhos) are crucial. They stabilize the palladium center, promote the oxidative addition of the aryl halide, and facilitate the final reductive elimination step to form the C-N bond.
-
Base: A base is required to deprotonate the amine (or its hydrochloride salt) to form the more nucleophilic amide in the catalytic cycle. The choice of base is critical. While strong bases like NaOt-Bu can lead to high reaction rates, they may be incompatible with sensitive functional groups like esters or the nitro group itself.[12] Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ offer excellent functional group tolerance and are often the preferred choice for substrates like this.[11][12]
-
Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are typically used to ensure the solubility of the reactants and catalyst system.[12]
Protocol A: Buchwald-Hartwig Amination with an Aryl Bromide
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 eq)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound, the aryl bromide, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Visualization of the Buchwald-Hartwig Workflow
Caption: Workflow for Buchwald-Hartwig C-N Coupling.
Reduction of the Nitro Group: Accessing Diaminopyridines
A frequent and highly valuable transformation of 5-nitro-3-aminopyridine derivatives is the reduction of the nitro group to a primary amine. This creates a 3,5-diaminopyridine scaffold, a privileged structure in medicinal chemistry that allows for further derivatization at two distinct nitrogen atoms.[3][13]
Causality of Reagent Selection:
-
Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method. Palladium on carbon is a robust catalyst for nitro group reduction. The reaction is typically carried out in a protic solvent like ethanol or methanol under a hydrogen atmosphere. It offers a simple workup, as the catalyst is filtered off.
-
Metal/Acid Reduction (SnCl₂/HCl or Fe/CH₃COOH): Stannous chloride (SnCl₂) in concentrated HCl is a classic and reliable method for nitro arene reduction. Iron powder in acetic acid is a milder and often more economical alternative. These methods are tolerant of many functional groups but require a more involved aqueous workup to remove metal salts.
Protocol B: Nitro Group Reduction using Stannous Chloride
This protocol details the reduction of a generic N-aryl-5-nitropyridin-3-amine (product from Protocol A).
Materials:
-
N-aryl-5-nitropyridin-3-amine (1.0 eq)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) solution (e.g., 5M)
Procedure:
-
Dissolve the N-aryl-5-nitropyridin-3-amine in ethanol in a round-bottom flask.
-
Add the stannous chloride dihydrate to the solution.
-
Carefully add concentrated HCl and fit the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 80 °C) and stir. The reaction is often exothermic.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully basify the mixture by adding 5M NaOH solution until the pH is >10. A thick white precipitate of tin salts will form.
-
Extract the aqueous slurry multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude diaminopyridine product, which can be further purified if necessary.
Visualization of the Nitro Reduction Workflow
Caption: Workflow for SnCl₂-mediated Nitro Group Reduction.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular construction. Its hydrochloride form provides stability and ease of handling, while its functional handles—the amino and nitro groups—offer orthogonal reactivity that can be exploited in a variety of powerful synthetic transformations. The protocols and principles outlined in this guide, particularly for Buchwald-Hartwig amination and nitro group reduction, provide a robust framework for researchers to confidently and efficiently utilize this compound in the pursuit of novel pharmaceuticals, agrochemicals, and advanced materials.
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5-Nitro-pyridin-3-ylamine. Chem-Impex,
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Buchwald-Hartwig Amination. Chemistry LibreTexts,
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry,
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Buchwald-Hartwig Amination. OpenOChem Learn,
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Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. National Institutes of Health,
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5-Nitropyridin-3-amine. PubChem, National Institutes of Health,
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SAFETY DATA SHEET: 2-Amino-3-nitropyridine. Fisher Scientific,
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Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable,
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Suzuki Coupling: Mechanism & Examples. NROChemistry,
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Nitropyridines in the Synthesis of Bioactive Molecules. MDPI,
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Preparation method of 5-nitro-2-aminopyridine. Google Patents,
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Nitropyridines in the Synthesis of Bioactive Molecules. National Institutes of Health,
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Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI,
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Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine. BenchChem,
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Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online,
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. National Institutes of Health,
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4-NITRO-PYRIDIN-3-YLAMINE. ChemicalBook,
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Syllabus for Chemistry (SCQP08). National Testing Agency,
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3-Nitropyridin-2-ylamine. PubChem, National Institutes of Health,
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The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis. Medium,
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2-Amino-5-nitropyridine. NIST Chemistry WebBook,
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The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI,
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Application Notes and Protocols for 5-Nitro-pyridin-3-ylamine Hydrochloride in Medicinal Chemistry
Foreword: The Strategic Value of the Nitropyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring stands out as a "privileged scaffold"—a molecular framework that is a recurring motif in a multitude of FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of drug design. Among the vast family of pyridine derivatives, 5-Nitro-pyridin-3-ylamine and its hydrochloride salt have emerged as exceptionally versatile building blocks.
The strategic placement of an amino group and a nitro group on the pyridine core imparts a dual reactivity that medicinal chemists can exploit to construct complex molecular architectures.[4] The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the amino group serves as a key handle for amide bond formation, reductive amination, or as a directing group. Furthermore, the nitro group can be readily reduced to an amine, opening up a second vector for chemical diversification. These characteristics make 5-Nitro-pyridin-3-ylamine hydrochloride a crucial intermediate in the synthesis of a wide array of therapeutic agents, including kinase inhibitors, anti-inflammatory compounds, and antimicrobial agents.[1][5]
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes, field-proven experimental protocols, and the causal reasoning behind key synthetic strategies involving this pivotal chemical intermediate.
Compound Profile and Safety Mandates
Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is paramount.
Physicochemical Data
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 5-Nitropyridin-3-amine hydrochloride |
| CAS Number | 1220040-21-0 |
| Molecular Formula | C₅H₆ClN₃O₂ |
| Molecular Weight | 175.57 g/mol [6] |
| Appearance | Typically a beige or yellow to light-yellow solid |
| Solubility | Soluble in water |
Hazard Identification and Safe Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.
GHS Hazard Statements:
-
Harmful if swallowed, in contact with skin, or if inhaled.[7]
Mandatory Safety Protocols:
-
Engineering Controls: Always work in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.[9] Ensure that eyewash stations and safety showers are readily accessible.[8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety goggles or a face shield.[7]
-
Handling: Avoid contact with skin, eyes, and clothing.[7][9] Do not breathe dust.[7] Prevent dust formation during handling. Wash hands thoroughly after use.[7][8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8] The compound is hygroscopic and should be protected from moisture.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][8]
First Aid Measures:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[7][8]
-
On Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation occurs, seek medical attention.[7][8]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[7][8]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[7]
Core Synthetic Applications in Drug Discovery
The utility of this compound stems from its role as a versatile synthon. The amino and nitro groups are key functional handles for building molecular complexity.
Keystone in Kinase Inhibitor Synthesis
The pyridine scaffold is a well-established pharmacophore for kinase inhibitors, often designed to mimic the adenine hinge-binding region of ATP. Nitropyridine derivatives are frequently used as starting materials for potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, which are critical targets in oncology.[10][11]
The general strategy involves using the aminopyridine moiety to form a core structure, followed by functionalization, which often includes the reduction of the nitro group to an amine. This newly formed amine can then be used to build out a side chain that occupies other pockets of the kinase active site, enhancing potency and selectivity.
Precursor for Diverse Bioactive Heterocycles
Beyond kinase inhibitors, nitropyridines are precursors to a vast range of bioactive molecules.[1][2]
-
Antimicrobial and Anti-inflammatory Agents: The unique structure of 5-Nitro-pyridin-3-ylamine allows for modifications that lead to the development of novel anti-inflammatory and antimicrobial agents.[5]
-
Anticancer Compounds: Derivatives have been synthesized and evaluated as potent anticancer agents, including those targeting prostate cancer cell lines and functioning as androgen receptor antagonists.[1][12]
-
Agrochemicals: The pyridine core is also prevalent in agrochemicals, and nitropyridine intermediates are used in the synthesis of novel herbicides and insecticides.[2][4]
Validated Experimental Protocols
The following protocols are representative of common transformations performed with nitropyridine intermediates. These are intended as a guide and may require optimization based on the specific substrate and scale.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
Causality: This protocol exemplifies a common strategy where the electron-withdrawing nitro group activates the C2 or C6 position of a halopyridine towards nucleophilic attack. This reaction is fundamental for coupling the pyridine core to various side chains.
Materials:
-
2-Chloro-5-nitropyridine (1 equivalent)
-
Desired amine (e.g., 4-phenylpiperazine) (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and condenser
Step-by-Step Methodology:
-
To a round-bottom flask charged with a magnetic stir bar, add 2-chloro-5-nitropyridine and the chosen solvent (e.g., MeCN, 10 mL per mmol of substrate).
-
Add the amine nucleophile (1.1 eq) and the base (e.g., K₂CO₃, 2 eq).
-
Attach a condenser and heat the reaction mixture to reflux (for MeCN, ~82°C) or at an elevated temperature (e.g., 80-100°C for DMF).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up: Filter off any inorganic solids. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired N-substituted 5-nitropyridine derivative.
Protocol 2: Reduction of the Nitro Group to an Amine
Causality: This transformation is critical for unmasking a second amino group, which is often a key step in building out the final molecule. Reduction with iron powder in the presence of an acid or ammonium chloride is a classic, robust, and cost-effective method.
Materials:
-
Substituted 5-nitropyridine derivative (from Protocol 1) (1 equivalent)
-
Iron powder (Fe) (5-10 equivalents)
-
Ammonium chloride (NH₄Cl) or Acetic Acid (AcOH)
-
Solvent: Ethanol (EtOH)/Water mixture (e.g., 4:1 or 9:1)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and condenser
Step-by-Step Methodology:
-
In a round-bottom flask, suspend the 5-nitropyridine derivative and iron powder (5 eq) in the chosen solvent system (e.g., EtOH/H₂O 4:1).
-
Add ammonium chloride (5 eq) or a catalytic amount of acetic acid to the suspension.
-
Attach a condenser and heat the mixture to reflux (typically 70-80°C) with vigorous stirring.
-
The reaction is often exothermic. Monitor progress by TLC or LC-MS. The reaction is usually complete within 1-4 hours.
-
Work-up: After cooling to room temperature, filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol or methanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the organic solvent.
-
The remaining aqueous residue can be basified with a solution of sodium bicarbonate or sodium carbonate to pH ~8-9.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the desired pyridine-3,5-diamine derivative, which can often be used in the next step without further purification.
References
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I. R. Belyakov, et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(15), 4998. [Link]
-
MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
-
S. H. Jung, et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(13), 9349-9366. [Link]
-
J. Li, et al. (2024). Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry, 67(22), 20514-20530. [Link]
-
The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis. (n.d.). [Link]
-
A. M. Yousif, et al. (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. Journal of Natural Products, 86(11), 2634-2642. [Link]
-
M. F. Aly, et al. (2005). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. Molecules, 10(4), 529-539. [Link]
-
M. K. Mahapatra, et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4185. [Link]
- CN104447522A - Preparation method of 5-nitro-2-aminopyridine. (2015).
-
S. Verma, et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 13(45), 31653-31671. [Link]
-
A. Alphonse, & P. Murugakoothan. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research, 5(4), 1801-1806. [Link]
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applications of 5-Nitro-pyridin-3-ylamine hydrochloride in drug discovery
An In-Depth Guide to the Applications of 5-Nitro-pyridin-3-ylamine Hydrochloride in Drug Discovery
Introduction: The Strategic Value of a Dual-Functionality Building Block
5-Nitro-pyridin-3-ylamine, often supplied as its hydrochloride salt (CAS No. 1220040-21-0) for enhanced stability and handling, is a pivotal intermediate in modern medicinal chemistry.[1] Its value stems from a pyridine core, a well-established "privileged" structural motif found in numerous FDA-approved drugs, combined with two strategically positioned and chemically distinct functional groups: a nucleophilic amino group at the 3-position and a versatile nitro group at the 5-position.[2][3] This unique arrangement makes it a highly reactive and adaptable starting material for constructing complex molecular architectures.[4]
The amino group serves as a primary handle for building molecular complexity, typically through carbon-nitrogen (C-N) bond-forming reactions. The nitro group, a strong electron-withdrawing moiety, not only influences the reactivity of the pyridine ring but can also be chemically transformed, most commonly reduced to a second amino group. This opens up a secondary pathway for derivatization, making 5-Nitro-pyridin-3-ylamine a linchpin in divergent synthetic strategies aimed at producing libraries of compounds for biological screening.
Core Application I: A Versatile Scaffold for Kinase Inhibitor Synthesis
The aminopyridine scaffold is a cornerstone of modern kinase inhibitor design. Protein kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. A significant number of approved kinase inhibitors utilize a heterocyclic core that forms critical hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket. The 3-aminopyridine moiety is exceptionally well-suited for this role.
The general strategy involves using the 3-amino group as the key anchoring point to the kinase hinge, while synthetic modifications at other positions on the pyridine ring and on the amino group itself are used to achieve potency and selectivity by targeting other regions of the ATP-binding site.
Caption: Conceptual diagram of an aminopyridine core inhibitor binding to a kinase ATP pocket.
Synthetic Workflow: Key Transformations
The true power of this compound lies in its capacity to undergo two primary, orthogonal synthetic transformations. This allows chemists to build out molecular complexity in a controlled, stepwise manner.
Caption: Divergent synthetic pathways originating from 5-Nitro-pyridin-3-ylamine.
Application Note & Protocol 1: Palladium-Catalyzed C-N Cross-Coupling
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or triflate) and an amine.[5][6] This reaction has become indispensable in pharmaceutical manufacturing due to its broad substrate scope and tolerance for various functional groups.[7] For 5-Nitro-pyridin-3-ylamine, it provides a direct and efficient method to attach diverse aryl or heteroaryl groups, which are essential for exploring structure-activity relationships (SAR).
Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol describes a representative procedure for the coupling of an aryl bromide with this compound.
Rationale for Component Selection:
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂): These are common sources of Palladium(0), which is the active catalytic species.
-
Ligand (e.g., Xantphos, BINAP, or X-Phos): Bulky, electron-rich phosphine ligands are crucial. They stabilize the palladium center, promote the oxidative addition of the aryl halide, and facilitate the final reductive elimination step to form the C-N bond.[8]
-
Base (e.g., NaOt-Bu, Cs₂CO₃, or K₃PO₄): A base is required to deprotonate the amine (or its hydrochloride salt), generating the active nucleophile for the coupling reaction. The choice of base can significantly impact reaction efficiency and must be compatible with other functional groups in the substrates.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), this compound (1.1 equiv), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol %), and the phosphine ligand (2-4 mol %).
-
Inert Atmosphere: Seal the tube with a rubber septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent and Base Addition: Add an anhydrous aprotic solvent (e.g., Toluene or Dioxane, to a concentration of ~0.1 M). Add the base (e.g., Sodium tert-butoxide, 2.5 equiv) under a positive pressure of inert gas.
-
Reaction: Place the sealed tube in a pre-heated oil bath (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., Ethyl Acetate) and quench carefully with water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated-5-nitro-pyridin-3-ylamine.
Caption: General scheme for Buchwald-Hartwig amination.
Application Note & Protocol 2: Reduction of the Nitro Group
The reduction of the aromatic nitro group to an amine is one of the most fundamental and useful transformations in medicinal chemistry.[2] It converts an electron-withdrawing group into an electron-donating, nucleophilic group, dramatically altering the electronic properties of the molecule and providing a new site for functionalization. The resulting pyridine-3,5-diamine is a precursor to a wide range of fused heterocyclic systems and other complex structures.[9]
Protocol: General Procedure for Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often proceeding with high yield and producing water as the only byproduct.
Rationale for Component Selection:
-
Catalyst (e.g., 10% Palladium on Carbon, Pd/C): Pd/C is a robust and highly effective catalyst for the hydrogenation of nitro groups. It is heterogeneous, making it easily removable by filtration upon reaction completion.
-
Hydrogen Source (H₂ gas or a transfer agent): A pressurized atmosphere of hydrogen gas is the most common method. Alternatively, transfer hydrogenation agents like ammonium formate can be used for convenience and safety.
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate): A protic solvent is typically used to facilitate the reaction and dissolve the substrate.
Step-by-Step Methodology:
-
Reaction Setup: To a hydrogenation flask or a thick-walled pressure vessel, add a solution of the 5-nitro-pyridin-3-ylamine derivative (1.0 equiv) in a suitable solvent (e.g., Methanol).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst (typically 5-10 mol % by weight) to the solution.
-
Inerting and Hydrogenation: Seal the vessel. Evacuate the atmosphere and backfill with an inert gas (Argon or Nitrogen) three times. Then, evacuate and backfill with Hydrogen gas (H₂) to the desired pressure (typically 1-4 atm or 50 psi). For benchtop reactions, a balloon filled with H₂ can be used.
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar spot (the amine) indicates progress. Reactions are typically complete within 2-16 hours.
-
Catalyst Removal: Once complete, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry. Do not allow the filter cake to dry completely and handle it with care.
-
Concentration: Wash the Celite® pad with additional solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude pyridine-3,5-diamine derivative, which is often pure enough for the next step or can be purified by crystallization or chromatography.
Caption: General scheme for the reduction of a 5-nitropyridine derivative.
Structure-Activity Relationship (SAR) Data & Insights
The synthetic routes described above enable extensive exploration of the chemical space around the aminopyridine core. By systematically varying the 'R' groups attached through these reactions, medicinal chemists can optimize a compound's biological activity, selectivity, and pharmacokinetic properties. The following table provides a representative, data-informed example of how SAR might be explored for a hypothetical series of kinase inhibitors derived from 5-Nitro-pyridin-3-ylamine.
| Compound ID | Synthetic Route | R Group (Attached via N-3) | R' Group (Attached via N-5 after reduction) | Kinase X IC₅₀ (nM) | Notes |
| Lead-01 | Route A | 4-Fluorophenyl | - (NO₂) | 850 | Initial hit from screening. Modest potency. |
| Opti-02 | Route A | 3-Chloro-4-methoxyphenyl | - (NO₂) | 120 | Improved potency by targeting a hydrophobic pocket. |
| Opti-03 | Route B | H | Acetyl | 450 | Demonstrates the importance of the N-3 substituent. |
| Opti-04 | Route A then B | 3-Chloro-4-methoxyphenyl | Acetyl | 15 | Synergistic effect. N-5 substituent likely interacts with the solvent front. |
| Opti-05 | Route A then B | 3-Chloro-4-methoxyphenyl | Cyclopropylcarbonyl | 8 | Small, rigid group at N-5 further improves potency. |
Data is illustrative and based on common SAR trends in kinase inhibitor development. Actual values are target-dependent.[10][11]
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a strategic tool in drug discovery. Its pre-installed amino and nitro functionalities provide chemists with reliable and high-yielding synthetic handles to rapidly generate molecular diversity. The protocols outlined here for Buchwald-Hartwig amination and nitro group reduction represent foundational workflows for leveraging this building block, particularly in the highly competitive and therapeutically important field of kinase inhibitor development. Future applications will undoubtedly continue to exploit its versatility in creating novel heterocyclic scaffolds for a wide range of biological targets, including covalent inhibitors and targeted protein degraders.
References
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- CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google P
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N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine - MDPI. (URL: [Link])
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Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (URL: [Link])
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Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PubMed Central. (URL: [Link])
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Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
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Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. (URL: [Link])
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(PDF) Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. (URL: [Link])
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
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5-Substituted pyrido[2,3-d]pyrimidine, an inhibitor against three receptor tyrosine kinases. (URL: [Link])
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The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis. (URL: [Link])
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Method of producing 2-amino-3-nitro-5-halogenopyridine - European Patent Office. (URL: [Link])
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])
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Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC - PubMed Central. (URL: [Link])
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General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages. (URL: [Link])
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Examples of FDA‐approved kinase inhibitors exhibiting the... - ResearchGate. (URL: [Link])
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Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (URL: [Link])
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Syllabus for Chemistry (SCQP08). (URL: [Link])
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. (URL: [Link])
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Application Notes & Protocols: The Strategic Role of 5-Nitro-pyridin-3-ylamine Hydrochloride in Modern Agrochemical Synthesis
Abstract: This document provides a comprehensive technical guide for researchers and development scientists on the application of 5-nitro-pyridin-3-ylamine hydrochloride in the synthesis of advanced agrochemicals. We will delve into the compound's strategic importance, detailed synthetic protocols, mechanistic insights, and safety considerations. The protocols and discussions herein are grounded in established chemical principles and supported by authoritative references to ensure reliability and reproducibility in a laboratory setting.
Introduction: The Pyridinamine Core in Agrochemical Design
The pyridine ring is a privileged scaffold in medicinal and agrochemical science due to its unique electronic properties and its ability to mimic a benzene ring while offering a site for hydrogen bonding through its nitrogen atom. The strategic introduction of substituents, such as a nitro group and an amine, dramatically influences the molecule's reactivity and biological activity.
5-Nitro-pyridin-3-ylamine, particularly in its more stable and handleable hydrochloride salt form, serves as a critical building block, or synthon, for a variety of high-value agrochemicals. The electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but, more importantly, it activates the positions ortho and para to it for nucleophilic aromatic substitution (SNAr). The amino group, in turn, provides a versatile handle for a wide range of chemical transformations, including diazotization and amide bond formation. This unique electronic arrangement makes this compound a cornerstone for constructing complex heterocyclic systems found in modern insecticides and fungicides.
Physicochemical Properties & Handling
A thorough understanding of the starting material's properties is fundamental to its effective and safe use.
| Property | Value | Source |
| IUPAC Name | 5-nitropyridin-3-amine hydrochloride | N/A |
| CAS Number | 54231-35-5 | |
| Molecular Formula | C₅H₆ClN₃O₂ | |
| Molecular Weight | 175.57 g/mol | |
| Appearance | Light yellow to yellow crystalline powder | |
| Melting Point | 248-252 °C | |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | N/A |
Safety & Handling:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
Core Application: Synthesis of Imidacloprid Precursors
One of the most significant applications of this compound is in the synthesis of neonicotinoid insecticides, a class of neuro-active insecticides modeled after nicotine. A key intermediate in the synthesis of compounds like imidacloprid is 2-chloro-5-nitropyridine. The following protocol details the transformation of this compound to this crucial intermediate via a Sandmeyer-type reaction.
Protocol: Diazotization and Chlorination of this compound
This protocol outlines the conversion of the amino group to a chloro group. The mechanism involves the in-situ formation of a diazonium salt, which is then displaced by a chloride ion, catalyzed by a copper(I) salt.
Diagram of the Synthetic Pathway:
Caption: Synthetic pathway from 5-Nitro-pyridin-3-ylamine HCl to 2-Chloro-5-nitropyridine.
Materials:
-
This compound (1.0 eq)
-
Sodium nitrite (NaNO₂) (1.1 eq)
-
Copper(I) chloride (CuCl) (0.2 eq)
-
Concentrated Hydrochloric Acid (HCl) (approx. 6.0 eq)
-
Deionized water
-
Ice
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying
-
Silica gel for chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated HCl and deionized water. Cool the mixture to 0-5 °C using an ice-salt bath.
-
Amine Dissolution: Slowly add the this compound to the cold acid solution with vigorous stirring. Ensure the temperature is maintained below 5 °C. The hydrochloride salt form enhances solubility in the acidic medium.
-
Diazotization: Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the reaction mixture via the dropping funnel. The rate of addition must be carefully controlled to keep the internal temperature below 5 °C. The formation of nitrous acid in situ leads to the generation of the diazonium salt. A slight excess of nitrous acid is used to ensure complete conversion, which can be monitored using starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Catalyst Introduction: In a separate beaker, dissolve copper(I) chloride in concentrated HCl. Add this catalyst solution to the reaction mixture.
-
Sandmeyer Reaction: Allow the reaction mixture to slowly warm to room temperature, and then heat gently to 40-50 °C. The evolution of nitrogen gas (N₂) will be observed as the diazonium group is replaced by the chloride ion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid carefully with a base such as sodium carbonate or sodium hydroxide solution until the pH is ~7. Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude 2-chloro-5-nitropyridine can be purified by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient system.
Causality and Insights:
-
Why Hydrochloride Salt? The hydrochloride salt of the amine is used to increase its solubility in the aqueous acidic medium required for diazotization.
-
Temperature Control: Maintaining a low temperature (0-5 °C) during diazotization is critical. Diazonium salts are notoriously unstable at higher temperatures and can decompose, leading to side products and reduced yield.
-
Copper(I) Catalyst: The Cu(I) catalyst is essential for the Sandmeyer reaction. It facilitates the single-electron transfer mechanism that enables the substitution of the diazonium group with the chloride ion.
Experimental Workflow & Quality Control
A systematic workflow is crucial for achieving consistent results and ensuring the quality of the synthesized intermediate.
Diagram of a General Experimental Workflow:
Caption: A generalized workflow for the synthesis and analysis of agrochemical intermediates.
Quality Control (QC) Measures:
-
TLC Monitoring: Use TLC to track the consumption of the starting material and the formation of the product. A typical mobile phase would be a 4:1 mixture of hexane and ethyl acetate.
-
Structural Verification: The identity and purity of the final product, 2-chloro-5-nitropyridine, should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the pyridine ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
HPLC (High-Performance Liquid Chromatography): To determine the purity of the final compound.
-
Conclusion
This compound is a high-value, versatile starting material in the agrochemical industry. Its unique electronic and structural features allow for its efficient conversion into key intermediates for blockbuster products. The Sandmeyer reaction, as detailed in this note, is a robust and scalable method for this transformation. A disciplined approach to the experimental protocol, including strict temperature control and diligent in-process monitoring, is paramount to achieving high yields and purity. The insights and protocols provided here are intended to equip researchers with the foundational knowledge to confidently and safely utilize this important synthon in their development programs.
References
Application Notes and Protocols for 5-Nitro-pyridin-3-ylamine Hydrochloride in Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-pyridin-3-ylamine hydrochloride is a key chemical intermediate distinguished by its pyridine core functionalized with both a nitro and an amino group. This unique substitution pattern renders the molecule a valuable building block in the synthesis of a diverse range of complex organic molecules. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, activating it for certain transformations while deactivating it for others. This duality in reactivity, combined with the synthetic versatility of the amino group, makes 5-Nitro-pyridin-3-ylamine a sought-after precursor in medicinal chemistry and drug discovery for the development of novel therapeutic agents. This document provides detailed protocols and technical insights for the effective use of this compound in various palladium-catalyzed cross-coupling reactions and amide bond formations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 1220040-21-0 | [1] |
| Molecular Formula | C₅H₆ClN₃O₂ | [1] |
| Molecular Weight | 175.57 g/mol | [1] |
| Appearance | Solid | N/A |
| Solubility | Soluble in water.[2] | N/A |
| Topological Polar Surface Area (TPSA) | 82.05 Ų | [1] |
| logP | 0.9938 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 1 | [1] |
Reactivity and Mechanistic Considerations
The chemical behavior of 5-Nitro-pyridin-3-ylamine in coupling reactions is governed by the interplay of its functional groups. The potent electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr) reactions.[3] This electronic deficiency makes the pyridine core a good substrate for coupling reactions that proceed via oxidative addition of a palladium(0) catalyst, a key step in many cross-coupling cycles.[4]
Conversely, the amino group is a nucleophile and can readily participate in reactions such as amide bond formation. In the context of cross-coupling reactions where the amine itself is the coupling partner (e.g., Buchwald-Hartwig amination), its nucleophilicity is central to the reaction mechanism.
A critical consideration when using this compound is the presence of the hydrochloride salt. The amino group will be protonated, rendering it non-nucleophilic. Therefore, for reactions requiring a free amino group, a stoichiometric amount of base must be added to liberate the free amine in situ before the desired transformation can proceed. The choice of base is crucial to avoid unwanted side reactions.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide or pseudohalide.[5] In the case of 5-Nitro-pyridin-3-ylamine, it can serve as the amine coupling partner.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), a suitable base (e.g., Cs₂CO₃, 2.5 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a phosphine ligand (e.g., Xantphos, 0.04 mmol).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., dioxane or toluene, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate).
-
Filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Reagent Selection for Buchwald-Hartwig Amination
| Reagent | Examples | Justification |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Commonly used, effective palladium sources for cross-coupling reactions.[6] |
| Ligand | Xantphos, RuPhos, SPhos | Bulky, electron-rich phosphine ligands that promote the oxidative addition and reductive elimination steps of the catalytic cycle.[7] |
| Base | Cs₂CO₃, K₃PO₄, NaOt-Bu | A strong, non-nucleophilic base is required to deprotonate the hydrochloride salt and the amine during the catalytic cycle. The choice of base can significantly impact the reaction outcome.[7] |
| Solvent | Dioxane, Toluene, THF | Anhydrous, aprotic solvents are typically used to prevent unwanted side reactions. |
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate.[6] As 5-Nitro-pyridin-3-ylamine does not have a suitable leaving group for a direct Suzuki coupling, a two-step approach is necessary. First, the amino group is converted into a halide (e.g., bromide or iodide) via a Sandmeyer-type reaction. The resulting halonitropyridine can then be used in a Suzuki coupling reaction.
Experimental Workflow: Two-Step Suzuki-Miyaura Coupling
Caption: Two-step synthesis of a biaryl pyridine.
Detailed Protocol: Suzuki-Miyaura Coupling
Step 1: Synthesis of 3-Bromo-5-nitropyridine
-
Diazotization: To a stirred solution of this compound (1.0 mmol) in 48% hydrobromic acid (5 mL) at 0 °C, add a solution of sodium nitrite (1.2 mmol) in water (2 mL) dropwise, maintaining the temperature below 5 °C.
-
Halogenation: In a separate flask, prepare a solution of copper(I) bromide (1.2 mmol) in 48% hydrobromic acid (3 mL). Add the cold diazonium salt solution to the copper(I) bromide solution with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1-2 hours.
-
Work-up: Cool the mixture, pour it into water, and neutralize with a base (e.g., sodium carbonate). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Step 2: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vessel, add 3-bromo-5-nitropyridine (1.0 mmol), the desired boronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Reaction: Heat the mixture to reflux with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.
Reagent Selection for Suzuki-Miyaura Coupling
| Reagent | Examples | Justification |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | These are robust and commonly used catalysts for Suzuki couplings. For electron-deficient substrates, catalysts with electron-rich ligands can be beneficial.[8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An aqueous base is typically required for the transmetalation step of the Suzuki reaction. |
| Solvent | Toluene/Ethanol/Water, Dioxane/Water | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. |
Application in Amide Coupling
The amino group of 5-Nitro-pyridin-3-ylamine can readily undergo acylation to form amide bonds. This can be achieved by reacting it with an acyl chloride or with a carboxylic acid in the presence of a coupling agent.
Experimental Workflow: Amide Coupling
Caption: General workflow for amide coupling.
Detailed Protocol: Amide Coupling with a Carboxylic Acid
-
Reaction Setup: To a solution of the carboxylic acid (1.0 mmol) in a suitable solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, 1.1 mmol) and a non-nucleophilic base (e.g., DIPEA, 2.5 mmol). Stir for 10-15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add this compound (1.2 mmol) to the reaction mixture. Note: The excess base will also neutralize the hydrochloride.
-
Reaction: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Common Reagents for Amide Coupling
| Reagent | Examples | Function |
| Coupling Agent | HATU, HOBt/EDC, PyBOP | Activates the carboxylic acid to facilitate nucleophilic attack by the amine.[9][10] |
| Base | DIPEA, Triethylamine | A non-nucleophilic organic base is used to neutralize the hydrochloride salt and any acidic byproducts of the coupling reaction. |
| Solvent | DMF, DCM, THF | Aprotic solvents are typically used to avoid interference with the coupling reagents. |
Handling, Safety, and Storage
Safety Precautions:
-
Hazard Statements: this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield in coupling reactions | - Inactive catalyst- Insufficient base- Poor quality solvent or reagents- Incorrect reaction temperature | - Use a fresh batch of catalyst and ligand.- Ensure sufficient base is used to neutralize the hydrochloride and facilitate the reaction.- Use anhydrous, degassed solvents and pure reagents.- Optimize the reaction temperature. |
| Formation of side products | - Competing reactions (e.g., self-coupling)- Decomposition of starting materials or product | - Adjust the stoichiometry of the reactants.- Lower the reaction temperature.- Screen different catalysts and ligands. |
| Difficulty in product purification | - Product is very polar- Presence of persistent impurities | - Use a more polar eluent system for column chromatography.- Consider reverse-phase chromatography.- Perform an additional purification step such as recrystallization or trituration.[11] |
References
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Scribd. Amines by Bharat Panchal Sir. Retrieved from [Link]
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
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PubChem. 5-Nitropyridin-3-amine. Retrieved from [Link]
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CUET PG. Syllabus for Chemistry (SCQP08). Retrieved from [Link]
-
ResearchGate. A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates. Retrieved from [Link]
-
PMC. Water-promoted dehydrative coupling of 2-aminopyridines in heptane via a borrowing hydrogen strategy. Retrieved from [Link]
-
PMC. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]
-
ACS Publications. Cross-Coupling Reactions of Nitroarenes. Retrieved from [Link]
-
Dalton Transactions. Palladium dichloride adduct of N,N-bis-(diphenylphosphanylmethyl)-2-aminopyridine: synthesis, structure and catalytic performance in the decarboxylative cross-coupling of 4-picolinic acid with aryl bromide. Retrieved from [Link]
-
Organic Chemistry. Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
PMC. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Retrieved from [Link]
-
ACS Publications. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Retrieved from [Link]
-
PMC. An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Retrieved from [Link]
-
PMC. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Retrieved from [Link]
-
PubMed. Palladium dichloride adduct of N,N-bis-(diphenylphosphanylmethyl)-2-aminopyridine: synthesis, structure and catalytic performance in the decarboxylative cross-coupling of 4-picolinic acid with aryl bromide. Retrieved from [Link]
-
Wiley Online Library. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Retrieved from [Link]
-
RSC Publishing. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]
-
ResearchGate. A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates. Retrieved from [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Retrieved from [Link]
-
ResearchGate. Pyridines and Their Benzo Derivatives: Reactivity at the Ring. Retrieved from [Link]
-
PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
PubMed. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
ExamSIDE.Com. Compounds Containing Nitrogen | Chemistry | JEE Main Previous Year Questions. Retrieved from [Link]
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Application Notes & Protocols: Safe Handling and Storage of 5-Nitro-pyridin-3-ylamine hydrochloride
Introduction and Scope
5-Nitro-pyridin-3-ylamine hydrochloride is a heterocyclic aromatic amine containing a nitro functional group. Such compounds are valuable intermediates in medicinal chemistry and drug development, often utilized in the synthesis of more complex bioactive molecules.[1] The presence of both an amine hydrochloride salt and a nitro group on a pyridine ring dictates a specific set of chemical properties and potential hazards. The electron-withdrawing nature of the nitro group, combined with the reactivity of the aromatic amine, requires careful and informed handling to ensure personnel safety, experimental integrity, and compound stability.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate procedures for handling and storing this compound. The protocols herein are designed to mitigate risks associated with its toxicological profile and chemical reactivity.
Material Identification and Properties
A precise understanding of a compound's physical and chemical properties is foundational to its safe handling.
| Property | Data | Source(s) |
| Chemical Name | This compound | [3] |
| Synonym(s) | 5-Nitro-3-aminopyridine hydrochloride | [3] |
| CAS Number | 1220040-21-0 | [3] |
| Molecular Formula | C₅H₆ClN₃O₂ | [3] |
| Molecular Weight | 175.57 g/mol | [3] |
| Appearance | Solid (Form and color may vary by batch) | - |
| Purity | ≥98% (Typical) | [3] |
| Solubility | Likely soluble in water | [4] |
| Storage Temperature | Room Temperature | [3] |
| InChIKey | YRWMMPVSSQFMRQ-UHFFFAOYSA-N (for free base) | [5] |
| SMILES | NC1=CC(=O)=CN=C1.[H]Cl | [3] |
Note: Some physical properties, such as appearance and solubility, may not be explicitly published and should be confirmed upon receipt of the material. The water solubility is inferred from the hydrochloride salt form and data on related compounds.
Hazard Assessment and Toxicological Profile
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally analogous compounds (e.g., other nitropyridinamines) provides a strong basis for hazard assessment.[6][7] The primary hazards are associated with irritation and acute toxicity.
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[4][6] Nitroaromatic compounds can be toxic, and their reduction in vivo can lead to carcinogenic aromatic amines.[2]
-
Skin Corrosion/Irritation: Causes skin irritation (Category 2).[6] Prolonged contact should be avoided.
-
Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2/2A).[6][7] Direct contact can result in significant injury.
-
Respiratory Irritation: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[6][7] Inhalation of dust should be minimized.
Causality of Hazards: The nitro group is a strong electron-withdrawing group, which can impart toxicity.[2] The aromatic amine portion, while protonated as a hydrochloride salt, can still interact with biological systems. The fine, dusty nature of many chemical solids increases the risk of inadvertent inhalation and skin contact.
Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense against exposure. The following PPE is mandatory when handling this compound in solid or solution form.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[6] A face shield should be used in addition to goggles when there is a significant risk of splashing.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or punctures before use and change them frequently, especially after direct contact with the compound.
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or tasks with a high risk of dust generation, flame-retardant antistatic protective clothing and additional coverage may be necessary.
-
Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood or a ventilated enclosure. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[6]
Handling and Experimental Protocols
Adherence to systematic protocols is crucial for safety and experimental reproducibility.
Receiving and Initial Inspection
-
Verification: Upon receipt, verify that the container is correctly labeled and matches the order specifications. Check the CAS number (1220040-21-0).
-
Integrity Check: Inspect the container for any signs of damage or leakage. If the container is compromised, handle it as a potential spill within a chemical fume hood.
-
Documentation: Record the date of receipt and lot number in the laboratory inventory.
Weighing Protocol (Solid Compound)
This protocol is designed to minimize dust inhalation and contamination.
-
Work Area Preparation: Designate a specific area for weighing within a chemical fume hood or a ventilated balance enclosure. Cover the work surface with absorbent, disposable bench paper.
-
Equipment: Use an analytical balance with a draft shield. Have spatulas, weigh boats, and pre-labeled receiving containers ready.
-
Tare Container: Place the receiving container on the balance and tare its weight.
-
Aliquot Transfer: Carefully open the stock bottle inside the hood. Using a clean spatula, gently transfer the desired amount of this compound to the receiving container. Avoid any rapid movements that could aerosolize the powder.
-
Closure and Cleaning: Securely close the stock bottle immediately after dispensing. Carefully clean the spatula and the weighing area. Dispose of any contaminated weigh boats or bench paper in the designated solid chemical waste stream.
Solution Preparation Protocol
-
Solvent Selection: Choose an appropriate solvent based on experimental requirements. The hydrochloride salt form suggests good solubility in polar solvents like water, DMSO, or methanol.
-
Dissolution: In a chemical fume hood, add the chosen solvent to the flask containing the pre-weighed solid.
-
Mixing: Cap the flask and mix using a vortexer or magnetic stirrer until all solid is dissolved. Gentle heating may be used to aid dissolution if the compound's thermal stability in that solvent is known, but proceed with caution as heat can accelerate decomposition.[8]
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
Storage and Stability
Proper storage is critical to maintaining the purity and integrity of the compound and preventing hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6] A general-purpose chemical storage cabinet is suitable. While one supplier suggests room temperature storage, keeping it in a cool environment can prolong shelf life for many organic compounds.[3][9]
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). While not always listed as air-sensitive, related aromatic amines can be susceptible to oxidation over time.[6]
-
Incompatible Materials: Keep away from strong oxidizing agents.[6] The amine group can react exothermically with strong oxidizers.
-
Light Sensitivity: While not explicitly documented, many complex organic molecules exhibit some light sensitivity. Storing in an opaque container or in a dark cabinet is a prudent measure.
Workflow for Chemical Handling and Storage
The following diagram illustrates the logical flow for managing this compound within a laboratory setting.
Caption: Logical workflow from compound receipt to disposal.
Spill and Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Spill Cleanup
-
Small Spills (Solid): Ensure proper PPE is worn. Gently sweep or scoop the material into a labeled container for disposal. Avoid creating dust. Clean the affected area with soap and water.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material into a labeled container for disposal.
-
Large Spills: Evacuate the area. Prevent further leakage if it can be done safely. Contact your institution's Environmental Health and Safety (EHS) department immediately.
Waste Disposal
All waste containing this compound must be treated as hazardous chemical waste.
-
Containers: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7] Do not dispose of it down the drain.
-
Waste Streams: Maintain separate waste streams for solid and liquid waste to facilitate proper disposal by your EHS department.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2762893, 5-Nitropyridin-3-amine.[Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 77887, 3-Nitropyridin-2-ylamine.[Link]
-
Missouri S&T. Aromatic Nitro Compounds.[Link]
-
ChemistryStudent. Producing Aromatic Amines (A-Level).[Link]
-
Aksenov, A. V., et al. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 26(11), 3293. [Link]
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- 3. chemscene.com [chemscene.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. 5-Nitropyridin-3-amine | C5H5N3O2 | CID 2762893 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. fishersci.com [fishersci.com]
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- 9. echemi.com [echemi.com]
Application Notes and Protocols for the Purification of 5-Nitro-pyridin-3-ylamine Hydrochloride and its Derivatives
Introduction
5-Nitro-pyridin-3-ylamine and its structural analogs are pivotal building blocks in medicinal chemistry and drug development.[1] Their unique electronic and structural features make them essential precursors for a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The hydrochloride salt form is often preferred due to its enhanced stability and crystallinity. However, synthetic routes to these compounds, typically involving the nitration of aminopyridines, often yield a mixture of regioisomers and other impurities. Achieving the high degree of purity (>99.5%) required for pharmaceutical applications necessitates robust and well-designed purification strategies.
This guide provides a comprehensive overview of field-proven purification methods for 5-Nitro-pyridin-3-ylamine hydrochloride and its derivatives. We will delve into the underlying chemical principles that govern the choice of technique, present detailed step-by-step protocols, and offer expert insights into troubleshooting common challenges.
Guiding Principles: Understanding the Molecule
The successful purification of this compound hinges on understanding its key physicochemical properties:
-
Basicity: The exocyclic amino group is basic, while the pyridine nitrogen is weakly basic (its basicity is significantly reduced by the electron-withdrawing nitro group). The compound is typically isolated as a hydrochloride salt, protonated at the more basic amino group. This salt form imparts high polarity and aqueous solubility.
-
Polarity: The presence of both a nitro (-NO₂) and an amino (-NH₂) group makes the molecule highly polar.[2] This polarity dictates its solubility profile and chromatographic behavior.
-
Solubility: As a hydrochloride salt, the compound is generally soluble in polar protic solvents like water, methanol, and ethanol, and sparingly soluble in less polar solvents such as ethyl acetate, dichloromethane (DCM), and ethers. The corresponding free base is less water-soluble but more soluble in moderately polar organic solvents.
-
Common Impurities: The primary impurities often arise from the nitration of 3-aminopyridine, which can produce isomeric side-products (e.g., 3-amino-2-nitropyridine and 3-amino-6-nitropyridine) and unreacted starting material. These isomers often have very similar polarities, presenting a significant purification challenge.
Strategic Selection of Purification Methodology
The optimal purification strategy depends on the impurity profile, the scale of the synthesis, and the desired final purity. A general decision-making workflow can guide the researcher toward the most efficient method.
Caption: Decision workflow for selecting a purification method.
Method 1: Recrystallization
Recrystallization is the most efficient and scalable method for purifying crystalline solids, leveraging differences in solubility between the desired compound and impurities in a given solvent at varying temperatures.
Causality Behind Solvent Selection
The ideal recrystallization solvent should:
-
Completely dissolve the this compound at or near its boiling point.
-
Result in very low solubility of the compound at low temperatures (0-5 °C) to maximize recovery.
-
Either keep impurities fully dissolved or leave them completely insoluble at all temperatures.
Given the polar, salt-like nature of the target compound, polar protic solvents are the primary candidates.
| Solvent System | Rationale & Observations | Typical Starting Ratio (v/v) |
| Ethanol/Water | Excellent for many hydrochloride salts. Ethanol provides good solubility at reflux, while the addition of water as an anti-solvent can induce crystallization upon cooling. | 10:1 to 5:1 |
| Methanol | High dissolving power at reflux. Can be effective but may lead to lower recovery due to moderate solubility at room temperature. Often requires cooling to <0 °C. | N/A |
| Isopropanol | Lower dissolving power than methanol or ethanol, which can be advantageous for achieving a high recovery rate. | N/A |
| Water | High solubility, but recovery can be poor unless a water-miscible anti-solvent (like isopropanol or acetone) is carefully added. | N/A |
| Ethyl Methyl Ketone | Has been successfully used for recrystallizing related aminonitropyridine derivatives and may be effective for obtaining high-purity crystals.[3] | N/A |
Detailed Protocol: Recrystallization from Ethanol/Water
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add 10-15 mL of 95% ethanol.
-
Heating: Add a magnetic stir bar and heat the mixture on a stirrer hotplate to a gentle reflux. The majority of the solid should dissolve.
-
Co-solvent Addition: If the solid is not fully dissolved at reflux, add deionized water dropwise until a clear solution is achieved. Expert Tip: Avoid adding a large excess of water, as this can cause premature precipitation or "oiling out."
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Return the mixture to reflux for 5-10 minutes.
-
Hot Filtration (Optional): If charcoal was added or insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step is critical to remove insoluble matter without the product crystallizing prematurely.
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 1 hour to maximize crystal formation and recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small volume of ice-cold 95% ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.
Method 2: Acid-Base Extraction and pH Adjustment
This technique is particularly useful for removing non-basic or weakly basic impurities. The strategy involves converting the hydrochloride salt to its free base, purifying the free base, and then reforming the highly crystalline hydrochloride salt. A similar pH-driven purification is described in patent literature for a related compound.[4]
Workflow for Acid-Base Purification
Caption: Step-by-step workflow for purification via acid-base extraction.
Detailed Protocol: Free Base Purification and Salt Reformation
-
Dissolution & Basification: Dissolve the crude hydrochloride salt in a minimal amount of deionized water. Transfer the solution to a separatory funnel and add an immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute ammonium hydroxide solution with swirling until the aqueous layer reaches a pH of 8-9.[4]
-
Extraction: Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate. The free base will partition into the organic layer.
-
Separation: Drain the aqueous layer and set it aside.
-
Washing: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water and water-soluble impurities.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation of Free Base: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the purified free base, which can be used directly or further purified by recrystallization or chromatography.
-
Salt Reformation: To recover the hydrochloride salt, dissolve the purified free base in a suitable solvent like isopropanol (IPA), ethyl acetate, or diethyl ether.
-
Precipitation: Add a stoichiometric amount (1.0 equivalent) of a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of the solvent (e.g., cold ethyl acetate), and dry under vacuum.
Method 3: High-Performance Flash Chromatography
When regioisomeric impurities are present or the highest possible purity is required, column chromatography is the method of choice. Due to the basicity of the amino group, peak tailing on standard silica gel can be a significant issue.
Causality and System Selection
-
Stationary Phase: Standard silica gel (SiO₂) is effective, but its acidic silanol groups can interact strongly with the basic amine, causing streaking and poor separation.
-
Mobile Phase Modifier: To mitigate this, a small amount of a basic modifier is added to the eluent. Triethylamine (Et₃N) is commonly used (0.1-1% v/v) to compete with the analyte for binding to the acidic sites on the silica, resulting in symmetrical peak shapes.
-
Eluent System: A gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically employed.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard, cost-effective choice for normal-phase separation of polar compounds. |
| Mobile Phase A | Dichloromethane (DCM) or Ethyl Acetate (EtOAc) | Provides good initial solubility and allows for a wide polarity gradient. |
| Mobile Phase B | Methanol (MeOH) | Strong polar solvent to elute the highly polar nitropyridinamine. |
| Modifier | Triethylamine (Et₃N) | Added to both Mobile Phase A and B (0.5% v/v) to prevent peak tailing.[5] |
| Gradient | 0% to 10% MeOH in DCM | A shallow gradient is often required to resolve closely eluting isomers. |
| Detection | UV at 254 nm and/or 365 nm | The aromatic and nitro-conjugated system provides strong UV absorbance. |
Detailed Protocol: Flash Chromatography of the Free Base
Note: It is highly recommended to perform chromatography on the free base, not the hydrochloride salt, to improve solubility in typical organic eluents and avoid complications with the counter-ion.
-
Prepare the Free Base: Convert the crude hydrochloride salt to the free base as described in steps 1-6 of the Acid-Base Extraction protocol.
-
Column Equilibration: Equilibrate a pre-packed silica gel column with the starting mobile phase (e.g., 100% DCM + 0.5% Et₃N).
-
Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase (or just DCM). If solubility is low, adsorb the material onto a small amount of silica gel (dry loading) and apply the resulting powder to the top of the column.
-
Elution: Run the separation using a linear gradient, for example, from 0% to 10% Methanol (containing 0.5% Et₃N) in Dichloromethane (containing 0.5% Et₃N) over 10-20 column volumes.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The resulting solid is the purified free base. If the hydrochloride salt is desired, proceed with the salt formation step (steps 7-9) from the acid-base protocol.
References
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
- Google Patents. (2015). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
-
Reltien, E., et al. (2007). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 12(2), 355-365. Retrieved from [Link]
-
MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(15), 4936. Retrieved from [Link]
-
Rajkumar, M. A., et al. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research, 5(1), 74-78. Retrieved from [Link]
-
Wang, L. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. Letters in Applied NanoBioScience, 11(4), 4131-4138. Retrieved from [Link]
-
Scribd. (n.d.). Amines by Bharat Panchal Sir. Retrieved from [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]
-
PubChem. (n.d.). 5-Nitropyridin-3-amine. Retrieved from [Link]
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]
- 2. CAS 51984-61-3: 2-Methyl-5-nitro-3-pyridinamine [cymitquimica.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 5. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
Application Notes & Protocols: Catalytic Reactions Involving 5-Nitro-pyridin-3-ylamine Hydrochloride
Introduction: The Strategic Value of 5-Nitro-pyridin-3-ylamine
5-Nitro-pyridin-3-ylamine hydrochloride is a pivotal building block in modern organic synthesis, particularly within medicinal chemistry and materials science. Its structure presents a unique electronic landscape: the pyridine core, an electron-deficient heterocycle, is further deactivated by a potent electron-withdrawing nitro group at the 5-position. Juxtaposed with this is an electron-donating amino group at the 3-position. This electronic push-pull arrangement governs the molecule's reactivity and provides three distinct handles for synthetic manipulation through catalysis: the nitro group, the primary amine, and the pyridine ring itself.
This guide provides an in-depth exploration of the key catalytic transformations involving this substrate. It moves beyond simple procedural lists to explain the underlying principles and causal relationships behind methodological choices, empowering researchers to not only replicate but also rationally adapt these protocols for their specific synthetic challenges.
Section 1: Catalytic Reduction of the Nitro Group: Accessing the 3,5-Diaminopyridine Scaffold
The conversion of the 5-nitro group to a primary amine is arguably the most fundamental and valuable transformation of this substrate. The resulting product, 3,5-diaminopyridine, is a highly sought-after intermediate for synthesizing complex heterocyclic systems, ligands, and pharmacologically active agents. The choice of catalytic system is critical for achieving high yield and chemoselectivity.
Principle of Catalytic Hydrogenation
Catalytic hydrogenation offers a clean and efficient method for nitro group reduction. The reaction proceeds on the surface of a heterogeneous catalyst, where molecular hydrogen (H₂) is activated and reacts with the adsorbed nitro compound. The process is typically stepwise, involving nitroso and hydroxylamine intermediates, which are rapidly reduced to the final amine under the reaction conditions.[1][2] Transfer hydrogenation provides a practical alternative that avoids the need for high-pressure hydrogen gas, using a hydrogen donor molecule in the presence of a catalyst.[3]
Workflow for Nitro Group Reduction
Caption: General workflow for the catalytic reduction of 5-nitro-pyridin-3-ylamine.
Protocol 1.1: Heterogeneous Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This is a widely adopted, high-yielding method. Palladium on carbon is highly effective for the reduction of aromatic nitro groups.[2]
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (5-10 mol% Pd)
-
Methanol (or Ethanol) as solvent
-
Ammonium hydroxide (NH₄OH) or Triethylamine (TEA) (approx. 1.1 eq, to neutralize HCl salt)
-
Hydrogenation vessel (e.g., Parr shaker) or a balloon hydrogenation setup
-
Diatomaceous earth (Celite®) for filtration
-
-
Step-by-Step Procedure:
-
To a suitable hydrogenation vessel, add this compound and methanol.
-
Stir the suspension and add the base (NH₄OH or TEA) to liberate the free amine. A color change or slight dissolution may be observed.
-
Carefully add the 10% Pd/C catalyst to the suspension under an inert atmosphere (e.g., nitrogen or argon). Causality: Palladium catalysts are pyrophoric, especially when dry and in the presence of hydrogen and air. Adding it under an inert atmosphere is a critical safety measure.
-
Seal the vessel, purge it several times with nitrogen, and then introduce hydrogen gas to the desired pressure (typically 50 psi or balloon pressure).
-
Stir the reaction mixture vigorously at room temperature. Causality: Vigorous stirring is essential to ensure efficient mass transfer of hydrogen gas to the catalyst surface where the reaction occurs.
-
Monitor the reaction progress by TLC (thin-layer chromatography) or LC-MS until the starting material is fully consumed.
-
Once complete, carefully purge the vessel with nitrogen to remove all hydrogen gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with additional methanol. Causality: The filter cake containing the catalyst should not be allowed to dry in the air as it can ignite. It should be kept wet with solvent and disposed of according to safety guidelines.
-
Concentrate the filtrate under reduced pressure to yield crude Pyridine-3,5-diamine, which can be purified further by crystallization or chromatography if necessary.
-
Protocol 1.2: Transfer Hydrogenation with Iron Powder
This method is cost-effective, scalable, and avoids the use of pressurized hydrogen gas, making it highly suitable for standard laboratory setups. Iron metal in the presence of an acidic activator like ammonium chloride is a classic and robust system for nitro reduction.[4][5]
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Iron powder (<100 mesh, 3-5 eq)
-
Ammonium chloride (NH₄Cl, 3-5 eq)
-
Ethanol/Water solvent mixture (e.g., 3:1 or 4:1 v/v)
-
Round-bottom flask with a reflux condenser
-
-
Step-by-Step Procedure:
-
Combine this compound, iron powder, and ammonium chloride in a round-bottom flask.
-
Add the ethanol/water solvent mixture.
-
Heat the mixture to reflux with vigorous stirring. Causality: The reaction is often exothermic and may begin to reflux on its own. The heat helps to activate the iron surface and increase the reaction rate.
-
Maintain reflux and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature and add a base, such as aqueous sodium carbonate, to adjust the pH to ~8-9.
-
Filter the hot mixture through a pad of diatomaceous earth to remove the iron salts. Wash the pad thoroughly with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the product.
-
Data Summary: Comparison of Reduction Methods
| Catalyst System | Hydrogen Source | Typical Conditions | Yield | Pros | Cons |
| 10% Pd/C | H₂ gas (50 psi) | Room Temp, MeOH | >95% | High purity, mild conditions | Requires specialized hydrogenation equipment |
| Raney Nickel | H₂ gas (50-100 psi) | Room Temp, EtOH | >90% | Effective, less prone to dehalogenation | Pyrophoric, requires careful handling |
| Fe / NH₄Cl | H₂O (in situ) | Reflux, EtOH/H₂O | 85-95% | Inexpensive, scalable, no H₂ gas needed | Requires hot filtration, generates iron waste |
Section 2: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The amino group of 5-Nitro-pyridin-3-ylamine can serve as a nucleophilic partner in palladium-catalyzed C-N cross-coupling reactions, famously known as the Buchwald-Hartwig amination.[6][7] This powerful transformation allows for the construction of diaryl- or aryl-heteroaryl amines, providing direct access to complex molecular scaffolds.[8][9]
Principle of Buchwald-Hartwig Amination
The reaction couples an amine with an aryl halide or triflate. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[6][10] The choice of ligand is paramount, as it modulates the stability, reactivity, and steric environment of the palladium center.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 2.1: General Protocol for C-N Coupling with Aryl Bromides
This protocol provides a robust starting point for coupling 5-Nitro-pyridin-3-ylamine with various aryl bromides. Optimization of ligand, base, and temperature may be required for challenging substrates.
-
Reagents & Equipment:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 4-5 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄), 2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or sealed vial, inert atmosphere setup (glovebox or Schlenk line)
-
-
Step-by-Step Procedure:
-
In a glovebox or under a stream of argon, add the aryl bromide, palladium precatalyst, ligand, and base to a Schlenk tube. Causality: The Pd(0) active catalyst is oxygen-sensitive. Performing the setup under an inert atmosphere is crucial to prevent catalyst deactivation and ensure reproducibility.
-
Add this compound. Note: The hydrochloride salt will be neutralized in situ by the strong base.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of silica gel or Celite®, washing with ethyl acetate to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Data Summary: Catalyst/Ligand Selection
| Aryl Halide | Recommended Ligand | Recommended Base | Solvent | Notes |
| Aryl Bromide/Iodide | XPhos, RuPhos, BrettPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | Generally high reactivity.[11] |
| Aryl Chloride | XPhos, tBuBrettPhos | NaOtBu, LHMDS | Toluene, Dioxane | More challenging; requires highly active catalyst systems.[12][13] |
| Aryl Tosylate/Mesylate | BrettPhos | K₂CO₃, K₃PO₄ | Dioxane | Useful for substrates where the halide is unavailable.[14] |
Section 3: Suzuki-Miyaura Cross-Coupling via a Halogenated Intermediate
To functionalize the pyridine ring itself via C-C bond formation, the 5-Nitro-pyridin-3-ylamine must first be converted into an electrophilic coupling partner, typically a halide. The Suzuki-Miyaura reaction is a premier method for forming C(sp²)-C(sp²) bonds.[15][16]
Strategy 3.1: Two-Step Synthesis of 3-Aryl-5-nitropyridines
This strategy involves an initial Sandmeyer reaction to replace the amino group with a bromine atom, followed by a palladium-catalyzed Suzuki coupling.
Workflow for Two-Step Arylation
Caption: A two-step workflow to achieve C-C bond formation on the pyridine ring.
Protocol 3.1 (Step B): Suzuki-Miyaura Coupling of 3-Bromo-5-nitropyridine
This protocol outlines the coupling of the intermediate generated from the Sandmeyer reaction.
-
Reagents & Equipment:
-
3-Bromo-5-nitropyridine (1.0 eq)
-
Arylboronic acid or ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., aqueous K₂CO₃ or K₃PO₄, 2-3 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water)
-
Round-bottom flask with reflux condenser, inert atmosphere setup
-
-
Step-by-Step Procedure:
-
To a flask, add 3-bromo-5-nitropyridine, the arylboronic acid, and the palladium catalyst.
-
Purge the flask with an inert gas (argon or nitrogen).
-
Add the deoxygenated organic solvent (e.g., dioxane) followed by the aqueous base solution. Causality: Water is a crucial component of the solvent system, as it helps to dissolve the inorganic base and facilitates the transmetalation step of the catalytic cycle.
-
Heat the mixture to reflux (typically 85-100 °C) under the inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with more organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired 3-aryl-5-nitropyridine.
-
Safety & Handling
-
Nitrated Aromatics: 5-Nitro-pyridin-3-ylamine and its derivatives should be handled with care. While generally stable, nitroaromatic compounds can be thermally sensitive. Avoid excessive heating of dry material.
-
Palladium Catalysts: Palladium compounds are toxic and costly. Use appropriate personal protective equipment (gloves, safety glasses) and handle them in a fume hood. Ensure proper disposal and consider catalyst recycling for large-scale operations.
-
Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle them under an inert atmosphere.
-
Hydrogen Gas: Hydrogen is highly flammable. All hydrogenation procedures must be conducted in well-ventilated areas, away from ignition sources, using appropriate safety equipment.
References
- Scifinder. (n.d.). Substance Detail for 5-Nitropyridin-3-amine.
- Bakke, J. (2004). Nitropyridines: Synthesis and reactions. Pure and Applied Chemistry, 76(5), 973-988.
- Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. (n.d.).
-
MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved January 19, 2026, from [Link]
-
Bakke, J. (2004). Nitropyridines: Synthesis and reactions. Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine. Retrieved January 19, 2026, from a placeholder URL representing the BenchChem website.
- Wiley. (n.d.). Methods and Strategies for C–N Bond Formation Reactions.
-
ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 19, 2026, from [Link]
- NPTEL Archive. (n.d.). Lecture 10 Carbon-Nitrogen Bonds Formation I. Retrieved January 19, 2026, from a placeholder URL for the NPTEL archive.
-
ACS Publications. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
PubMed. (2015). Transition-metal-catalyzed C-N bond forming reactions using organic azides as the nitrogen source. Retrieved January 19, 2026, from [Link]
- University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved January 19, 2026, from a placeholder URL for the University of Groningen research portal.
- Thieme. (n.d.). Catalytic Reduction of Nitriles.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from a placeholder URL for the ACS GCI reagent guides.
-
ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Retrieved January 19, 2026, from [Link]
- MIT Open Access Articles. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- Google Patents. (2023). US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines.
- RSC Blogs. (2020). Capturing nitrenes with iron and light for C-N bond formation.
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved January 19, 2026, from [Link]
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved January 19, 2026, from a placeholder URL for the Organic Chemistry Portal.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved January 19, 2026, from [Link]
- ResearchGate. (2019). Synthesis of the nucleophilic coupling partner for a Suzuki coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved January 19, 2026, from a placeholder URL for the Organic Chemistry Portal.
-
MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 5-Nitropyridin-3-amine. Retrieved January 19, 2026, from [Link]
- Google Patents. (2020). WO2020131574A1 - Method of reducing aromatic nitro compounds.
-
ACS Publications. (2018). Cyanide-Free Ce(III)-Catalyzed Highly Efficient Synthesis of α-Iminonitriles. ACS Omega. Retrieved January 19, 2026, from [Link]
- BenchChem. (n.d.). A Comparative Analysis of Catalysts for the Synthesis of 2,3-Diamino-5-bromopyridine. Retrieved January 19, 2026, from a placeholder URL representing the BenchChem website.
Sources
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. api.pageplace.de [api.pageplace.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 5-Nitro-pyridin-3-ylamine Hydrochloride Reactions
Welcome to the technical support center dedicated to resolving challenges in the synthesis of 5-Nitro-pyridin-3-ylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, diagnose issues, and optimize for higher yields and purity. The synthesis, while seemingly straightforward, is nuanced, and minor deviations in protocol can lead to significant decreases in yield. This resource provides in-depth, experience-driven insights to help you achieve consistent and successful outcomes.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yields in the synthesis of this compound can often be traced back to a few critical stages: the nitration of 3-aminopyridine, the subsequent workup and isolation of the free base, and the final hydrochloride salt formation. This guide will break down each stage, offering potential causes for low yield and validated solutions.
Issue 1: Inefficient Nitration of 3-Aminopyridine
The electrophilic nitration of the pyridine ring is a pivotal step. The amino group at the 3-position is an activating group, but the pyridine nitrogen can be protonated in the strongly acidic conditions, deactivating the ring towards electrophilic attack. This delicate balance is key to a successful reaction.
Common Causes of Low Nitration Yield:
-
Suboptimal Nitrating Agent Concentration: The ratio of nitric acid to sulfuric acid is critical. An insufficient amount of nitric acid will lead to an incomplete reaction, while an excess can promote the formation of di-nitrated byproducts.
-
Incorrect Reaction Temperature: Temperature control during the addition of the nitrating mixture and the subsequent reaction is paramount. Temperatures that are too low can result in a sluggish or incomplete reaction. Conversely, elevated temperatures can lead to runaway reactions and the formation of degradation products.
-
Formation of Meta-Isomers: Although the amino group directs ortho and para, the strong acidic medium can lead to the protonation of the aniline, forming the anilinium ion which is a meta-director. This can result in the formation of a substantial amount of m-nitroaniline.[1]
Troubleshooting Protocol:
-
Reagent Stoichiometry Verification:
-
Ensure the use of a well-established ratio of fuming nitric acid to concentrated sulfuric acid. A common starting point is a 1:5 to 1:9 mass ratio of 65% nitric acid to 98% sulfuric acid.[2]
-
Slowly add the nitrating mixture to the solution of 3-aminopyridine in sulfuric acid to maintain temperature control.
-
-
Precise Temperature Management:
-
Dissolve the 3-aminopyridine in concentrated sulfuric acid under an ice bath, maintaining a low temperature (0-10 °C).[3]
-
Add the nitrating agent dropwise, ensuring the temperature does not exceed the recommended range.[3]
-
After the addition is complete, allow the reaction to proceed at a controlled temperature, for instance, for a set duration at 0-10°C followed by a period at a slightly elevated temperature as dictated by your specific protocol.[3][4]
-
-
Reaction Monitoring:
-
Utilize Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. This will help determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times.
-
Experimental Workflow: Optimized Nitration of 3-Aminopyridine
Caption: Optimized workflow for the nitration of 3-aminopyridine.
Issue 2: Product Loss During Work-up and Purification of 5-Nitro-pyridin-3-ylamine
The isolation of the free base from the highly acidic reaction mixture is a critical step where significant product loss can occur if not performed correctly.
Common Causes of Product Loss:
-
Incomplete Precipitation: Improper pH adjustment during neutralization can lead to the product remaining dissolved in the aqueous phase.
-
Product Degradation: The pyridine ring can be susceptible to degradation under strongly acidic and oxidative conditions, leading to a complex mixture of byproducts and reduced yields.[5]
-
Emulsion Formation During Extraction: If solvent extraction is used, the formation of stable emulsions can make phase separation difficult and lead to product loss.
Troubleshooting Protocol:
-
Controlled Neutralization:
-
Slowly pour the reaction mixture onto crushed ice to dissipate the heat of neutralization.[3]
-
Carefully add a base, such as an ammonia solution, to adjust the pH to 7. A yellow precipitate of 5-Nitro-pyridin-3-ylamine should form.[3]
-
Ensure thorough mixing and allow sufficient time for complete precipitation before filtration.
-
-
Efficient Isolation:
-
Alternative Purification Strategy:
-
Instead of direct precipitation, consider an extraction-based workup. After neutralization, extract the aqueous solution multiple times with a suitable organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Issue 3: Inefficient Hydrochloride Salt Formation and Isolation
The final step of converting the free base to its hydrochloride salt is crucial for stability and ease of handling. Low yields at this stage are often due to improper stoichiometry or crystallization techniques.
Common Causes of Low Yield:
-
Incorrect Stoichiometry of HCl: Using an insufficient amount of hydrochloric acid will result in incomplete salt formation. Conversely, a large excess can lead to the formation of dihydrochloride salts or increase the solubility of the product, hindering precipitation.
-
Poor Crystallization: The choice of solvent and the cooling rate are critical for obtaining a high yield of crystalline product.
Troubleshooting Protocol:
-
Stoichiometric Addition of HCl:
-
Dissolve the crude 5-Nitro-pyridin-3-ylamine in a suitable solvent (e.g., isopropanol or ethanol).
-
Add a calculated amount (typically 1.0 to 1.1 equivalents) of concentrated hydrochloric acid or a solution of HCl in a compatible solvent (e.g., HCl in isopropanol).
-
-
Optimized Crystallization:
-
After the addition of HCl, stir the solution at room temperature to initiate crystallization.
-
If crystallization is slow, cool the mixture in an ice bath to promote precipitation.
-
Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A: While yields can vary depending on the specific protocol and scale, a well-optimized reaction can achieve yields in the range of 70-85% for the nitration step and subsequent hydrochloride formation.
Q2: What are the main side products to expect in the nitration of 3-aminopyridine?
A: The primary side products are often regioisomers, such as 2-nitro-3-aminopyridine and 4-nitro-3-aminopyridine. Di-nitrated products can also form under harsh conditions.[5] The formation of these byproducts is highly dependent on the reaction conditions.
Q3: How can I confirm the identity and purity of my final product?
A: The identity and purity of this compound can be confirmed using standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point Analysis: To compare with the literature value.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Q4: Are there any specific safety precautions I should take during this synthesis?
A: Yes, this synthesis involves the use of strong acids and potentially hazardous materials. Always:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Handle fuming nitric acid and concentrated sulfuric acid with extreme care.
-
Be mindful of the exothermic nature of the nitration reaction and the neutralization step.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Nitrating Mixture | 1:5 to 1:9 mass ratio of 65% HNO₃ to 98% H₂SO₄ | Balances reactivity and minimizes side reactions.[2] |
| Nitration Temperature | 0-10 °C during addition, followed by controlled heating | Prevents runaway reactions and byproduct formation.[3] |
| Work-up pH | Neutral (pH 7) | Ensures complete precipitation of the free base.[3] |
| HCl for Salt Formation | 1.0 - 1.1 equivalents | Prevents incomplete reaction or formation of di-salts. |
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting low yields.
References
-
Mizuno, K., et al. (2018). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 23(10), 2649. Retrieved from [Link]
- Reddy, K. R., et al. (2010). Process for preparation of nitropyridine derivatives. Google Patents.
-
Fox, B. A., & Threlfall, T. L. (1963). 2,3-diaminopyridine. Organic Syntheses, 43, 22. Retrieved from [Link]
- CN104447522A. (2015). Preparation method of 5-nitro-2-aminopyridine. Google Patents.
- US4952697A. (1990). Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. Google Patents.
-
Galabov, B., et al. (2015). Theoretical Advances in Aromatic Nitration. Modern Chemistry, 3(1), 9-13. Retrieved from [Link]
- Schofield, K. (1967). Nitration and aromatic reactivity. Cambridge University Press.
-
Li, H., et al. (2012). A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt. Molecules, 17(10), 11755-11763. Retrieved from [Link]
-
Unknown. (n.d.). NITRATION. Retrieved from [Link]
-
Klásek, A., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. Retrieved from [Link]
-
Allen, C. F. H., & Wolf, C. N. (1950). 3-aminopyridine. Organic Syntheses, 30, 3. Retrieved from [Link]
-
Bakke, J. M., et al. (1998). Nitropyridines, Their Synthesis and Reactions. Acta Chemica Scandinavica, 52, 843-851. Retrieved from [Link]
-
Al-Mourabit, A., et al. (2004). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. Molecules, 9(1), 1-10. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
- CN1115755A. (1996). Method for preparing 3-aminopyridines from 3-nitropyridines. Google Patents.
- CN103819398B. (2016). The synthetic method of the chloro-3-nitropyridine of 4-amino-2-. Google Patents.
Sources
Technical Support Center: Reactions of 5-Nitro-pyridin-3-ylamine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Nitro-pyridin-3-ylamine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during common synthetic transformations of this versatile building block. Our focus is on anticipating and resolving issues related to the formation of common side products, ensuring the integrity and success of your experiments.
I. Understanding the Reactivity of this compound
This compound is a valuable starting material in medicinal chemistry and materials science. Its reactivity is governed by three key features: the primary aromatic amine at the 3-position, the strongly electron-withdrawing nitro group at the 5-position, and the pyridine ring itself. The interplay of these functionalities dictates the potential for side reactions. The hydrochloride salt form ensures stability and improves solubility in polar solvents, but the free base is typically generated in situ for most reactions.
II. Troubleshooting Guide: Common Reactions and Their Side Products
This section addresses specific issues you may encounter during key transformations of this compound.
A. Diazotization and Sandmeyer-Type Reactions
Diazotization of the 3-amino group to form a diazonium salt is a common strategy to introduce a variety of substituents onto the pyridine ring. However, the resulting 5-nitropyridine-3-diazonium salt is highly reactive and prone to decomposition.
Q1: I am attempting a Sandmeyer reaction (e.g., conversion to a halide or cyanide) with 5-Nitro-pyridin-3-ylamine, but I am getting a significant amount of a highly polar, water-soluble byproduct instead of my desired product. What is happening?
A1: The most likely culprit is the premature hydrolysis of your diazonium salt intermediate to form 5-Nitropyridin-3-ol . The electron-withdrawing nitro group makes the pyridine-3-diazonium salt particularly susceptible to nucleophilic attack by water.[1][2]
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the temperature of your diazotization and subsequent Sandmeyer reaction at 0-5 °C.[3] Any increase in temperature will accelerate the rate of hydrolysis.
-
Anhydrous Conditions: While challenging in aqueous diazotization, minimizing the amount of water and using pre-chilled reagents can help. For certain applications, consider non-aqueous diazotization methods.
-
Order of Reagent Addition: Add the sodium nitrite solution slowly to the acidic solution of your aminopyridine. This ensures that the nitrous acid is consumed as it is formed, minimizing side reactions.
-
Immediate Use of Diazonium Salt: Use the freshly prepared diazonium salt solution immediately in the next step. Do not let it stand, even at low temperatures.[4][5]
| Side Product | Structure | Mitigation Strategy |
| 5-Nitropyridin-3-ol | Strict temperature control (0-5 °C), minimize water, immediate use of diazonium salt. |
Q2: My Sandmeyer reaction is sluggish, and I observe significant gas evolution without the formation of the desired product. I also have a complex mixture of byproducts.
A2: This points to the decomposition of the diazonium salt through pathways other than the desired substitution. Diazonium salts, especially those of heterocyclic amines, can be thermally unstable and may decompose via radical mechanisms.[4][6]
Troubleshooting Steps:
-
Catalyst Quality: Ensure your copper(I) salt catalyst is fresh and of high purity. Deactivated catalyst can lead to slower Sandmeyer reaction rates, allowing decomposition to become a competitive pathway.
-
Control of Nitrous Acid: An excess of nitrous acid can lead to undesired side reactions. Use a stoichiometric amount of sodium nitrite and test for excess nitrous acid with starch-iodide paper.[3]
-
Solvent Choice: The choice of solvent can influence the stability of the diazonium salt. Ensure your solvent is appropriate for the specific Sandmeyer reaction you are performing.
B. Reduction of the Nitro Group
The reduction of the 5-nitro group to an amino group is a key transformation, yielding 3,5-diaminopyridine, a valuable precursor for further functionalization. However, this reduction can be challenging, with the potential for incomplete reaction or the formation of undesired intermediates.
Q1: I am trying to reduce the nitro group of 5-Nitro-pyridin-3-ylamine using catalytic hydrogenation (e.g., H₂/Pd/C), but I am isolating a mixture of products, some of which are colored.
A1: Catalytic hydrogenation of aromatic nitro compounds can proceed through several intermediates. Incomplete reduction can lead to the formation of 5-hydroxylaminopyridin-3-amine . Furthermore, condensation reactions between this hydroxylamine intermediate and the starting nitroso intermediate can form azoxy and azo compounds, which are often colored.[7][8]
Troubleshooting Steps:
-
Catalyst Loading and Activity: Ensure you are using a sufficient loading of a high-activity catalyst. Deactivated or insufficient catalyst can lead to the accumulation of intermediates.
-
Hydrogen Pressure and Reaction Time: Inadequate hydrogen pressure or insufficient reaction time can result in incomplete reduction. Monitor the reaction progress carefully (e.g., by TLC or LC-MS) to ensure it goes to completion.
-
Solvent and Additives: The choice of solvent can influence the reaction rate and selectivity. In some cases, the addition of promoters, such as vanadium compounds, has been shown to suppress the accumulation of hydroxylamine intermediates.[8]
| Side Product | Structure | Mitigation Strategy |
| 5-Hydroxylaminopyridin-3-amine | Increase catalyst loading/activity, optimize hydrogen pressure and reaction time. | |
| Azo/Azoxy Pyridine Dimers | Ensure complete reduction, consider alternative reducing agents. |
Q2: I am using SnCl₂ for the reduction of the nitro group, but my workup is difficult, and I suspect the formation of tin-containing byproducts.
A2: Reduction with tin(II) chloride is a classic and often effective method. However, the workup can be complicated by the formation of tin salts and oxides.[9][10]
Troubleshooting Steps:
-
pH Adjustment during Workup: After the reaction, it is crucial to carefully adjust the pH of the reaction mixture. Basification (e.g., with NaOH or NaHCO₃ solution) will precipitate tin salts as tin hydroxides, which can then be removed by filtration. Be aware that the product itself is a diamine and its solubility is pH-dependent.
-
Filtration Aid: The precipitated tin salts can be gelatinous and difficult to filter. Using a filter aid like Celite® can significantly improve the filtration process.
-
Extraction: After removing the tin salts, the product can be extracted into an appropriate organic solvent. Multiple extractions may be necessary to ensure a good recovery.
III. Experimental Protocols
Protocol 1: Sandmeyer Bromination of 5-Nitro-pyridin-3-ylamine
This protocol is adapted from a procedure for a similar substrate, 2-amino-3-nitropyridine.[11]
Materials:
-
This compound
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Ice
-
Sodium hydroxide solution
-
Ethyl acetate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve this compound in 48% hydrobromic acid, maintaining the temperature below 10 °C with an ice bath.
-
Cool the solution to 0-5 °C.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by carefully adding it to a mixture of ice and water.
-
Neutralize the mixture with a cold sodium hydroxide solution to pH 7-8.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Visualizations
Diagram 1: Key Reaction Pathways and Side Products
Caption: Reaction pathways and potential side products from 5-Nitro-pyridin-3-ylamine.
Diagram 2: Troubleshooting Workflow for Low Yield in Sandmeyer Reaction
Caption: A logical workflow for troubleshooting low yields in Sandmeyer reactions.
V. References
-
A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. (URL not provided)
-
Nitropyridines, Their Synthesis and Reactions - ResearchGate. (URL: [Link])
-
Nitro Reduction - Common Conditions. (URL not provided)
-
Reduction of nitro group to a primary amine. a) NaBH4, SnCl2.2H2O,... - ResearchGate. (URL: [Link])
-
Sn2+ reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL not provided)
-
Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents. (URL: )
-
Sandmeyer reaction - Wikipedia. (URL: [Link])
-
What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? - ResearchGate. (URL: [Link])
-
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (URL not provided)
-
What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl? | ResearchGate. (URL: [Link])
-
Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - NIH. (URL: [Link])
-
Accelerated Process Development of Pharmaceuticals: Selective Catalytic Hydrogenations of Nitro Compounds Containing Other Functionalities | Scilit. (URL: [Link])
-
Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (URL: [Link])
-
Reactive Chemical Hazards of Diazonium Salts. (URL not provided)
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (URL: [Link])
-
Structures, Stability, and Safety of Diazonium Salts | Request PDF - ResearchGate. (URL: [Link])
-
Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])
-
Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles | ChemRxiv. (URL: [Link])
-
Diazotization of heterocyclic primary amines | Chemical Reviews - ACS Publications. (URL: [Link])
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. (URL: [Link])
-
Nitropyridines: Synthesis and reactions - ResearchGate. (URL: [Link])
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])
-
Process for preparation of aromatic halides from aromatic amines - Justia Patents. (URL: [Link])
-
Nitropyridines in the Synthesis of Bioactive Molecules - PubMed. (URL: [Link])
-
One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents. (URL: )
-
2,3-diaminopyridine - Organic Syntheses Procedure. (URL: [Link])
-
Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (URL: [Link])
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 9. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. patents.justia.com [patents.justia.com]
Technical Support Center: Optimizing Reactions with 5-Nitro-pyridin-3-ylamine Hydrochloride
Document ID: TSC-NPAC-2026-01
Version: 1.0
Introduction
5-Nitro-pyridin-3-ylamine hydrochloride (CAS No. 1220040-21-0) is a pivotal intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its unique structure, featuring a pyridine ring with both an electron-donating amino group and a powerful electron-withdrawing nitro group, provides a versatile platform for a wide range of chemical transformations.[1] However, this bifunctionality also presents specific challenges in reaction optimization.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals maximize yield, ensure purity, and overcome common hurdles when working with this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C₅H₆ClN₃O₂ | [2] |
| Molecular Weight | 175.57 g/mol | [2] |
| Appearance | Typically a light yellow to yellow solid. | [1] |
| Storage | Store at room temperature in a tightly sealed container, protected from light and moisture. | [2] |
Q2: What is the difference in reactivity between the hydrochloride salt and the free base (5-Nitro-pyridin-3-ylamine, CAS No. 934-59-8)?
The hydrochloride salt is the protonated form of the molecule. The primary amino group is significantly less nucleophilic in this state. For reactions requiring the amine to act as a nucleophile (e.g., acylation, alkylation), it is essential to first neutralize the hydrochloride salt to generate the free base in situ or as a separate preparatory step. This is typically achieved by adding a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
Q3: What are the best practices for handling and storing this compound?
Due to its nitro- and amino- functionalities, this compound should be handled with standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. While specific toxicity data is limited, related aminonitropyridine compounds are known to be irritants and potentially harmful if swallowed or inhaled.[3][4] Store the compound in a cool, dry, well-ventilated area away from strong oxidizing agents.
Q4: In which solvents is this compound soluble?
Solubility is a critical parameter. As a salt, it exhibits higher polarity than its free base.
-
Good Solubility: Water, lower alcohols (Methanol, Ethanol), and polar aprotic solvents like DMSO and DMF.
-
Limited/Poor Solubility: Ethers (e.g., Diethyl ether, THF), hydrocarbons (e.g., Hexane, Toluene), and chlorinated solvents (e.g., Dichloromethane, Chloroform).
For reactions in less polar solvents, conversion to the free base is often necessary to improve solubility.
Troubleshooting Guide
This section addresses specific issues that may arise during reactions involving this compound.
Issue 1: Low or No Reaction Yield
A common challenge in any synthesis is suboptimal yield. The following decision tree and detailed explanations will help diagnose and resolve this issue.
Diagram: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Potential Cause A: Amine Protonation
-
Explanation: As the hydrochloride salt, the amine is protonated and non-nucleophilic. Failure to add a sufficient amount of base to liberate the free amine is the most common reason for reaction failure in nucleophilic substitutions.
-
Solution:
-
Ensure the addition of at least 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA) for every equivalent of this compound.
-
For acid-sensitive reactions, consider using up to 2.5 equivalents of base to scavenge the HCl salt and any acid generated during the reaction (e.g., in acylations with acyl chlorides).[5]
-
Potential Cause B: Deactivated Pyridine Ring
-
Explanation: The strong electron-withdrawing effect of the nitro group deactivates the pyridine ring, making it less susceptible to electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAAr), particularly at positions ortho and para to the nitro group. Understand the mechanism of your desired reaction.
-
Solution:
-
For Electrophilic Substitutions: More forcing conditions may be required (higher temperatures, stronger Lewis acids). However, be aware of potential side reactions.
-
For Nucleophilic Substitutions (e.g., on a halogenated precursor): The nitro group is beneficial. If yields are still low, consider solvent effects. Polar aprotic solvents like DMF, DMSO, or NMP are known to accelerate SNAAr reactions.
-
Potential Cause C: Poor Solubility
-
Explanation: If the starting material or key intermediates are not fully dissolved, the reaction becomes heterogeneous, leading to slow reaction rates and low yields.
-
Solution:
-
Solvent Screening: If using the hydrochloride salt, ensure a sufficiently polar solvent is used. If the free base is used, solubility in less polar solvents like DCM or THF may improve, but may not be sufficient.
-
Co-Solvents: Use a mixture of solvents. For example, a small amount of DMF or DMSO can be added to a solvent like THF to improve solubility without drastically changing the reaction medium.
-
Issue 2: Formation of Multiple Impurities
The presence of multiple spots on a TLC plate indicates side reactions are occurring.
Potential Cause A: Di-substitution on the Amine
-
Explanation: In reactions like alkylation or acylation, the primary amine can react twice, leading to a tertiary amine byproduct. This is more likely if the electrophile is highly reactive and used in excess.
-
Solution:
-
Control Stoichiometry: Add the electrophile slowly and controllably, ideally using a syringe pump, to a solution of the amine.
-
Use a Bulky Base: A sterically hindered base can sometimes disfavor the second substitution.
-
Low Temperature: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C) to control reactivity.[5]
-
Potential Cause B: Unintended Reduction of the Nitro Group
-
Explanation: The nitro group is susceptible to reduction under certain conditions, especially if using reducing agents or certain catalysts (e.g., Palladium, Platinum) with a hydrogen source.
-
Solution:
-
Choose Reagents Carefully: Avoid conditions known to reduce nitro groups if that is not the desired transformation. For example, in a Suzuki coupling, select a catalyst and conditions known to be tolerant of nitro groups.
-
Protecting Groups: In a multi-step synthesis, it may be necessary to perform reactions sensitive to the nitro group before it is introduced, or to reduce it to the amine and then re-oxidize it later in the sequence.
-
Potential Cause C: Ring Opening or Degradation
-
Explanation: Highly basic or acidic conditions, coupled with high temperatures, can lead to the degradation of the pyridine ring.
-
Solution:
-
Moderate pH: Buffer the reaction if necessary. Avoid using strong nucleophilic bases like hydroxides or alkoxides at high temperatures.
-
Temperature Control: Do not overheat the reaction. If a reaction requires high heat, minimize the reaction time by closely monitoring its progress via TLC or LC-MS.
-
Issue 3: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating the pure product can be challenging.
Potential Cause A: Product is Water-Soluble
-
Explanation: The presence of the pyridine nitrogen and potentially other polar functional groups can lend significant water solubility to the product, making extraction from aqueous workups inefficient.
-
Solution:
-
Back-Extraction: After the initial extraction with an organic solvent, saturate the aqueous layer with sodium chloride ("salting out") and re-extract several times.[6]
-
Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extractor may be necessary.
-
Solvent Evaporation: If the product is not volatile, consider removing all solvents under reduced pressure and purifying the residue directly by chromatography.
-
Potential Cause B: Product Co-elutes with Starting Material or Byproducts
-
Explanation: If the product has a similar polarity to impurities, separation by standard silica gel chromatography can be difficult.
-
Solution:
-
Optimize Chromatography Conditions:
-
Try a different solvent system. A gradient elution is often more effective than an isocratic one.
-
Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase C18 silica.
-
-
Recrystallization: This is an excellent method for purification if a suitable solvent can be found. Screen a variety of solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile) and solvent mixtures.
-
Acid/Base Wash: If your product has a different pKa than the impurities, an acid/base wash during the workup can selectively move one component into the aqueous layer. For example, washing with dilute HCl will protonate basic impurities (and the product), moving them to the aqueous phase. Subsequent basification and re-extraction can then isolate the basic components.
-
Diagram: General Purification Workflow
Caption: A standard workflow for product isolation and purification.
References
-
5-Nitropyridin-3-amine . (n.d.). PubChem. Retrieved from [Link]
-
3-Nitropyridin-2-ylamine . (n.d.). PubChem. Retrieved from [Link]
-
3-aminopyridine . (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Sources
5-Nitro-pyridin-3-ylamine hydrochloride solubility optimization for reactions
Welcome to the technical support guide for 5-Nitro-pyridin-3-ylamine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who encounter challenges with the solubility of this reagent in reaction setups. As a hydrochloride salt of a substituted pyridine, this compound presents a unique set of solubility characteristics that can impede reaction kinetics and overall success. This guide provides in-depth, field-proven insights, troubleshooting workflows, and validated protocols to help you optimize your experimental conditions.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and solubility of this compound.
Q1: Why is my this compound not dissolving in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?
A: this compound is an organic salt. Salts possess high lattice energy due to strong ionic interactions between the protonated amine cation and the chloride anion. Non-polar or moderately polar aprotic solvents like DCM and THF cannot effectively solvate these ions, leading to very poor solubility. The principle of "like dissolves like" dictates that highly polar, ionic compounds dissolve best in highly polar, protic solvents.[1][2]
Q2: Can I improve solubility by heating the reaction mixture?
A: Yes, increasing the temperature can enhance the solubility of the salt in some polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1] However, this is not always a universal solution. Be cautious, as prolonged heating can lead to the degradation of sensitive functional groups on your substrate or the reagent itself. Always monitor reaction progress by TLC or LC-MS to check for decomposition.
Q3: What is the most reliable way to use this reagent in a reaction with a non-polar substrate?
A: The most robust strategy is to convert the hydrochloride salt to its corresponding freebase, 5-Nitro-pyridin-3-ylamine. The freebase is a neutral organic molecule that exhibits significantly higher solubility in a wider range of organic solvents.[3][4] This can be done as a separate workup step before the reaction or, in some cases, in situ.
Q4: What is the pKa of 5-Nitro-pyridin-3-ylamine, and why is it important?
A: While the exact experimental pKa of the protonated form of 5-Nitro-pyridin-3-ylamine is not widely published, we can infer its properties from related structures. The pKa of 3-aminopyridine's conjugate acid is around 6.0.[5] The strongly electron-withdrawing nitro (-NO₂) group will significantly decrease the basicity of the amino group and the pyridine ring nitrogen. This means a weaker base is required to deprotonate the hydrochloride salt compared to a simple aminopyridine hydrochloride. Knowing the approximate pKa is crucial for selecting the right base for conversion to the freebase, ensuring complete deprotonation without causing unwanted side reactions.
Troubleshooting Guide: Common Reaction Problems & Solutions
This section provides a structured approach to diagnosing and solving issues encountered during reactions involving this compound.
Problem 1: Reaction is sluggish, incomplete, or fails to initiate.
Primary Suspect: Poor solubility of the starting material. If the reagent is not in solution, it cannot react effectively.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting poor reaction performance.
Detailed Explanation:
-
Strategy 1 (Heating): For solvents like DMF or DMSO, gently warming the mixture can sometimes be sufficient to bring the reagent into solution.[1] This is the quickest method to try but carries the risk of thermal decomposition.
-
Strategy 2 (Solvent Change): If heating is ineffective or causes degradation, switching to a more polar aprotic solvent is the next logical step. Solvents like DMF, DMSO, and NMP are excellent for dissolving a wide range of organic salts.[2] However, their high boiling points can complicate product isolation.
-
Strategy 3 (Conversion to Freebase): This is the most effective and often necessary solution. By neutralizing the hydrochloride, you generate the neutral amine, which is much more soluble in standard organic solvents (DCM, EtOAc, THF, etc.).[3][4] See Protocol 1 for a detailed procedure.
Problem 2: Inconsistent yields or formation of unexpected byproducts.
Primary Suspect: In situ neutralization with an inappropriate base.
Scenario: You add an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) directly to the reaction mixture containing the hydrochloride salt.
Analysis:
-
Incomplete Neutralization: If the base is not strong enough or if it is sterically hindered, the deprotonation may be incomplete, leading to a persistent low concentration of the reactive freebase.
-
Base-Induced Side Reactions: The added base is a reagent itself and can participate in unwanted side reactions with your substrate or solvent, especially at elevated temperatures. For example, TEA can promote elimination reactions or act as a nucleophile in some contexts.[6]
-
Salt Byproduct Interference: The formation of triethylammonium chloride (Et₃N·HCl) as a byproduct can sometimes complicate the reaction or purification. While often soluble in polar solvents, it can precipitate in less polar media, making the reaction mixture a heterogeneous slurry.
Recommended Solution: Perform a separate acid-base workup to isolate the pure freebase before adding it to your main reaction. This decouples the neutralization step from the primary reaction, providing greater control and cleaner results.
Key Experimental Protocols
Protocol 1: Conversion of this compound to Freebase
This protocol describes a standard aqueous workup to generate the neutral amine from its hydrochloride salt.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Dissolve the this compound salt in a minimal amount of deionized water in a round-bottom flask or beaker.
-
Transfer the aqueous solution to a separatory funnel.
-
Slowly add saturated aqueous NaHCO₃ solution to the separatory funnel. You will observe effervescence (CO₂ gas evolution). Continue adding the bicarbonate solution dropwise until the gas evolution ceases and the aqueous layer is basic (test with pH paper, target pH ≈ 8-9).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer). Agitate the funnel gently, venting frequently to release any residual pressure.
-
Separate the layers. Collect the organic (top layer for EtOAc, bottom for DCM) layer.
-
Combine all organic extracts and wash them once with brine (saturated NaCl solution) to remove residual water.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting solid is the 5-Nitro-pyridin-3-ylamine freebase, which can be used directly or further purified if necessary.
Expert Causality: The weak base, sodium bicarbonate, is sufficient to deprotonate the pyridinium salt.[3] The resulting neutral freebase is significantly more soluble in organic solvents like ethyl acetate than in water, allowing for efficient extraction. The final drying and evaporation steps isolate the pure, solvent-free amine.
Protocol 2: Small-Scale Solvent Screening for the Freebase
Use this protocol to quickly identify the best solvent for your reaction.
Materials:
-
5-Nitro-pyridin-3-ylamine freebase (from Protocol 1)
-
A selection of candidate solvents (e.g., Toluene, THF, Acetonitrile, DMF, DMSO)
-
Small vials (e.g., 1-dram vials)
-
Magnetic stir plate and stir bars
Step-by-Step Procedure:
-
Accurately weigh a small, consistent amount of the freebase into several vials (e.g., 10 mg each).
-
To each vial, add a measured volume of a different solvent (e.g., 0.5 mL).
-
Stir all vials at room temperature for 30 minutes.
-
Visually inspect each vial for dissolution. Note whether the solid is fully dissolved, partially dissolved, or insoluble.
-
For vials where the solid is not fully dissolved, gently heat to your target reaction temperature (e.g., 60 °C) and observe any changes in solubility.
Data Interpretation:
| Solvent | Polarity | Observations at RT | Observations at 60 °C | Recommendation |
| Toluene | Non-polar | Insoluble | Insoluble | Poor choice |
| THF | Polar Aprotic | Partially Soluble | Soluble | Good for moderate temps |
| Acetonitrile | Polar Aprotic | Partially Soluble | Soluble | Good for moderate temps |
| DMF | Polar Aprotic | Soluble | Soluble | Excellent, mind high BP |
| DMSO | Polar Aprotic | Soluble | Soluble | Excellent, mind high BP |
This table is illustrative. You must generate your own data.
References
-
Poor Man's Chemist. (2022). Diethylamine HCl → Freebase Diethylamine. YouTube. [Link]
-
ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?[Link]
-
ResearchGate. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?[Link]
-
ResearchGate. (n.d.). Tackling solubility issues in organic synthesis: conventional solution procedures and mechanochemical protocols. [Link]
-
Solubility of Things. (n.d.). Strategies for Organic Synthesis. [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]
-
Reddit. (2021). Obtaining free base from hydrochloride salt in methanol as solvent?[Link]
-
Sciencemadness Discussion Board. (2014). Converting amino acid salts to freebase amino acids?[Link]
-
University of Canterbury. (2023). Solubility of Organic Compounds. [Link]
-
Prathama, S. A., et al. (2019). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules. [Link]
- Google Patents. (2015).
-
PubChem. (n.d.). 2-Amino-5-nitropyridine. [Link]
-
Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?[Link]
-
MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
-
PubChem. (n.d.). 5-Nitropyridin-3-amine. [Link]
-
International Journal of ChemTech Research. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. [Link]
-
PubChem. (n.d.). 3-Aminopyridine. [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Nitro-pyridin-3-ylamine hydrochloride
Welcome to the technical support center for 5-Nitro-pyridin-3-ylamine hydrochloride (CAS No. 1220040-21-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the handling, storage, and use of this compound, with a focus on preventing its degradation. By understanding the chemical vulnerabilities of this molecule, you can ensure the integrity of your experiments and the reliability of your results.
I. Compound Overview and Intrinsic Stability
This compound is a substituted pyridine derivative. The molecule's stability is governed by the interplay of its three key functional components: the pyridine ring, the electron-donating amino group (-NH₂), and the strongly electron-withdrawing nitro group (-NO₂). The hydrochloride salt form generally enhances the stability and solubility of the parent amine in aqueous media.
The primary liabilities of this molecule are its susceptibility to:
-
Oxidation: The amino group is prone to oxidation.
-
Reduction: The nitro group is readily reduced.
-
Photodegradation: Nitroaromatic compounds are often light-sensitive.
-
Hydrolytic and pH-related instability: Extreme pH conditions can affect the molecule's integrity.
This guide will address each of these potential issues in a practical, question-and-answer format.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Proper storage of the solid compound is the first and most critical step in preventing degradation.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (20-25°C)[1] | The compound is thermally stable at ambient temperatures. Refrigeration is not strictly necessary for the solid but can be considered for long-term storage (>1 year) as a precautionary measure against slow degradation. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen)[2]. | The amino group is susceptible to slow oxidation by atmospheric oxygen. While the hydrochloride salt offers some protection, an inert atmosphere is best practice for long-term stability. |
| Light | Protect from light. Store in an amber vial in a dark location. | Nitroaromatic compounds can be susceptible to photodegradation[3]. UV light can provide the energy to initiate decomposition reactions. |
| Moisture | Keep in a tightly sealed container in a dry environment (desiccator). | The compound is hygroscopic. Absorbed moisture can promote hydrolysis and other degradation pathways, especially if acidic or basic impurities are present. |
Q2: Which solvents are recommended for preparing stock solutions, and what is their expected stability?
A2: Solvent choice is critical. The stability in solution is generally lower than in the solid state.
-
Recommended Solvents: For maximum stability, use high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) .
-
Aqueous Solutions: If aqueous solutions are necessary, they should be prepared fresh for each experiment. Use a buffered solution with a pH between 2.0 and 4.0 . Studies on related aminopyridine derivatives have shown maximum stability in this acidic pH range[4]. The hydrochloride salt form makes the initial solution acidic, which is favorable. Avoid unbuffered water, as the pH can drift.
-
Solvents to Avoid:
-
Protic solvents with nucleophilic character (e.g., methanol, ethanol): These can potentially participate in substitution reactions, although this is less likely at room temperature.
-
Solvents containing impurities: Peroxides in aged ethers (like THF or Dioxane) or trace metal contaminants can catalyze oxidative degradation.
-
Solution Storage:
-
Prepare stock solutions in DMSO or DMF at a high concentration.
-
Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term storage (months). For short-term use (days), storage at 2-8°C is acceptable if prepared in a stable solvent.
Q3: Is this compound compatible with common acidic and basic conditions?
A3: The compound has limited stability under strong acidic or basic conditions.
-
Strong Acids (e.g., concentrated HCl, H₂SO₄): While the compound is supplied as a hydrochloride salt, further addition of strong acid, especially with heating, can promote hydrolysis of the amino group. The pyridine nitrogen is protonated, which further deactivates the ring towards electrophilic attack but does not prevent other degradation pathways.
-
Strong Bases (e.g., NaOH, KOH): Strong bases will deprotonate the hydrochloride and the pyridinium ion, generating the free base. The free amine is significantly more susceptible to oxidation. Furthermore, strong basic conditions can lead to complex degradation pathways for nitroaromatic compounds[5].
III. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: The solid compound has changed color from off-white/yellow to brown or dark orange.
-
Likely Cause: This almost certainly indicates degradation, most likely due to oxidation . The amino group can be oxidized to form colored nitroso (-NO) or other highly conjugated species. This process can be accelerated by prolonged exposure to air, light, and/or moisture.
-
Troubleshooting Steps:
-
Assess Purity: Before use, dissolve a small amount of the material in a suitable solvent (e.g., acetonitrile/water) and analyze it by High-Performance Liquid Chromatography (HPLC) with a UV detector. Compare the chromatogram to that of a fresh or properly stored batch if available.
-
Check for Impurity Peaks: The appearance of new peaks, especially those with different retention times, confirms the presence of degradation products.
-
Decision: If significant degradation is observed (>5-10%), it is highly recommended to discard the batch and obtain a fresh supply. Using degraded material will lead to inaccurate concentrations and potentially introduce interfering species into your assay.
-
-
Preventative Workflow:
Problem 2: My analytical results (e.g., HPLC, LC-MS) show multiple peaks when I expect only one.
-
Likely Causes: This indicates the presence of impurities, which could be from degradation during storage or, more commonly, degradation within the experimental system itself. The main degradation pathways to consider are oxidation, reduction, and photodegradation.
-
Potential Degradation Pathways & Products:
-
Troubleshooting and Identification Workflow:
-
Review Experimental Conditions:
-
Reductants: Are there any reducing agents present in your buffers (e.g., DTT, TCEP, β-mercaptoethanol)? These will rapidly reduce the nitro group.
-
Oxidants: Are you using any buffers known to contain peroxides (e.g., aged THF, some batches of PEG)? Is your experiment run in the open air for a prolonged period?
-
Light Exposure: Was the sample preparation and analysis performed under yellow light or protected from direct laboratory light? Standard fluorescent lighting can induce photodegradation over time.
-
pH: What is the pH of your final solution? Highly basic or acidic conditions can accelerate degradation.
-
-
Perform a Forced Degradation Study (Stress Test): To tentatively identify the degradation products, you can perform a controlled stress test. This is a powerful diagnostic tool for understanding compound liabilities. [6][7][8] Experimental Protocol: Forced Degradation Study
-
Objective: To intentionally degrade the compound under controlled conditions to generate potential degradation products, which can then be used as markers in your primary analysis.
-
Procedure:
-
Prepare four separate solutions of your compound (e.g., at 1 mg/mL in a 50:50 acetonitrile:water mixture).
-
Acid Hydrolysis: Add 0.1 M HCl to one sample.
-
Base Hydrolysis: Add 0.1 M NaOH to a second sample.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) to a third sample.
-
Photodegradation: Expose the fourth sample to a high-intensity UV light source (e.g., in a photostability chamber).
-
Keep a fifth sample as an unstressed control.
-
Incubate all samples at a controlled temperature (e.g., 40-60°C) for several hours, taking time points (e.g., 2, 4, 8, 24 hours) to monitor the extent of degradation by HPLC. Aim for 10-20% degradation of the main peak.
-
Analyze all samples by HPLC-MS. By comparing the chromatograms of the stressed samples to your experimental sample, you can often identify the nature of the impurity (e.g., if the unknown peak matches a peak from the H₂O₂-stressed sample, it is likely an oxidation product).
-
-
-
Problem 3: I am using the compound in a reaction with a reducing agent, and my reaction is not working.
-
Likely Cause: The nitro group is highly susceptible to reduction. Common reducing agents used in biological and chemical synthesis will preferentially react with the nitro group.
-
Explanation: The reduction of a nitro group is a common and efficient reaction. [1]Reagents like catalytic hydrogenation (e.g., H₂/Pd-C), metals in acid (e.g., Fe/HCl, SnCl₂), or even strong biological reductants can convert the -NO₂ group to a nitroso (-NO), hydroxylamino (-NHOH), or fully reduced amino (-NH₂) group. This transformation fundamentally changes the molecule's structure, electronics, and reactivity, which will almost certainly prevent it from participating in its intended reaction.
-
Solution:
-
Protecting Group Strategy: If the nitro group is not the intended reaction site, you must choose a synthetic route that avoids strong reducing agents. If reduction is unavoidable, consider if a different isomer or a related compound without a nitro group could be used.
-
Reagent Compatibility Check: Always consider the functional group tolerance of your reagents. The nitro group is generally incompatible with most reducing conditions.
-
IV. References
-
Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
-
Makosza, M., & Winiarski, J. (1987). Reactions of organic anions. Part 150. Vicarious nucleophilic substitution of hydrogen in nitropyridines. Journal of Organic Chemistry.
-
Gorobets, N. Y., et al. (2015). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
-
Olsen, J. (2009). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]
-
Klick, S., et al. (2005). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis.
-
Balaban, A. T., et al. (2004). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]
-
Singh, R., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research. [Link]
-
Bakshi, M., & Singh, S. (2002). Forced degradation studies: A tool for determination of stability in pharmaceutical products. TrAC Trends in Analytical Chemistry.
-
Wang, D. P., et al. (2001). Stability of 4-DMAP in solution. Drug Development and Industrial Pharmacy. [Link]
-
Baertschi, S. W., et al. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC press.
-
Reynolds, D. W., et al. (2002). Forced degradation of a pharmaceutical drug product: a case study. Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. longdom.org [longdom.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 5-Nitro-pyridin-3-ylamine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scale-up synthesis of 5-Nitro-pyridin-3-ylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered during the large-scale production of this important intermediate. The following sections are structured in a question-and-answer format to directly address specific issues you may face during process development and manufacturing.
Section 1: The Nitration Reaction - Core Synthesis Challenges
The nitration of 3-aminopyridine is a highly exothermic and potentially hazardous reaction. Controlling the reaction conditions is paramount for ensuring safety, achieving high yield, and minimizing impurity formation.
Q1: My nitration reaction is showing poor conversion, or is stalling. What are the common causes and how can I troubleshoot this?
A1: Sluggish or incomplete nitration is a frequent issue during scale-up. The root cause often lies in one of three areas: the nitrating agent, temperature, or mixing.
-
Nitrating Agent Potency: The classic nitrating mixture (HNO₃/H₂SO₄) must be prepared and used correctly. The concentration of sulfuric acid is critical; it acts as both a solvent and a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). Ensure your sulfuric acid is of sufficient concentration (typically 98%) and that the mixture is prepared at a low temperature to prevent premature decomposition.
-
Temperature Control: While higher temperatures increase reaction rates, they can also lead to the degradation of both the starting material and the product.[1] Nitration of aminopyridines should be conducted at a carefully controlled low temperature (e.g., 0-10 °C) to manage the exotherm and prevent side reactions.[2][3] A reaction that is too cold may stall, whereas one that is too hot risks runaway. Use a thermocouple to monitor the internal reaction temperature, as it can differ significantly from the bath temperature.[4]
-
Mixing and Mass Transfer: On a large scale, inefficient mixing can create localized "hot spots" where the reaction proceeds too quickly, leading to impurity formation, and "cold spots" where the reaction stalls.[5] Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) that provides sufficient top-to-bottom turnover of the viscous sulfuric acid mixture. The rate of addition of the substrate or nitrating agent is also a key parameter to control.[5][6]
Q2: I'm observing significant formation of impurities, particularly the 2-nitro and 6-nitro regioisomers. How can I improve the selectivity for the desired 5-nitro product?
A2: Achieving high regioselectivity is crucial for yield and purity. The amino group in 3-aminopyridine is an ortho-, para-director, activating the 2, 4, and 6 positions. However, under strongly acidic conditions, the pyridine nitrogen is protonated, and the amino group exists as an ammonium salt (-NH₃⁺), which is a meta-directing group. The final regiochemical outcome is a complex balance of these directing effects.
To favor the formation of the 5-nitro isomer:
-
Strict Temperature Control: Lower temperatures (e.g., <5 °C) generally favor the thermodynamically controlled product, which can improve selectivity. Higher temperatures often lead to a broader distribution of isomers.
-
Controlled Addition Rate: Add the 3-aminopyridine solution to the nitrating mixture slowly and sub-surface. This ensures that the substrate is rapidly dispersed and reacts in a controlled manner, preventing localized temperature spikes that can alter selectivity.
-
Acid Concentration: The ratio of sulfuric acid to nitric acid can influence the concentration of the nitronium ion and the overall reaction environment. Optimization of this ratio through a Design of Experiments (DoE) approach is recommended during process development.
Q3: My reaction exotherm is becoming difficult to control, and I'm concerned about a thermal runaway. What are the warning signs and preventative measures?
A3: Thermal runaway is the most significant hazard in scale-up nitration.[7] It occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to an uncontrolled increase in temperature and pressure.[4][5]
Warning Signs:
-
A rapid, unexpected increase in the internal reaction temperature that does not respond to cooling.
-
An increase in pressure within the reactor.
-
Visible gas evolution (e.g., brown fumes of NOx).
Preventative Measures & Emergency Actions:
-
Process Safety by Design: The most critical step is prevention. The scale-up of any nitration should never be attempted without proper thermal hazard assessment, such as Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1).[6][8][9] These studies determine the heat of reaction and the onset temperature for thermal decomposition of the product, which is crucial for establishing a safe operating temperature window.[5]
-
Reverse Addition: Always add the substrate (3-aminopyridine solution) to the nitrating mixture, not the other way around. This ensures that the reactive nitrating agent is always in excess and the reaction rate is controlled by the addition of the limiting reagent.
-
Adequate Cooling Capacity: Ensure the reactor's cooling system is capable of handling the total heat flow of the reaction with a significant safety margin.
-
Emergency Quench Plan: Have a pre-defined and tested emergency procedure. This typically involves a quench pot containing a large volume of cold water or ice, into which the reaction mixture can be rapidly transferred in case of a thermal event.
Section 2: Work-up, Isolation, and Purification
After the reaction is complete, safely quenching the reaction and isolating the product in a pure form are the next major hurdles.
Q4: What is the safest and most efficient method for quenching a large-scale nitration reaction?
A4: Quenching a large volume of concentrated sulfuric and nitric acid is hazardous and must be done with extreme care.
-
Method: The safest method is a "reverse quench," where the reaction mixture is slowly transferred into a separate, well-agitated vessel containing a large excess of crushed ice and water. This method ensures that the quench vessel always remains relatively dilute and cold, effectively dissipating the heat of dilution from the sulfuric acid.
-
Temperature Control: The quench vessel must be jacketed and cooled, and the temperature of the quench mixture should be monitored and maintained below 20 °C throughout the addition.
-
Rate of Addition: The rate of addition of the reaction mixture to the ice/water should be slow and controlled to prevent localized boiling.
Q5: After quenching, my product precipitates as a fine solid that is difficult to filter. How can I improve the isolation step?
A5: This is common when the pH of the highly acidic solution is raised. The product crashes out as a fine, often oily, solid.
-
Controlled Neutralization: After the initial quench, the pH will still be very low. The next step is to carefully raise the pH to precipitate the free base, 5-Nitro-pyridin-3-ylamine. This should be done slowly, with efficient cooling and stirring, using a base like aqueous ammonia or sodium hydroxide solution.[10] A target pH of around 7-8 is often used for complete precipitation.
-
"Seeding": If you have a small amount of previously isolated crystalline material, adding it as a "seed" to the solution during neutralization can promote the growth of larger, more easily filterable crystals.
-
Digestion/Aging: After neutralization, holding the slurry at a constant temperature (e.g., 10-15 °C) with gentle agitation for several hours (a process known as digestion or aging) can allow the fine particles to agglomerate, improving filterability.
Q6: How do I effectively purify the crude free base and convert it to the final hydrochloride salt?
A6: Purification is essential to remove regioisomers and other process impurities. The formation of the hydrochloride salt is often the final purification step.
-
Purification of the Free Base: The crude, isolated free base can be purified by recrystallization. Selecting an appropriate solvent system is key. A common approach is to use a polar solvent like ethanol, isopropanol, or an ethanol/water mixture. The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble at reflux.
-
Hydrochloride Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., isopropanol, ethanol).[11] A solution of hydrochloric acid (either concentrated HCl or, more commonly for purity, HCl gas dissolved in a solvent like isopropanol) is then added dropwise. The hydrochloride salt, being less soluble, will precipitate.
-
Crystallization of the Salt: Control the cooling rate after HCl addition to grow well-defined crystals. A slow cooling period followed by holding at 0-5 °C will maximize yield. The final product should be filtered, washed with a small amount of cold solvent (to remove residual acid), and dried under vacuum.[12]
Section 3: Visualized Workflows and Protocols
Overall Synthesis Workflow
Caption: High-level workflow for the synthesis of 5-Nitro-pyridin-3-ylamine HCl.
Troubleshooting Thermal Events
Caption: Decision tree for managing a potential thermal runaway event.
Section 4: Experimental Protocols
Protocol 1: Scale-Up Nitration and Isolation of Free Base (Illustrative Example)
WARNING: This reaction is highly energetic and should only be performed by trained personnel in a suitable reactor with appropriate safety measures (blast shield, remote monitoring) and after a thorough process safety review.
-
Reactor Preparation: In a clean, dry, temperature-controlled reactor, charge concentrated sulfuric acid (98%, 10 volumes relative to 3-aminopyridine). Begin agitation and cool the acid to 0-5 °C.
-
Nitrating Mixture Preparation: To the cold sulfuric acid, slowly add concentrated nitric acid (65-70%, 1.1 equivalents) sub-surface, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for 30 minutes at 0-5 °C.
-
Substrate Addition: In a separate vessel, dissolve 3-aminopyridine (1.0 equivalent) in concentrated sulfuric acid (2 volumes). Slowly add this solution to the nitrating mixture in the main reactor over 2-4 hours, maintaining the internal temperature at 0-5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-10 °C for an additional 1-2 hours. Monitor the reaction progress by a validated in-process control (IPC) method (e.g., HPLC) to confirm the consumption of the starting material.
-
Quenching: Prepare a separate quench vessel with crushed ice/water (15 volumes). With vigorous stirring, slowly transfer the completed reaction mixture into the quench vessel, ensuring the temperature of the quench pot remains below 20 °C.
-
Neutralization and Isolation: Cool the quenched mixture to 0-10 °C. Slowly add aqueous ammonia (28%) to adjust the pH to 7.5 ± 0.5, maintaining the temperature below 20 °C. Stir the resulting slurry for 2-4 hours at 10-15 °C to allow the product to crystallize.
-
Filtration: Filter the solid product and wash the cake with cold deionized water until the filtrate is neutral. Dry the crude 5-Nitro-pyridin-3-ylamine under vacuum at 40-50 °C.
Protocol 2: Purification and Hydrochloride Salt Formation
-
Recrystallization: Charge the crude free base into a reactor with a suitable solvent (e.g., 8-10 volumes of ethanol). Heat the mixture to reflux until all solids dissolve.
-
Clarification (Optional): If the solution is colored, you can add activated carbon, stir for 30 minutes, and perform a hot filtration to remove impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further to 0-5 °C and hold for 2-4 hours.
-
Isolation: Filter the purified free base, wash with a small amount of cold ethanol, and dry.
-
Salt Formation: Dissolve the purified free base in isopropanol (10 volumes). Slowly add a solution of HCl in isopropanol (1.2 equivalents) dropwise. The hydrochloride salt will precipitate.
-
Final Isolation: Stir the slurry at room temperature for 1 hour, then cool to 0-5 °C and hold for 2 hours. Filter the final product, wash with cold isopropanol, and dry under vacuum at 50 °C to a constant weight.
Section 5: Quantitative Data Summary
| Parameter | Laboratory Scale (Typical) | Scale-Up Consideration | Impact on Process |
| Reaction Temperature | 0 - 5 °C | Maintain ±2 °C | Critical for selectivity and safety.[4] |
| Addition Time | 30 - 60 min | 2 - 4 hours | Controls rate of heat generation.[5] |
| Agitator Speed | 200 - 300 RPM | Must be optimized for vessel geometry | Prevents localized hot spots and ensures homogeneity.[13] |
| Surface Area / Volume | High | Low | Heat transfer is less efficient at scale, increasing runaway risk.[5] |
| Typical Yield (Crude) | 75 - 85% | 70 - 80% | Slight decrease due to longer processing times and transfer losses. |
| Purity (HPLC, Crude) | >95% | >90% | Impurity profile may be more complex due to mixing/temp variations. |
References
- Thermal Stability and Decomposition of Aminonitropyridine N-Oxides: A Technical Overview. (2025). Benchchem.
- An In-depth Technical Guide to the Thermodynamic Properties of 3-Amino-4-nitropyridine. (2025). Benchchem.
- What is 5-Aminonicotinic Acid and How is it Synthesized?. Guidechem.
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021).
- Scale-up Reactions. (2019). Division of Research Safety, University of Illinois.
- Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014).
- Continuous flow nitration in mini
- Scale-up and safety of toluene nitration in a meso-scale flow reactor. (2025).
- Technical Support Center: Nitration of 3-Aminopyridine 1-Oxide. (2025). Benchchem.
- Preparation method of 5-nitro-2-aminopyridine. (2015).
- 5-Nitropyridin-3-amine hydrochloride. ChemScene.
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC, NIH.
- 5-Aminopyridine-3-carboxylic acid 97 24242-19-1. Sigma-Aldrich.
- Thermal degradation steps and temperatures details.
- 3-aminopyridine. Organic Syntheses Procedure.
- 5-Aminonicotinic Acid | C6H6N2O2 | CID 354316. PubChem.
- 6-Aminonicotinic acid synthesis. ChemicalBook.
- Thermal Stability and Degradation of 4-Pyrrolidinopyridine: A Technical Guide. (2025). Benchchem.
- 3 - SAFETY D
- addressing stability issues of 3-Nitro-5-phenylpyridine under experimental conditions. (2025). Benchchem.
- 5-Nitropyridin-3-Amine (Cas 934-59-8). Parchem.
- 2,3-diaminopyridine. Organic Syntheses Procedure.
- Nitropyridines in the Synthesis of Bioactive Molecules. (2023). MDPI.
- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (2021).
- 3-AMINOPYRIDINE MSDS | CAS 462-08-8 MSDS. (2012). Loba Chemie.
- Aminopyridines. U.S. Environmental Protection Agency (EPA).
- Challenges in the scale-up of 3-Amino-5,6-dimethyl-2(1H)-pyridinone synthesis. (2025). Benchchem.
- Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride. (2025). Benchchem.
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 4. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 5. pubs.acs.org [pubs.acs.org]
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- 10. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
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- 13. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
identification of byproducts in 5-Nitro-pyridin-3-ylamine hydrochloride synthesis
Welcome to the dedicated technical support center for the synthesis of 5-Nitro-pyridin-3-ylamine hydrochloride. This resource is meticulously designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic procedure. The direct nitration of 3-aminopyridine is notoriously challenging, often resulting in a mixture of isomers and byproducts due to the competing directing effects of the amino group and the pyridine nitrogen, as well as the harsh reaction conditions.[1][2] This guide provides in-depth troubleshooting strategies and frequently asked questions to help you identify and mitigate the formation of common impurities, ensuring the desired product's purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route to this compound, and what are the primary challenges?
The most direct approach is the electrophilic nitration of 3-aminopyridine using a mixture of nitric acid and sulfuric acid. However, this method presents significant challenges in controlling regioselectivity. The amino group at the 3-position is an activating ortho-, para-director, while the pyridine nitrogen is a deactivating meta-director. This leads to the formation of a mixture of nitroisomers. Furthermore, the strong oxidizing nature of the nitrating mixture can lead to the degradation of the starting material and product.[1][3]
Q2: What are the most common byproducts I should expect in the synthesis of 5-Nitro-pyridin-3-ylamine?
Based on the directing effects and the reactivity of the pyridine ring, the following byproducts are commonly observed:
-
Regioisomers: 2-Nitro-3-aminopyridine, 4-Nitro-3-aminopyridine, and 6-Nitro-3-aminopyridine are the most prevalent impurities due to nitration at other positions on the pyridine ring.[4][5][6]
-
Dinitrated Products: Under forcing reaction conditions (e.g., high temperatures, excess nitrating agent), dinitration can occur, leading to various dinitro-3-aminopyridine isomers.[4][7]
-
Oxidation Byproducts: The amino group is susceptible to oxidation by nitric acid, which can lead to the formation of N-oxides or other degradation products.[3]
-
Unreacted Starting Material: Incomplete reaction will result in the presence of 3-aminopyridine in the final product mixture.
Q3: How can I minimize the formation of these byproducts?
Controlling the reaction conditions is paramount. Key strategies include:
-
Low Temperature: Maintaining a low reaction temperature (typically 0-10 °C) during the addition of the nitrating agent can enhance regioselectivity and reduce the rate of side reactions.
-
Stoichiometry: Careful control of the molar ratio of the nitrating agent to the 3-aminopyridine can minimize dinitration.
-
Protecting Groups: A more advanced strategy involves the protection of the amino group as an amide (e.g., acetamide). The amide group is still an ortho-, para-director but is less activating than the amino group, which can lead to a more controlled nitration. The protecting group is subsequently removed by hydrolysis.[1]
Troubleshooting Guides
This section provides a systematic approach to identifying and addressing common issues encountered during the synthesis of this compound.
Problem 1: My final product is a mixture of isomers.
Plausible Cause: Lack of regioselectivity in the nitration reaction is the primary cause for the formation of a mixture of 2-nitro, 4-nitro, and 6-nitro isomers in addition to the desired 5-nitro product.
Troubleshooting Workflow:
Caption: Workflow for addressing isomeric impurities.
Identification Protocol:
-
High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to separate the different isomers. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[8][9][10] The different isomers will have distinct retention times.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Couple the HPLC to a mass spectrometer. All mono-nitrated aminopyridine isomers will have the same molecular weight, but this technique can confirm their presence and help differentiate them from other byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for isomer identification. The coupling patterns and chemical shifts of the aromatic protons are unique for each isomer. For example, the protons on the pyridine ring will exhibit different splitting patterns (singlet, doublet, triplet) and will be in different chemical shift regions depending on the position of the nitro and amino groups.
Mitigation Strategies:
-
Temperature Control: Ensure the reaction temperature is strictly maintained below 10°C during the addition of the nitrating agent.
-
Protecting Group Strategy:
-
Acetylation: React 3-aminopyridine with acetic anhydride to form 3-acetylaminopyridine.
-
Nitration: Nitrate the protected compound. The acetylamino group will direct the nitration primarily to the 5-position.
-
Hydrolysis: Hydrolyze the acetyl group under acidic or basic conditions to yield 5-Nitro-pyridin-3-ylamine.
-
Problem 2: My product contains significant amounts of dinitrated byproducts.
Plausible Cause: Harsh reaction conditions, such as elevated temperatures, prolonged reaction times, or an excess of the nitrating agent, can lead to the nitration of the initially formed 5-Nitro-pyridin-3-ylamine.[4]
Troubleshooting Workflow:
Caption: Workflow for mitigating dinitration.
Identification Protocol:
-
LC-MS: Dinitrated byproducts will have a higher molecular weight than the desired mono-nitrated product. This makes them easily distinguishable by mass spectrometry.
-
NMR Spectroscopy: The 1H NMR spectrum of a dinitrated product will show fewer aromatic protons compared to the mono-nitrated product, and their chemical shifts will be significantly downfield due to the presence of two electron-withdrawing nitro groups.
Mitigation Strategies:
-
Stoichiometric Control: Use a precise stoichiometry of the nitrating agent (e.g., 1.0 to 1.1 equivalents).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC and quench the reaction as soon as the starting material is consumed.
-
Lower Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
Problem 3: The reaction yields are low, and a complex mixture of byproducts is observed.
Plausible Cause: This is often due to the oxidation of the amino group and/or degradation of the pyridine ring by the strong oxidizing nitrating mixture.[3]
Troubleshooting Workflow:
Caption: Workflow to address low yields and product degradation.
Identification Protocol:
-
LC-MS: Look for masses corresponding to N-oxides (M+16) and other potential oxidation products. A complex chromatogram with numerous peaks is indicative of degradation.
-
Infrared (IR) Spectroscopy: The presence of a strong N-O stretching band around 1250-1300 cm⁻¹ could indicate the formation of an N-oxide.
Mitigation Strategies:
-
Protect the Amino Group: As mentioned previously, converting the amino group to an amide will make it less susceptible to oxidation.[3]
-
Alternative Nitrating Agents: Consider using milder nitrating agents, such as nitronium tetrafluoroborate (NO₂BF₄), which may reduce the extent of oxidative side reactions.
-
Inverse Addition: Add the 3-aminopyridine solution to the nitrating mixture slowly to maintain a low concentration of the substrate in the presence of the strong oxidizing agent.
Data Summary of Potential Byproducts
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Identification Markers |
| Desired Product: 5-Nitro-pyridin-3-ylamine | C₅H₅N₃O₂ | 139.11 | Unique 1H NMR splitting pattern. |
| 2-Nitro-3-aminopyridine | C₅H₅N₃O₂ | 139.11 | Different HPLC retention time and 1H NMR spectrum from the 5-nitro isomer.[11] |
| 4-Nitro-3-aminopyridine | C₅H₅N₃O₂ | 139.11 | Distinct HPLC retention time and 1H NMR spectrum.[5][6] |
| 6-Nitro-3-aminopyridine | C₅H₅N₃O₂ | 139.11 | Separable by HPLC with a unique 1H NMR spectrum. |
| Dinitro-3-aminopyridine Isomers | C₅H₃N₄O₄ | 184.10 | Higher molecular weight in MS. Fewer protons in 1H NMR. |
| 3-Aminopyridine-N-oxide | C₅H₆N₂O | 110.11 | M+16 peak in MS relative to starting material. |
Conclusion
The synthesis of this compound is a challenging but achievable transformation. A thorough understanding of the potential side reactions and a systematic approach to troubleshooting are essential for success. By carefully controlling reaction conditions, considering the use of protecting groups, and employing appropriate analytical techniques for monitoring and characterization, researchers can optimize the synthesis to obtain the desired product with high purity.
References
- Google Patents. (1990).
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. [Link]
-
Patsnap. (n.d.). Preparation method of 2-amino-3-nitro pyridine. [Link]
- Google Patents. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine.
-
Semantic Scholar. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. [Link]
- Google Patents. (n.d.). aminopyridine, and n,n'-di-(2-nitro-3-pyridyl)
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. [Link]
-
ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-nitro-4-aminopyridine. [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]
-
ResearchGate. (n.d.). Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-nitropyridine (III). [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]
-
Wikipedia. (n.d.). 3-Aminopyridine. [Link]
- Google Patents. (n.d.). Preparation method of 2-chloro-3-aminopyridine.
-
The Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. [Link]
-
Allen. (n.d.). Amino (-NH_(2)) group is susceptible to oxidation by HNO_(3), therefore, nitration is done in the presence of :. [Link]
- Google Patents. (n.d.).
-
RSC Publishing. (n.d.). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Aminopyridine. [Link]
Sources
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- 3. Amino `(-NH_(2))` group is susceptible to oxidation by `HNO_(3)`, therefore, nitration is done in the presence of : [allen.in]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. nbinno.com [nbinno.com]
Technical Support Center: Purification of 5-Nitro-pyridin-3-ylamine Hydrochloride Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when purifying 5-Nitro-pyridin-3-ylamine hydrochloride and its derivatives. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices, ensuring you can develop robust and reproducible purification protocols.
Critical Safety Notice
Before proceeding with any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents and products. Nitroaromatic compounds and their derivatives can be toxic and may have specific handling and storage requirements.[1][2][3]
-
Handling: Work in a well-ventilated fume hood.[4] Avoid inhalation of dust and contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1][4]
-
Storage: Store compounds in tightly sealed containers in a cool, dry, and dark place to prevent degradation.[5][6]
-
Decomposition: Be aware that hazardous decomposition, including the release of nitrogen oxides, can occur at elevated temperatures.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?
A1: Impurities typically arise from three main sources: the nitration reaction itself, subsequent reaction steps, and degradation.
-
Nitration Byproducts: The nitration of substituted pyridines can be challenging to control. You may encounter regioisomers (where the nitro group is at a different position on the pyridine ring) or di-nitro byproducts, depending on the reaction conditions and the directing effects of the substituents on your starting material.[7][8]
-
Unreacted Starting Materials: Incomplete reactions will leave residual starting materials, such as the corresponding 3-aminopyridine precursor.
-
Degradation Products: Nitroaromatic compounds can be susceptible to degradation. The nitro group can be reduced, or the molecule may undergo hydrolysis under strongly acidic or basic conditions, especially with heating.[5][6] Photodegradation can also be a concern for nitroaromatic compounds.[9]
Q2: How does the hydrochloride salt form impact my purification strategy?
A2: The hydrochloride salt form significantly alters the compound's physical properties, primarily its solubility. Amine hydrochlorides are generally more soluble in polar, protic solvents (like water, methanol, or ethanol) and less soluble in nonpolar organic solvents compared to their free-base counterparts. This property is key for designing effective recrystallization and chromatography protocols. However, the presence of the chloride counter-ion can sometimes lead to broad peaks in reverse-phase HPLC if not properly managed in the mobile phase.[10]
Q3: What are the ideal storage conditions to maintain the purity of my final compound?
A3: To ensure long-term stability, store your purified this compound derivative in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen).[2] Keep it in a cool, dry, and dark environment, such as a desiccator at room temperature or in a refrigerator.[5][6] This minimizes the risk of degradation from moisture, light, and heat.
Q4: Which analytical techniques are most suitable for assessing the final purity of these derivatives?
A4: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis, capable of separating and quantifying trace impurities.[] A well-developed method can provide a precise purity value (e.g., % area).
-
Nuclear Magnetic Resonance (¹H NMR): NMR spectroscopy is excellent for confirming the structure of the main compound and identifying the presence of any residual solvents or structurally related impurities.
-
Mass Spectrometry (MS): MS confirms the molecular weight of your target compound and can help in identifying unknown impurity peaks from HPLC analysis.[]
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during the purification process.
Problem 1: Low Purity After Initial Reaction Work-up
Q: My initial analysis (TLC/LC-MS) of the crude product shows a complex mixture with multiple spots/peaks close to my desired product. What is the likely cause and how can I address it?
A: This is a common issue stemming from the nitration step. The electron-donating amino group and the electron-withdrawing nitro group direct the position of electrophilic substitution, but side reactions are frequent.
Causality: The regioselectivity of pyridine nitration is highly dependent on reaction conditions (acid concentration, temperature, nitrating agent).[8] The amino group is an ortho-, para-director, while the pyridine nitrogen and the nitro group are meta-directors. This can lead to a mixture of isomers that are often difficult to separate due to their similar polarities.
Troubleshooting Workflow:
Caption: Troubleshooting Workflow for Crude Product Impurities.
Solution Steps:
-
Confirm Impurity Identity: Use LC-MS to determine if the major impurities are isomers (same molecular weight as the product) or other species (unreacted starting material, over-nitrated products).
-
Optimize Reaction Conditions: If isomers are the primary issue, refining the synthesis is often more effective than challenging purification. Consider lowering the reaction temperature, slowing the addition of the nitrating agent, or exploring different nitrating systems as described in the literature.[8]
-
Targeted Purification: If the impurities are not isomeric, they likely have different physicochemical properties that can be exploited for separation. Proceed to the purification strategies outlined below.
Problem 2: Difficulty Achieving High Purity by Recrystallization
Q: I'm struggling to find a suitable solvent system for recrystallization. The compound either "oils out" or crashes out too quickly, trapping impurities.
A: Recrystallization of hydrochloride salts requires careful solvent selection. The high polarity of the salt makes it challenging to find a single solvent where solubility varies appropriately with temperature. A multi-solvent system is often necessary.
Causality: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when it is supersaturated in the hot solvent. Rapid crashing traps impurities because crystals form too quickly for the impurity molecules to return to the solution.
Recommended Solvent Systems: The table below provides starting points for screening. The optimal system will depend on the specific substituents of your derivative.
| Solvent System (v/v) | Compound Type | Rationale & Notes |
| Ethanol / Water | General Hydrochloride Salts | The compound is dissolved in a minimal amount of hot water/ethanol, and the less polar co-solvent (ethanol or isopropanol) is added dropwise until turbidity appears. Water increases solubility; alcohol decreases it. |
| Methanol / Diethyl Ether | Highly Polar Derivatives | Dissolve in minimal hot methanol. Slowly add diethyl ether as the anti-solvent until crystallization begins. Be cautious with the flammability of ether. |
| Isopropanol / Ethyl Acetate | Less Polar Derivatives | Isopropanol acts as the primary solvent, while ethyl acetate serves as the anti-solvent. |
| Acetic Acid / Water | Acid-Stable Derivatives | Can be effective but may be difficult to remove completely. Use for compounds that are highly soluble in other organic solvents. |
Experimental Protocol: Two-Solvent Recrystallization
-
Solvent Selection: Choose a "solvent" in which your compound is soluble when hot and a miscible "anti-solvent" in which it is poorly soluble.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot "solvent" required to fully dissolve the solid.
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise with vigorous stirring until you observe persistent cloudiness (turbidity).
-
Re-dissolution: Add a few more drops of the hot "solvent" until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.[12]
-
Drying: Dry the purified crystals under a high vacuum to remove all residual solvents.
Problem 3: Challenges with Chromatographic Purification
Q: My compound streaks badly on a silica gel column, and I get poor separation and low recovery. How can I improve this?
A: The basic amine functionality of your pyridine derivative is likely interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This ionic interaction leads to peak tailing and sometimes irreversible binding.
Causality: Silica gel is acidic. Basic compounds like amines can protonate and bind tightly to the stationary phase, resulting in poor chromatographic performance. The hydrochloride salt form can exacerbate this by readily exchanging ions on the column.[10]
Decision Tree for Purification Method:
Caption: Purification Method Selection Guide.
Solutions:
-
Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the acidic sites.
-
Recommended: Add 0.5-1% triethylamine (TEA) or pyridine to your mobile phase (e.g., ethyl acetate/hexanes). This will neutralize the silanol groups and significantly improve peak shape.
-
-
Use a Different Stationary Phase:
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel for basic compounds. Start with a similar solvent system and adjust as needed.
-
Reverse-Phase Chromatography (C18): For HPLC purification, a C18 column is ideal. The separation is based on hydrophobicity rather than polarity. A mobile phase of acetonitrile/water with a modifier like trifluoroacetic acid (TFA) or formic acid is typically used.[13]
-
-
Convert to Free Base: Before chromatography, you can consider converting the hydrochloride salt to its free base by neutralizing it with a mild base (e.g., aqueous sodium bicarbonate) and extracting it into an organic solvent. The free base is less polar and will behave more predictably on silica gel. The hydrochloride salt can be reformed after purification if needed.
Experimental Protocol: Flash Chromatography with a Modifier
-
Dry-Loading: Pre-adsorb your crude compound onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent (e.g., methanol), add silica gel, and evaporate the solvent completely under reduced pressure. This ensures a narrow application band.
-
Column Packing: Pack a glass column with silica gel using your chosen mobile phase (e.g., 20% Ethyl Acetate in Hexanes + 0.5% Triethylamine).
-
Loading: Carefully add the dry-loaded silica with your compound to the top of the packed column.
-
Elution: Run the column using the mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain your purified product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent and modifier under reduced pressure. Note that removing triethylamine may require co-evaporation with a solvent like dichloromethane.
References
- BenchChem. (n.d.). Stability of 3-Amino-4-nitropyridine in acidic or basic media.
- BenchChem. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
- BenchChem. (n.d.). Stability and degradation pathways of 3-Ethyl-4-nitropyridine 1-oxide.
- MilliporeSigma. (2025). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- BenchChem. (n.d.). Addressing stability issues of 3-Nitro-5-phenylpyridine under experimental conditions.
- ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine.
- MDPI. (2024). Nitropyridines in the Synthesis of Bioactive Molecules.
- Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
- National Institutes of Health. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine.
- ChemScene. (n.d.). 5-Nitropyridin-3-amine hydrochloride.
- Chromatography Forum. (2015). Method for pyridine amine derivative.
- PubMed. (1951). Paper chromatography of pyridine derivatives.
- AK Scientific, Inc. (n.d.). 2-Nitro-pyridin-4-ylamine hydrochloride Safety Data Sheet.
- Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
- PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors.
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
- PubMed. (n.d.). Liquid chromatography of aromatic amines with photochemical derivatization and tris(bipyridine)ruthenium(III) chemiluminescence detection.
- ChemicalBook. (n.d.). 4-NITRO-PYRIDIN-3-YLAMINE.
- MDPI. (2021). A Novel 3E Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal.
- ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal.
- National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
- ACS Publications. (2026). Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks.
- National Institutes of Health. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification.
- PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
- BenchChem. (n.d.). Application Note: Analytical Methods for Purity Assessment of Nitropyrimidines.
- Organic Syntheses. (n.d.). 2,3-diaminopyridine.
- PubChem. (n.d.). 3-Nitropyridin-2-ylamine.
- National Testing Agency. (2025). Syllabus for Chemistry (SCQP08).
Sources
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- 10. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
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- 13. helixchrom.com [helixchrom.com]
Technical Support Center: Managing 5-Nitro-pyridin-3-ylamine hydrochloride
Welcome to the technical support guide for 5-Nitro-pyridin-3-ylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this compound. As Senior Application Scientists, we have developed this guide to provide not just protocols, but the scientific reasoning behind them, ensuring the integrity and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and properties of this compound.
Q1: What makes this compound hygroscopic?
A: Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is influenced by its molecular structure.[1][2] In this compound, several features contribute to this property:
-
Hydrochloride Salt: The presence of the hydrochloride salt (·HCl) provides ionic character, which has a strong affinity for polar water molecules.
-
Functional Groups: The amine (-NH₂) and nitro (-NO₂) groups on the pyridine ring are polar and can form hydrogen bonds with water.
-
Crystal Lattice: The specific arrangement of molecules in the solid state can leave space for water molecules to be incorporated.[]
Q2: How can moisture absorption affect my experimental results?
A: Absorbed moisture can introduce significant errors and inconsistencies.[4] Key impacts include:
-
Inaccurate Weighing: The measured weight will be a combination of the compound and an unknown amount of water, leading to lower-than-expected molar concentrations in solutions. This directly impacts reaction stoichiometry, yield calculations, and dose-response curves.
-
Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, reducing the purity of the compound over time.[1][5]
-
Altered Physical Properties: Moisture can cause the powder to clump or cake, affecting its flowability and dissolution rate.[4][6] In severe cases, it can lead to deliquescence, where the solid dissolves in the absorbed water.
Q3: What are the ideal long-term storage conditions for this compound?
A: To maintain chemical and physical stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or dry nitrogen), and placed inside a desiccator containing a suitable drying agent like silica gel or anhydrous calcium sulfate.[7][8] Storage at room temperature is generally acceptable, but refrigeration in a desiccated environment can further slow potential degradation.[9]
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My reaction yields are inconsistent or lower than expected.
-
Question: Could moisture in my this compound be the cause?
-
Answer: Yes, this is a highly probable cause. If the material has absorbed water, your starting weight is artificially high, meaning you are adding fewer moles of the reactant than intended. This can make it a limiting reagent, directly reducing your theoretical maximum yield.
-
Troubleshooting Steps:
-
Quantify Water Content: Before your next experiment, determine the water content of your stock material using Karl Fischer titration, which is a precise method for moisture determination.[10]
-
Correct for Moisture: Adjust the mass of the compound you weigh out to account for the measured water content. For example, if the material contains 5% water by weight, you will need to weigh out 1.05 g to get 1.00 g of the active compound.
-
Implement Strict Handling: Follow the Protocol for Accurate Weighing of a Hygroscopic Compound detailed below for all subsequent experiments.
-
Problem 2: The material, which was once a free-flowing powder, is now clumpy and difficult to handle.
-
Question: What happened to my compound, and is it still usable?
-
Answer: The clumping or caking is a direct physical consequence of moisture absorption.[4] Inter-particle liquid bridges form, causing the powder to agglomerate. While the compound may still be chemically viable (purity should be confirmed), its handling properties are compromised.
-
Troubleshooting Steps:
-
Assess the Severity: If clumping is minor, the material can likely still be used, provided you can break up the clumps gently (e.g., with a clean, dry spatula) to weigh it accurately.
-
Dry the Material (Use with Caution): For larger quantities, you can dry the material under a high vacuum in the presence of a strong desiccant like phosphorus pentoxide. Caution: Heating should be avoided unless you have confirmed the compound's thermal stability, as it could cause degradation.
-
Improve Storage: Immediately transfer the material to a more secure storage environment as described in the FAQs and the storage protocol below. Use smaller aliquot vials for daily use to avoid repeatedly exposing the main stock bottle to atmospheric moisture.[7]
-
Part 3: Data Summary and Classification
For context, it is important to understand how hygroscopicity is classified. While specific data for this compound is not publicly available, the European Pharmacopoeia provides a standard classification system.
| Hygroscopicity Class | Description (Weight increase after 24h at 25°C, 80% RH) |
| Non-hygroscopic | < 0.12% w/w |
| Slightly hygroscopic | ≥ 0.12% and < 2.0% w/w |
| Hygroscopic | ≥ 2.0% and < 15.0% w/w |
| Very hygroscopic | ≥ 15.0% w/w |
| Deliquescent | Sufficient water is absorbed to form a liquid |
This table is adapted from standard pharmaceutical classification guidelines. The specific class for this compound would need to be determined experimentally.
Part 4: Experimental Protocols & Workflows
These protocols provide a self-validating framework for handling this compound to ensure experimental accuracy and reproducibility.
Visual Workflow 1: Initial Handling of a New Batch
Caption: Initial handling workflow for a new batch.
Protocol 1: Proper Storage
-
Primary Container: Ensure the compound is in a glass vial with a PTFE-lined cap that can be sealed tightly.
-
Secondary Seal: For long-term storage, wrap the cap-vial interface with Parafilm® to provide an additional barrier against moisture ingress.[7]
-
Inert Atmosphere: Before final sealing, flush the headspace of the vial with a dry, inert gas like argon or nitrogen. This displaces moist air.
-
Tertiary Containment: Place the sealed vial inside a desiccator cabinet or a vacuum desiccator containing an active desiccant (e.g., color-indicating silica gel). Ensure the desiccant is periodically refreshed or regenerated.
-
Aliquotting: For frequent use, prepare smaller, pre-weighed, or volumetric aliquots to avoid repeatedly opening the main stock container.[7]
Protocol 2: Accurate Weighing
-
Environmental Control: Perform all weighing operations in a controlled environment. The ideal setup is a glove box with a positive pressure of dry nitrogen. If unavailable, use an analytical balance in a room with controlled low humidity (<40% RH).
-
Equilibration: Allow the sealed container of the compound to equilibrate to the ambient temperature of the weighing area for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Preparation: Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Transfer: Open the compound vial. Working quickly and efficiently, use a clean, dry spatula to transfer the approximate desired amount of powder to the weighing vessel.
-
Weighing: Immediately close the compound vial and the balance door. Record the stable mass.
-
Post-Weighing: Promptly seal the stock vial, wrap it with Parafilm®, and return it to the desiccator. Proceed immediately with the dissolution of the weighed sample.
Visual Workflow 2: Troubleshooting Experimental Inconsistency
Caption: Troubleshooting workflow for inconsistent results.
References
- Hovorka, S. W., & Schimtt, E. A. (2001). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 25(1), 53-61.
- Mettler Toledo. (n.d.).
- Anbarasan, B., et al. (2018). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 10(3), 61-67.
- BOC Sciences. (n.d.). Hygroscopicity Testing.
- PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
- Scrivens, M., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(7), 839-850.
- Lee, J. Y., & Lee, P. I. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(11), 2459.
- Peng, C., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4057-4071.
- HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?
- ResearchGate. (2019).
- ChemScene. (n.d.). 5-Nitropyridin-3-amine hydrochloride.
- Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?
Sources
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- 2. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
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- 5. pharmainfo.in [pharmainfo.in]
- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 9. chemscene.com [chemscene.com]
- 10. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Side Reaction Mechanisms of Nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for nitropyridine derivative synthesis. As a Senior Application Scientist, I understand that navigating the complexities of nitropyridine chemistry can be challenging. This guide is designed to provide you with in-depth, field-proven insights into the common side reaction mechanisms you may encounter. My goal is to equip you with the knowledge to not only troubleshoot but also proactively avoid these issues, ensuring the integrity and success of your experiments.
This is not a rigid manual but a dynamic resource that addresses specific, practical problems in a direct question-and-answer format. Let's delve into the nuances of nitropyridine reactions and optimize your synthetic strategies.
Troubleshooting Guides & FAQs
Issue 1: Unexpected Ring-Opening of the Pyridine Core
Question: I'm attempting a nucleophilic substitution on a 2-chloro-3-nitropyridine, but I'm observing significant decomposition and low yield of my desired product. What could be causing this?
Answer: This is a classic case of a side reaction known as the SN(ANRORC) mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. In certain nitropyridines, particularly those with a leaving group at the 2-position and a nitro group at the 3- or 5-position, the nucleophile can attack the ring at a position other than the one bearing the leaving group. This leads to a ring-opened intermediate that may or may not re-close to form the desired product.
The reaction of 2-chloro-3-nitropyridine with hydroxide, for instance, has been shown to form a stable ring-opened intermediate that does not readily undergo ring closure, leading to decomposition products.[1] Similarly, 1-methyl-3,5-dinitro-2-pyridone can undergo ring transformation upon treatment with amines, initiated by nucleophilic addition at the 4- and 6-positions, followed by cleavage of C-C bonds.[2]
Causality: The strong electron-withdrawing nature of the nitro group makes the pyridine ring highly susceptible to nucleophilic attack. The stability of the ring-opened intermediate is a critical factor. If this intermediate is stabilized by resonance or other electronic factors, it may persist in the reaction mixture and decompose rather than cyclizing.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: The rate of the SN(ANRORC) pathway is often more sensitive to temperature than the desired SNAr reaction. Running the reaction at a lower temperature can favor the desired pathway.
-
Use a Less Basic Nucleophile: Strong bases can promote the ring-opening step. If possible, use a less basic nucleophile or a salt of the nucleophile with a non-nucleophilic counterion.
-
Change the Solvent: The stability of the ring-opened intermediate can be solvent-dependent. Experiment with aprotic polar solvents like DMF or DMSO, which may favor the desired SNAr pathway.
-
Protecting Groups: In some cases, temporarily protecting other functional groups on the pyridine ring can alter the electronic properties and disfavor the ring-opening reaction.
Issue 2: Low Regioselectivity in Nitration Reactions
Question: During the direct nitration of 3-aminopyridine, I'm getting a mixture of isomers, primarily the desired 3-amino-4-nitropyridine along with other nitrated species. How can I improve the regioselectivity?
Answer: The direct nitration of substituted pyridines can be notoriously difficult to control due to the deactivating effect of the protonated pyridine nitrogen under strongly acidic nitrating conditions.[3] This deactivation makes the ring less susceptible to electrophilic attack and can lead to a mixture of products. The main challenge in synthesizing 3-Amino-4-nitropyridine lies in controlling the regioselectivity of the nitration reaction, which is known to produce a mixture of isomers.[4]
A more controlled and often higher-yielding approach involves the nitration of a pyridine N-oxide intermediate.[5][6] The N-oxide group is activating and directs the incoming nitro group to the 4-position. The N-oxide can then be subsequently deoxygenated to yield the desired nitropyridine.
Causality: The pyridine nitrogen acts as a strong deactivating group when protonated. The N-oxide, on the other hand, is an electron-donating group that activates the 4-position for electrophilic substitution.
Experimental Protocol: Two-Step Synthesis of 4-Nitropyridine [5][6]
Step 1: Nitration of Pyridine N-oxide
-
Reagent Preparation:
-
Solution A: Dissolve pyridine N-oxide in concentrated sulfuric acid.
-
Solution B: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool Solution A in an ice bath.
-
Nitration: Slowly add Solution B dropwise to the cooled Solution A, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 90 °C for 2 hours.
-
Work-up: Pour the reaction mixture over crushed ice and neutralize with a saturated solution of sodium carbonate. The precipitate, 4-nitropyridine N-oxide, is collected by filtration.
Step 2: Deoxygenation of 4-Nitropyridine N-oxide
-
Reagent Setup: Dissolve the 4-nitropyridine N-oxide in a suitable solvent like chloroform or dichloromethane.
-
Deoxygenation: Add phosphorus trichloride (PCl₃) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture for 1-2 hours at room temperature.
-
Work-up: Quench the reaction by slowly adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-nitropyridine.
Visualization of the Synthetic Pathway:
Caption: Two-step synthesis of 4-nitropyridine via a pyridine N-oxide intermediate.
Issue 3: Catalyst Deactivation During Hydrogenation of Nitropyridines
Question: I'm trying to reduce a nitropyridine derivative to the corresponding aminopyridine using a Pd/C catalyst, but the reaction is sluggish and often incomplete. I suspect catalyst deactivation. What are the likely causes and how can I mitigate them?
Answer: Catalyst deactivation is a common issue in the hydrogenation of nitrogen-containing heterocycles. The deactivation of palladium on carbon (Pd/C) catalysts during the reduction of nitropyridines can occur through several mechanisms, including poisoning, coking/fouling, and sintering.[7][8]
Common Deactivation Mechanisms: [8][9][10]
| Deactivation Mechanism | Description | Common Causes |
| Poisoning | Strong chemisorption of species onto the active sites of the catalyst, blocking them from participating in the reaction. | Sulfur compounds, nitrogen-containing byproducts, or the aminopyridine product itself can act as poisons. |
| Coking/Fouling | Physical deposition of carbonaceous materials (coke) or other high molecular weight byproducts onto the catalyst surface and within its pores. | High reaction temperatures, side reactions leading to polymerization. |
| Sintering | The loss of active surface area due to the growth of metal crystallites at high temperatures. | High reaction temperatures, presence of water vapor. |
| Leaching | The dissolution of the active metal from the support into the reaction medium. | Acidic or basic reaction conditions. |
Troubleshooting Protocol:
-
Catalyst Selection and Loading:
-
Ensure you are using a high-quality catalyst. The choice of support can also influence activity and resistance to deactivation.
-
Higher catalyst loading can sometimes compensate for partial deactivation.[11]
-
-
Reaction Conditions:
-
Temperature: Operate at the lowest temperature that provides a reasonable reaction rate to minimize sintering and coking.
-
Pressure: Higher hydrogen pressure can sometimes overcome catalyst inhibition by strongly adsorbed species.
-
Solvent: The choice of solvent can influence the solubility of reactants and products, potentially reducing fouling. Protic solvents like ethanol or methanol are commonly used.
-
-
Substrate Purity: Ensure your starting nitropyridine is free of impurities, especially sulfur-containing compounds, which are potent catalyst poisons.
-
Catalyst Regeneration: In some cases, a deactivated catalyst can be regenerated. This might involve washing with a solvent to remove foulants or a carefully controlled oxidation to burn off coke.
Visualization of Deactivation Mechanisms:
Caption: Common mechanisms of Pd/C catalyst deactivation.
Issue 4: Unwanted Side Products from Photochemical Reactions
Question: My nitropyridine-containing compound appears to be degrading upon exposure to light in the lab. What kind of photochemical side reactions should I be aware of?
Answer: Nitropyridine derivatives, like many nitroaromatic compounds, can be photosensitive and undergo various photochemical reactions upon exposure to UV or even ambient light. These reactions can include photosubstitution, photoredox reactions, photodissociation, and photo-induced nitro-nitrite rearrangements.[12]
The reaction between 4-nitropyridine 1-oxide and piperidine, for example, is accelerated by exposure to ultraviolet light.[13] In general, photochemical reactions can be initiated by light and may also involve photosensitizers and oxygen, leading to the formation of various products through free radical or singlet oxygen mechanisms.[14] The generation of hydroxyl radicals upon UVA irradiation of certain acridine and phenanthridine hydroperoxides has been demonstrated, which can then cause oxidative damage to other molecules.[15]
Troubleshooting Protocol:
-
Protect from Light: The most straightforward solution is to protect your reaction and any stored solutions of nitropyridine derivatives from light. Use amber glassware or wrap your reaction vessels in aluminum foil.
-
Degas Solvents: The presence of oxygen can promote certain photochemical side reactions. Degassing your solvents prior to use can help to minimize these pathways.
-
Avoid Photosensitizers: Be mindful of other components in your reaction mixture that could act as photosensitizers.
-
Characterize Byproducts: If you observe degradation, try to isolate and characterize the byproducts. This can provide valuable clues about the specific photochemical pathway that is occurring.
References
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. Available at: [Link]
-
Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine. The Journal of Organic Chemistry. Available at: [Link]
-
Nitropyridines: Synthesis and reactions. ResearchGate. Available at: [Link]
-
Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. Available at: [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]
-
Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar. Available at: [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available at: [Link]
-
4-Nitropyridine N-oxide. PubChem. Available at: [Link]
-
Catalyst deactivation Common causes. AmmoniaKnowHow. Available at: [Link]
-
Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading. National Institutes of Health. Available at: [Link]
-
Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Mechanisms of catalyst deactivation. SciSpace. Available at: [Link]
-
Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. ResearchGate. Available at: [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Available at: [Link]
-
Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
The Role of Nitropyridine Derivatives in Chemical Synthesis. Autech Scientific. Available at: [Link]
-
Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate. Available at: [Link]
-
2,3-diaminopyridine. Organic Syntheses Procedure. Available at: [Link]
-
The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. Available at: [Link]
-
Photochemical and Photobiological Studies With Acridine and Phenanthridine Hydroperoxides in Cell-Free DNA. PubMed. Available at: [Link]
-
Photochemical reactions of flavor compounds. PubMed. Available at: [Link]
-
Primary Photochemistry of Nitrated Aromatic Compounds: Excited-State Dynamics and NO Dissociation from 9-Nitroanthracene. ResearchGate. Available at: [Link]
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- 2. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
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- 13. Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. Photochemical reactions of flavor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Photochemical and photobiological studies with acridine and phenanthridine hydroperoxides in cell-free DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Technical Guide to the Comparative Reactivity of 3-Amino-5-nitropyridine and its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, 3-amino-5-nitropyridine is a pivotal building block, prized for its versatile reactivity.[1] The presence of both an amino and a nitro group on the pyridine scaffold offers multiple avenues for molecular elaboration.[1] However, this valuable intermediate is often supplied as either the free base (3-amino-5-nitropyridine) or as its hydrochloride salt (5-Nitro-pyridin-3-ylamine hydrochloride). The choice between these two forms is not merely a matter of solubility or handling; it has profound implications for the compound's reactivity in subsequent synthetic transformations. This guide provides an in-depth technical comparison of these two forms, supported by established chemical principles and experimental insights, to empower researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Tale of Two Forms
The fundamental difference between 3-amino-5-nitropyridine and its hydrochloride salt lies in the protonation of the pyridine ring nitrogen. This seemingly subtle modification significantly alters the physicochemical properties of the molecule, which in turn influences its behavior in a reaction environment.
| Property | 3-Amino-5-nitropyridine | This compound |
| Molecular Formula | C₅H₅N₃O₂ | C₅H₆ClN₃O₂ |
| Molecular Weight | 139.11 g/mol | 175.57 g/mol |
| Appearance | Light yellow to yellow solid | Off-white to light yellow solid |
| CAS Number | 934-59-8[2] | 1220040-21-0 |
| pKa (of conjugate acid) | Estimated to be lower than aniline (pKa ~4.6) | Significantly lower than the free base |
| Solubility | Soluble in many organic solvents, sparingly soluble in water. | Generally more soluble in polar protic solvents like water and alcohols, and less soluble in nonpolar organic solvents. |
The Decisive Role of Protonation in Chemical Reactivity
The protonation of the pyridine ring nitrogen in the hydrochloride salt is the lynchpin of the observed differences in reactivity. This protonation has a significant electron-withdrawing inductive effect on the entire pyridine ring, which deactivates the exocyclic amino group towards electrophilic attack.
Nucleophilicity of the Amino Group
The lone pair of electrons on the exocyclic amino group is central to many of the key reactions of 3-amino-5-nitropyridine, including acylation, alkylation, and diazotization.
-
3-Amino-5-nitropyridine (Free Base): The amino group is a potent nucleophile, readily participating in reactions with electrophiles. The electron-withdrawing nitro group meta to the amino group does reduce its basicity compared to aniline, but it remains sufficiently nucleophilic for a wide range of transformations.[3]
-
This compound: The protonated ring nitrogen acts as a strong electron sink, significantly diminishing the electron density on the exocyclic amino group. This renders the amino group substantially less nucleophilic and, in many cases, unreactive towards electrophiles under standard conditions. To utilize the hydrochloride salt in reactions requiring a nucleophilic amino group, a preliminary neutralization step with a suitable base is typically necessary to liberate the free base in situ.
The following diagram illustrates the effect of ring protonation on the nucleophilicity of the amino group.
Caption: Effect of protonation on the amino group's nucleophilicity.
Comparative Reactivity in Key Synthetic Transformations
The differing nucleophilicity of the amino group directly translates to distinct reactivity profiles in common synthetic operations.
Acylation
Acylation of the amino group is a frequent first step in a multi-step synthesis to protect the amine or to introduce a new functional group.
-
3-Amino-5-nitropyridine: Reacts readily with acylating agents such as acid chlorides and anhydrides, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the acid byproduct.
-
This compound: Is generally unreactive towards acylation under neutral or acidic conditions. The reaction will only proceed efficiently after the addition of a base (at least two equivalents: one to neutralize the HCl salt and one to scavenge the acid generated during the reaction) to deprotonate the pyridinium ion and liberate the nucleophilic free amine.
Experimental Insight: While direct comparative kinetic data is scarce in the literature, synthetic procedures consistently show the necessity of a base when starting with the hydrochloride salt for acylation to proceed. The free base, however, can often be acylated with just the acylating agent, albeit slower, with the reaction being driven to completion by the removal of the acid byproduct.
Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction)
Diazotization of the primary aromatic amine to form a diazonium salt is a gateway to a plethora of functional group transformations, including the Sandmeyer reaction for the introduction of halides and cyano groups.[4][5]
-
3-Amino-5-nitropyridine: Undergoes diazotization smoothly upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl or H₂SO₄) at low temperatures (0-5 °C).[6][7][8] The resulting diazonium salt can then be subjected to various nucleophilic substitutions.
-
This compound: Can be used directly in diazotization reactions as the reaction is performed in a strong acid medium. The presence of the hydrochloride salt is compatible with the reaction conditions. The key is the careful control of temperature and the stoichiometry of the reagents.
The general workflow for a Sandmeyer reaction is depicted below:
Sources
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. byjus.com [byjus.com]
- 6. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 7. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 8. Chrominfo: Diazotization Titration: Principle, Types, Applications [chrominfo.blogspot.com]
A Comparative Analysis of Nitropyridine Isomers in Synthesis: A Guide for Researchers
For the discerning researcher in medicinal chemistry and drug development, the pyridine scaffold is a cornerstone of molecular design. The introduction of a nitro group to this heterocycle dramatically alters its chemical personality, transforming it into a versatile synthetic intermediate. However, the seemingly subtle shift of this potent electron-withdrawing group between the 2-, 3-, and 4-positions of the pyridine ring gives rise to three distinct isomers with profoundly different synthetic utilities. This guide provides an in-depth comparative analysis of 2-nitropyridine, 3-nitropyridine, and 4-nitropyridine, offering a comprehensive overview of their synthesis, reactivity, and strategic application, supported by experimental data and detailed protocols.
The Isomeric Landscape: Structural and Electronic Divergence
The position of the nitro group on the pyridine ring dictates the electronic distribution and steric environment of each isomer, which in turn governs their reactivity.
-
2-Nitropyridine: The nitro group is positioned adjacent to the ring nitrogen, creating a sterically hindered and highly electron-deficient environment at the C2 position. This proximity allows for direct resonance stabilization of negative charge during nucleophilic attack at C2 and C6, and also influences the reactivity of the nitro group itself.
-
3-Nitropyridine: With the nitro group at the meta-position relative to the ring nitrogen, its electron-withdrawing effect is primarily inductive. This isomer is generally less reactive towards nucleophilic aromatic substitution compared to its ortho and para counterparts.
-
4-Nitropyridine: The para-positioning of the nitro group allows for powerful resonance stabilization of negative charge at the C4 position during nucleophilic attack, making it highly susceptible to such reactions.
This fundamental divergence in electronic and steric properties is the key to understanding their distinct synthetic behaviors.
A Comparative Look at Synthesis
The synthesis of nitropyridine isomers presents unique challenges, largely due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.
Synthesis of 2-Nitropyridine and its Derivatives
Direct nitration of pyridine to afford 2-nitropyridine is generally not a viable synthetic route due to the deactivating effect of the protonated pyridine nitrogen under strongly acidic nitrating conditions. Therefore, indirect methods are typically employed.
One common strategy involves the oxidation of 2-aminopyridine.
Experimental Protocol: Synthesis of 2-Nitropyridine-1-oxide from 2-Aminopyridine-1-oxide [1]
This protocol details the oxidation of the amino group of 2-aminopyridine-1-oxide to a nitro group.
Materials:
-
2-Aminopyridine-1-oxide
-
30% Fuming Sulfuric Acid (H₂SO₄)
-
27.5% Hydrogen Peroxide (H₂O₂)
-
Ammonium Hydroxide (NH₄OH)
-
Ether or Butyl Alcohol
-
Ice
Procedure:
-
The free 2-aminopyridine-1-oxide is oxidized using a mixture of 30% fuming H₂SO₄ and 27.5% hydrogen peroxide at 10-20°C.
-
The reaction mixture is then poured onto ice.
-
The mixture is neutralized to Congo red paper with ammonium hydroxide.
-
The product is extracted with ether or butyl alcohol.
-
The solvent is evaporated to yield 2-nitropyridine-1-oxide.
Another approach involves the nitration of 2-pyridone, which exists in equilibrium with its tautomer, 2-hydroxypyridine. The nitration of 2-pyridone can lead to a mixture of 3-nitro and 5-nitro derivatives depending on the reaction conditions[2].
Synthesis of 3-Nitropyridine
The synthesis of 3-nitropyridine is often achieved through a unique reaction involving dinitrogen pentoxide (N₂O₅) and a subsequent rearrangement.
Experimental Protocol: Synthesis of 3-Nitropyridine via Dinitrogen Pentoxide [2]
This method avoids direct electrophilic aromatic substitution.
Materials:
-
Pyridine
-
Dinitrogen Pentoxide (N₂O₅)
-
Dichloromethane or Nitromethane
-
Sodium Bisulfite (NaHSO₃)
-
Methanol/Water (3:1)
Procedure:
-
Pyridine is reacted with dinitrogen pentoxide in dichloromethane or nitromethane to form a slurry.
-
The resulting slurry is poured into a solution of sodium bisulfite dissolved in a 3:1 mixture of methanol and water.
-
The mixture is stirred for several hours at room temperature.
-
3-Nitropyridine is then isolated from the reaction mixture.
The mechanism of this reaction is believed to involve the formation of an N-nitropyridinium salt, followed by nucleophilic attack of bisulfite and a[1][3] sigmatropic shift of the nitro group to the 3-position[2].
Synthesis of 4-Nitropyridine
The most common and efficient route to 4-nitropyridine involves a two-step process starting from pyridine N-oxide.
Experimental Protocol: Two-Step Synthesis of 4-Nitropyridine [3]
This continuous flow synthesis method offers enhanced safety and scalability.
Step 1: Continuous Flow Nitration of Pyridine N-oxide
Reagent Preparation:
-
Solution A: Pyridine N-oxide dissolved in concentrated sulfuric acid.
-
Solution B: A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
System Setup:
-
Two syringe pumps deliver Solution A and Solution B to a T-mixer.
-
The outlet of the T-mixer is connected to a 37 mL PTFE tube coil reactor immersed in a pre-heated oil bath at 130°C.
-
The reactor outlet is connected to a quenching T-mixer.
Reaction Execution:
-
Pump Solution A and Solution B into the T-mixer at flow rates calculated to achieve a 15-minute residence time in the reactor.
-
The product stream is continuously quenched with ice water.
-
The quenched aqueous solution containing 4-nitropyridine N-oxide is fed into a liquid-liquid extractor with 1,2-dichloroethane (DCE) as the extraction solvent.
Step 2: Continuous Flow Deoxygenation of 4-Nitropyridine N-oxide
Reagent Preparation:
-
Solution C: The DCE solution of 4-nitropyridine N-oxide from Step 1.
-
Solution D: A solution of phosphorus trichloride (PCl₃) in acetonitrile.
System Setup:
-
Separate pumps deliver Solution C, Solution D, and pure acetonitrile to a T-mixer.
-
The outlet of the mixer is connected to a second 37 mL PTFE tube coil reactor maintained at 50°C.
Reaction Execution:
-
Pump the reagent solutions into the reactor at flow rates designed for a 5-minute residence time.
-
The output stream is collected, and after work-up (neutralization, extraction, and evaporation), 4-nitropyridine is obtained.
This two-step approach, particularly in a continuous flow setup, provides a high yield (83% overall) and high purity product while minimizing safety hazards associated with nitration reactions[3]. A batch version of the nitration of pyridine-N-oxide is also well-established[4].
Comparative Reactivity: A Tale of Three Isomers
The distinct electronic landscapes of the nitropyridine isomers translate into significant differences in their chemical reactivity, particularly in nucleophilic aromatic substitution (SNAr) and reduction reactions.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack, especially at the positions ortho and para to the nitro group.
Reactivity Order: The general reactivity order for SNAr on the parent nitropyridines is:
4-Nitropyridine > 2-Nitropyridine >> 3-Nitropyridine
This order is a direct consequence of the ability of the isomers to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.
-
4-Nitropyridine: The negative charge in the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group through resonance, providing significant stabilization.
-
2-Nitropyridine: Similar resonance stabilization is possible, but the steric hindrance from the adjacent nitro group can slightly impede the approach of the nucleophile.
-
3-Nitropyridine: The nitro group is meta to the positions of nucleophilic attack (C2, C4, C6), and therefore cannot directly stabilize the negative charge of the Meisenheimer intermediate through resonance. Its activating effect is primarily inductive and thus weaker.
The following diagram illustrates the resonance stabilization in the Meisenheimer intermediates of 2- and 4-nitropyridine.
Caption: Resonance stabilization of Meisenheimer intermediates.
Quantitative data from computational studies on related systems confirms this reactivity trend. For instance, a computational study on the SNAr reaction of dinitropyridine derivatives with piperidine showed that the electron-withdrawing nitro groups stabilize the transition state, lowering the activation energy for nucleophilic attack[2][3].
Reduction of the Nitro Group
The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals. Various reducing agents can be employed, and the ease of reduction can be influenced by the position of the nitro group.
While direct comparative kinetic data for the reduction of the three parent nitropyridine isomers is scarce, the electrochemical reduction potentials can provide an indication of their relative ease of reduction. Generally, the more electron-deficient the nitro group, the more easily it is reduced.
Expected Ease of Reduction:
4-Nitropyridine ≈ 2-Nitropyridine > 3-Nitropyridine
The strong resonance effect of the pyridine nitrogen in the 2- and 4-positions withdraws electron density from the nitro group, making it more susceptible to reduction. In 3-nitropyridine, this resonance effect is absent, and the nitro group is primarily influenced by the inductive effect of the ring nitrogen.
Experimental Protocol: General Procedure for the Reduction of a Nitropyridine with Iron in Acetic Acid
This is a classic and reliable method for the reduction of aromatic nitro compounds.
Materials:
-
Nitropyridine isomer
-
Iron powder
-
Glacial Acetic Acid
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, suspend the nitropyridine and iron powder in a mixture of ethanol, water, and glacial acetic acid.
-
Heat the mixture to reflux.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and filter through celite to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., sodium carbonate solution).
-
Extract the aminopyridine product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product, which can be further purified by crystallization or chromatography.
The following table summarizes the key properties and reactivity of the nitropyridine isomers.
| Property | 2-Nitropyridine | 3-Nitropyridine | 4-Nitropyridine |
| Synthesis | Indirect methods (e.g., oxidation of 2-aminopyridine) | Direct nitration with N₂O₅ followed by rearrangement | Two-step synthesis from pyridine N-oxide |
| SNAr Reactivity | High | Low | Very High |
| Ease of Reduction | High | Moderate | High |
| Key Features | Steric hindrance at C2 | Primarily inductive effects | Strong resonance activation at C4 |
Strategic Applications in Synthesis
The choice of nitropyridine isomer is a critical strategic decision in a synthetic campaign.
-
2-Nitropyridine and its derivatives are valuable precursors for the synthesis of 2-substituted pyridines, including 2-aminopyridines, which are common pharmacophores. The nitro group can be displaced by a variety of nucleophiles or reduced to an amino group for further functionalization.
-
3-Nitropyridine is often used when functionalization at the 3-position is desired, or when the higher reactivity of the 2- and 4-isomers would lead to undesired side reactions. Its lower reactivity in SNAr allows for selective reactions at other positions in more complex molecules.
-
4-Nitropyridine is the isomer of choice for introducing substituents at the 4-position via SNAr. Its high reactivity makes it an excellent substrate for a wide range of nucleophiles, enabling the efficient synthesis of 4-substituted pyridines.
The following workflow diagram illustrates the divergent synthetic utility of the nitropyridine isomers.
Caption: Divergent synthetic pathways from nitropyridine isomers.
Conclusion
The three isomers of nitropyridine, while structurally similar, are distinct chemical entities with unique synthetic profiles. A thorough understanding of their synthesis and comparative reactivity is paramount for any researcher aiming to leverage their potential in the design and synthesis of novel molecules. 4-Nitropyridine stands out for its high reactivity in SNAr reactions at the 4-position, making it a go-to building block for 4-substituted pyridines. 2-Nitropyridine offers a gateway to 2-substituted pyridines, though its synthesis is less direct. 3-Nitropyridine, with its more subdued reactivity, provides a platform for functionalization where the ortho and para positions are not the desired targets. By carefully considering the electronic and steric factors that govern the behavior of each isomer, chemists can make informed strategic decisions to efficiently achieve their synthetic goals.
References
- BenchChem. (2025).
- Bakke, J. M., Ranes, E., Riha, J., & Svensen, H. (1999). The Synthesis of β-nitropyridine compounds. Acta Chemica Scandinavica, 53, 141.
- Organic Syntheses. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
- BenchChem. (2025).
- Brown, E. V. (1957). Preparation and Reactions of 2-Nitropyridine-1-oxides. Journal of the American Chemical Society, 79(13), 3565–3566.
Sources
A Senior Application Scientist's Guide to Alternative Reagents for 5-Nitro-pyridin-3-ylamine Hydrochloride
Introduction
In the landscape of modern medicinal chemistry, the pyridine scaffold is a privileged structure, forming the core of numerous FDA-approved drugs.[1][2] 5-Nitro-pyridin-3-ylamine, often handled as its hydrochloride salt for improved stability, is a crucial chemical intermediate, valued for its dual functional groups that allow for diverse synthetic modifications.[3][4] The electron-withdrawing nitro group and the nucleophilic amino group make it a versatile building block in the synthesis of complex bioactive molecules, particularly kinase inhibitors and agrochemicals.[3][4]
However, reliance on a single building block can constrain synthetic strategies. Challenges such as limited reaction compatibility, safety concerns associated with nitro-aromatics, and the desire for more efficient, versatile coupling reactions necessitate a thorough evaluation of alternative reagents. This guide provides an in-depth comparison of viable alternatives to 5-Nitro-pyridin-3-ylamine hydrochloride, offering experimental insights and data-driven recommendations to guide researchers in making informed strategic decisions for their synthetic campaigns.
Chemical Profile and Strategic Limitations of 5-Nitro-pyridin-3-ylamine
5-Nitro-pyridin-3-ylamine is characterized by a pyridine ring rendered electron-deficient by the powerful electron-withdrawing nitro group at the 5-position. This electronic feature activates the positions ortho and para to the nitro group (C2, C6, and C4) to nucleophilic aromatic substitution (SNAr). Conversely, the amino group at C3 is a versatile nucleophile and can be readily acylated, alkylated, or used as a directing group.
While useful, this reactivity profile has inherent limitations:
-
Limited Reaction Scope: The primary reactivity relies on SNAr at positions that may not be desired, or the displacement of a suitable leaving group (like a halogen) activated by the nitro group. This is less versatile than modern transition-metal-catalyzed cross-coupling reactions.
-
Harsh Reaction Conditions: SNAr reactions can require high temperatures and strong bases, limiting functional group tolerance.
-
Safety and Downstream Processing: The nitro group can be a liability. It is often reduced to an amine in later steps, but its presence can interfere with certain catalytic processes (e.g., hydrogenation-sensitive groups) and poses potential energetic hazards on a large scale.
This analysis brings us to a critical question: How can we achieve the same synthetic targets with greater flexibility, efficiency, and safety? The answer lies in alternative building blocks that replace the nitro-group's activating role with a more synthetically versatile functional group.
Alternative 1: The Cross-Coupling Workhorse - 3-Amino-5-bromopyridine
The most powerful and widely adopted alternative is to replace the nitro group with a halogen, most commonly bromine. 3-Amino-5-bromopyridine is a commercially available and highly versatile reagent that serves as a superior building block for modern organic synthesis.[5][6]
Causality of Experimental Choice: The strategic shift from a nitro-group to a bromine atom fundamentally changes the synthetic approach. Instead of relying on SNAr, the C-Br bond becomes a handle for a vast arsenal of palladium-, copper-, and nickel-catalyzed cross-coupling reactions.[6][7][8] This provides unparalleled flexibility to form C-C, C-N, and C-O bonds with high precision and under milder conditions.
Key Advantages:
-
Versatility: Enables access to Suzuki, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings, among others.[6]
-
Milder Conditions: Cross-coupling reactions often proceed at lower temperatures and with weaker bases than SNAr, preserving sensitive functional groups.
-
Predictable Regioselectivity: The reaction occurs specifically at the site of the halogen.
Comparative Data: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern drug discovery for creating biaryl structures. Let's compare the hypothetical utility of our core reagent with 3-Amino-5-bromopyridine for this key transformation. A direct Suzuki coupling on 5-Nitro-pyridin-3-ylamine is not feasible. Instead, one would need to first convert it to a halogenated derivative. A more direct comparison involves evaluating the coupling efficiency of a halogenated aminopyridine.
| Entry | Pyridine Substrate | Coupling Partner | Catalyst/Ligand | Yield (%) | Source |
| 1 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | 86% | [9] |
| 2 | 2-Chloro-3-aminopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | >80% | [9] |
| 3 | 3-Amino-5-bromopyridine | Arylboronic Acids | Various Pd catalysts | Routinely High | [6] |
This table illustrates the high efficiency of Suzuki couplings with halogenated aminopyridines, a reaction class for which 3-amino-5-nitropyridine is not directly suited. The high yields reported for substrates like 2-chloro-3-aminopyridine are representative of the utility of halogenated pyridines in general.[9]
Experimental Protocol: Suzuki-Miyaura Coupling with 3-Amino-5-bromopyridine
This protocol is a representative, self-validating procedure for the palladium-catalyzed Suzuki-Miyaura coupling.
Objective: To synthesize 5-Aryl-pyridin-3-amine.
Materials:
-
3-Amino-5-bromopyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, 0.04 eq)
-
Potassium Phosphate (K₃PO₄, 2.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon source
Procedure:
-
Inert Atmosphere: To a dry reaction flask, add 3-Amino-5-bromopyridine, the arylboronic acid, and K₃PO₄. Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ and SPhos in the dioxane portion of the solvent system. Stir for 5 minutes until a homogeneous solution is formed. This pre-formation of the active catalyst is crucial for reproducibility.
-
Reaction Assembly: Add the catalyst solution to the reaction flask, followed by the water portion of the solvent system.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The disappearance of the 3-Amino-5-bromopyridine starting material indicates completion.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-Aryl-pyridin-3-amine.
Visualization of Synthetic Strategy
Alternative 2: Ring Construction Strategies
An entirely different approach is to construct the substituted pyridine ring from acyclic precursors rather than functionalizing a pre-existing one. Three-component reactions (TCRs) offer a powerful method to rapidly build molecular complexity.
Causality of Experimental Choice: This strategy is ideal when the desired substitution pattern is difficult to achieve through functionalization or when a highly convergent synthesis is desired. By choosing the right acyclic fragments, one can build the 3-amino-5-nitro pyridine core in a single step.
Example Reaction: The reaction of an enaminone, a ketone, and a nitrogen source can be used to construct substituted nitropyridines.[10] This method allows for significant variation in the substituents around the pyridine ring.
Experimental Protocol: Three-Component Synthesis of a Fused 5-Nitropyridine
This protocol is based on established methods for synthesizing fused nitropyridine systems.[10]
Objective: To synthesize a tetrahydroquinoline fused with a 5-nitropyridine ring.
Materials:
-
1,3-Cyclohexanedione (1.0 eq)
-
Nitromalondialdehyde (1.1 eq)
-
Ammonium acetate (2.5 eq)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1,3-cyclohexanedione, nitromalondialdehyde, and ammonium acetate in ethanol.
-
Heating: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution. Collect the solid by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum to yield the 5-nitro-5,6,7,8-tetrahydroquinoline product.
Conclusion and Future Outlook
While this compound remains a valuable intermediate, its strategic limitations make a strong case for the adoption of more versatile alternatives. For synthetic campaigns that leverage modern transition-metal-catalyzed reactions, 3-amino-5-bromopyridine is the superior choice, offering unparalleled flexibility, milder reaction conditions, and a broader substrate scope.[5][6] Its utility in constructing the complex molecular architectures required for kinase inhibitors and other drug candidates is well-established.[11][12][13]
For cases requiring rapid assembly of the pyridine core, ring-forming strategies provide a powerful and convergent alternative. The choice of reagent is ultimately a strategic one, dictated by the specific target molecule and the overall synthetic plan. As Senior Application Scientists, we must look beyond the individual reagent and consider the entire synthetic pathway. By embracing these alternative building blocks, researchers can unlock more efficient, robust, and innovative routes to the next generation of therapeutics and advanced materials.
References
- Vertex AI Search. (n.d.). The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis.
- Academia.edu. (n.d.). Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors.
- Chem-Impex. (n.d.). 3-Amino-5-bromopyridine.
- Vertex AI Search. (n.d.). Expert Insights: Leveraging 3-Amino-5-bromopyridine in Your Synthesis.
- PubMed. (1997). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. J Med Chem.
- ResearchGate. (n.d.). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors.
- PubMed. (2016). Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives.
- NIH. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.
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- Sigma-Aldrich. (n.d.). 3-Amino-5-bromopyridine 97 13535-01-8.
- RSC Publishing. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
- ChemicalBook. (n.d.). 3-Amino-5-bromopyridine synthesis.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- PubMed Central (PMC). (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.
- MDPI Books. (n.d.). Transition Metal Catalyzed Cross-Coupling Reactions.
- MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
- Taylor & Francis Online. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Crit Rev Anal Chem.
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A Senior Application Scientist's Guide to Validating the Structure of 5-Nitro-pyridin-3-ylamine Hydrochloride Reaction Products
Introduction: The Challenge of Certainty in Synthetic Chemistry
In the landscape of drug discovery and materials science, substituted pyridines are foundational scaffolds. Among them, 5-Nitro-pyridin-3-ylamine hydrochloride serves as a versatile building block, prized for its dual reactive sites: a nucleophilic amino group and a pyridine ring influenced by the strongly electron-withdrawing nitro group. However, this very reactivity presents a significant challenge. Reactions intended to be simple substitutions can sometimes yield unexpected isomers, rearranged products, or complex mixtures. For the researcher, particularly in a regulated drug development environment, "assuming" a product's structure is not an option. Unambiguous, validated structural confirmation is paramount for intellectual property, regulatory submission, and the fundamental integrity of scientific findings.
This guide provides a comprehensive framework for the structural validation of reaction products derived from 5-Nitro-pyridin-3-ylamine. We will move beyond rote procedural descriptions to explore the underlying logic of method selection, the interpretation of complex data, and the establishment of self-validating analytical workflows. This is not merely a set of protocols; it is a strategic approach to achieving structural certainty.
PART 1: Anticipating the Possibilities: Common Reaction Pathways
Understanding potential outcomes is the first step in designing a robust validation strategy. The structure of 5-Nitro-pyridin-3-ylamine allows for several reaction types. The amino group is a primary site for nucleophilic attack, while the pyridine ring itself can undergo substitution, although its reactivity is complex.
-
Reactions at the Amino Group: This is the most common pathway. The amine can be readily acylated, alkylated, or used in reductive amination. Given the basicity of the amino group, it can be protonated in acidic media, which deactivates it and directs electrophiles to the meta position relative to the amine.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amine, creating a diaminopyridine derivative. This transformation dramatically alters the electronic properties and subsequent reactivity of the molecule.
-
Nucleophilic Aromatic Substitution (SNAr): While less common for this specific isomer, nitropyridines can undergo SNAr reactions where a nucleophile displaces a suitable leaving group on the ring. For instance, if a halogen were present, it could be a site for substitution.
-
Rearrangements: In certain base-catalyzed reactions, nitropyridine systems can undergo rearrangements, such as the Smiles rearrangement, which can lead to unexpected isomeric products.
Anticipating these possibilities is critical. A validation plan designed only to confirm an expected N-acylation product might fail to detect a minor but significant rearranged side product.
PART 2: The Integrated Analytical Workflow: A Multi-Pronged Approach
Caption: Workflow for structural validation of synthetic products.
Spectroscopic Techniques: The Core Toolkit
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: Reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration). For a derivative of 5-Nitro-pyridin-3-ylamine, one would expect to see characteristic shifts for the aromatic protons on the pyridine ring. The position and multiplicity of these signals are highly sensitive to the substitution pattern. For example, acylation of the amino group will cause a significant downfield shift of the adjacent ring protons.
-
¹³C NMR: Complements the ¹H NMR by showing the number of unique carbon environments. The chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl, etc.). The presence of an electron-withdrawing nitro group can cause a downfield shift in the carbon to which it is attached.[1]
-
2D NMR (COSY, HSQC, HMBC): When the 1D spectra are ambiguous, 2D techniques are indispensable.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful tool for mapping the complete molecular structure. It reveals long-range correlations (2-3 bonds) between protons and carbons, allowing for the unambiguous connection of molecular fragments across quaternary carbons or heteroatoms.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its substructures.
-
Low-Resolution MS (LRMS): Provides the nominal molecular weight, serving as a quick confirmation that a reaction has occurred.
-
High-Resolution MS (HRMS): This is the gold standard. HRMS provides a highly accurate mass measurement (typically to four decimal places), which allows for the determination of the elemental formula. This is a critical self-validating step; if the elemental formula from HRMS does not match the proposed structure, the assignment is incorrect. It is a key technique used in the characterization of new pyridine derivatives.[1]
-
Tandem MS (MS/MS): Involves isolating the molecular ion and fragmenting it to observe daughter ions. The fragmentation pattern can be diagnostic. For example, nitroaromatic compounds often show a characteristic loss of the NO₂ group.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and effective method for identifying the presence or absence of key functional groups. In the context of 5-Nitro-pyridin-3-ylamine reactions, one would look for:
-
N-H stretch: (approx. 3300-3500 cm⁻¹) of the primary or secondary amine. Disappearance or shifting of this peak after a reaction is a strong indicator of amine modification.
-
NO₂ stretch: (asymmetric and symmetric stretches, approx. 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹). The persistence of these strong bands confirms the nitro group is intact.
-
C=O stretch: (approx. 1650-1750 cm⁻¹) This would be a key diagnostic peak appearing after a successful acylation reaction.
Chromatographic and Other Techniques
High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the final product and for isolating it from unreacted starting materials or side products. For polar aromatic amines, reversed-phase HPLC using a C18 or Phenyl column is a common starting point.[3] Method development often involves adjusting the mobile phase pH to ensure the analyte is in a single, stable ionic state, which is crucial for achieving sharp, reproducible peaks.[4]
Single-Crystal X-ray Diffraction (SCXRD): If a high-quality single crystal of the product can be grown, SCXRD provides the absolute, unambiguous three-dimensional structure.[5][6] This is the ultimate validation, confirming not only connectivity but also stereochemistry and solid-state conformation. It is often considered definitive proof of structure for novel compounds.[1]
Caption: Complementary nature of key analytical techniques.
PART 3: Case Study: Validation of an N-Acylation Product
Let's consider a common reaction: the acylation of this compound with acetyl chloride to form N-(5-nitropyridin-3-yl)acetamide.
Expected Product:
-
Structure: Acetyl group attached to the amino nitrogen.
-
Expected Molecular Formula: C₇H₇N₃O₃
-
Expected Monoisotopic Mass: 181.0487
Validation Workflow in Action
-
Post-Reaction Analysis (HPLC/LC-MS): The crude reaction mixture is analyzed by LC-MS. The chromatogram shows a major new peak with a mass of [M+H]⁺ = 182.1, corresponding to the expected product, and a smaller peak corresponding to the starting material. This confirms the reaction proceeded and provides an initial assessment of purity.
-
Purification: The product is purified by column chromatography.
-
Definitive Structural Analysis: The purified product is subjected to the full suite of spectroscopic analyses.
Interpreting the Data
The power of the integrated approach lies in how the data from different techniques corroborate one another.
| Technique | Observation | Interpretation |
| FTIR | Disappearance of one N-H stretch from the primary amine, appearance of a strong C=O stretch at ~1690 cm⁻¹, and a new N-H stretch (amide) at ~3300 cm⁻¹. NO₂ peaks at ~1540 & 1345 cm⁻¹ remain. | The primary amine has been converted to a secondary amide. The nitro group is intact. |
| HRMS (ESI+) | Measured [M+H]⁺ = 182.0560 | The calculated mass for [C₇H₇N₃O₃+H]⁺ is 182.0566. The <5 ppm mass error confirms the elemental formula. This is a critical validation step. |
| ¹H NMR | A new singlet appears at ~2.2 ppm (3H). The aromatic protons shift downfield compared to the starting material. A broad singlet for the amide N-H appears at ~10.5 ppm. | The methyl group (CH₃) of the acetyl moiety is present. The downfield shift of aromatic protons is consistent with the electron-withdrawing effect of the newly formed amide group. |
| ¹³C NMR | A new peak appears at ~169 ppm. A new peak appears at ~24 ppm. | The carbonyl carbon of the amide is confirmed. The methyl carbon of the acetyl group is confirmed. |
| HMBC | A correlation is observed between the methyl protons (~2.2 ppm) and the carbonyl carbon (~169 ppm). A correlation is seen between the amide proton (~10.5 ppm) and the C3 carbon of the pyridine ring. | This definitively proves that the acetyl group is connected to the nitrogen, which is in turn connected to the C3 position of the pyridine ring, confirming the expected regiochemistry. |
This multi-faceted data provides an undeniable, self-validating confirmation of the product's structure. Relying on mass spectrometry alone would confirm the formula, but not the connectivity. Relying on ¹H NMR alone could be misleading if an unexpected rearrangement led to a different isomer with a similar proton environment. The convergence of all data points provides the necessary scientific rigor.
PART 4: Detailed Experimental Protocols
Protocol 4.1: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve ~0.1 mg of the purified product in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Method: Infuse the sample directly or via LC. Acquire data in positive ion mode.
-
Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the run to guarantee mass accuracy.
-
Analysis: Determine the m/z of the [M+H]⁺ ion. Use the instrument software to calculate the elemental formula based on the accurate mass and compare it to the theoretical formula of the proposed structure. The mass error should be less than 5 ppm.
Protocol 4.2: Acquiring 2D NMR (HMBC) Data
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).
-
Tuning and Shimming: Tune the probe to the correct frequencies and shim the magnetic field to achieve optimal resolution and lineshape on the ¹H spectrum.
-
Acquisition:
-
Acquire standard ¹H and ¹³C{¹H} spectra first.
-
Set up the HMBC experiment using standard instrument parameters. A typical long-range coupling constant (Jⁿ_CH) is optimized for 8 Hz.
-
Acquire the data for a sufficient number of scans to achieve a good signal-to-noise ratio, which may take several hours depending on sample concentration.
-
-
Processing and Analysis:
-
Process the 2D data using appropriate window functions and Fourier transformation.
-
Analyze the 2D spectrum to identify cross-peaks, which represent correlations between protons and carbons separated by 2-3 bonds.
-
Systematically map these correlations to build the carbon skeleton and confirm the position of substituents.
-
Conclusion
The validation of a reaction product's structure is a cornerstone of chemical research. For a versatile and sometimes unpredictable starting material like this compound, a superficial analysis is insufficient. A robust, self-validating strategy is required, built on the foundation of orthogonal analytical techniques. By integrating data from HRMS, multi-dimensional NMR, and FTIR, researchers can move from a tentative hypothesis to a confirmed structural assignment. This rigorous approach not only ensures the accuracy of one's own results but also upholds the broader standards of scientific integrity and trustworthiness essential for the progression of research and development.
References
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Al-Masoudi, N. A., et al. (2025). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. National Institutes of Health. Available at: [Link]
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El-Gamel, N. E. A., et al. (2022). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. MDPI. Available at: [Link]
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Jukić, M., et al. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available at: [Link]
-
Gao, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central. Available at: [Link]
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Gross, G. A. & Grüter, A. (2001). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. Available at: [Link]
-
Michalska, D., et al. (2022). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI. Available at: [Link]
-
Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Doyle, R. J. & Camp, H. S. (2000). Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds. Journal of Mass Spectrometry. Available at: [Link]
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spectroscopic analysis of 5-Nitro-pyridin-3-ylamine hydrochloride impurities
An In-Depth Comparative Guide to the Spectroscopic Analysis of 5-Nitro-pyridin-3-ylamine Hydrochloride Impurities
Authored by: A Senior Application Scientist
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
This compound is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any component destined for therapeutic use, its purity is not merely a quality metric but a cornerstone of safety and efficacy. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of any impurities.[1] These undesirable components can originate from starting materials, arise as by-products during synthesis, or form through degradation upon storage.[2] Even at trace levels, impurities can alter the pharmacological and toxicological profile of the final drug product, making their detection, identification, and quantification a non-negotiable phase of drug development.[3]
This guide provides a comprehensive comparison of key spectroscopic and chromatographic techniques for the impurity profiling of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals to establish robust analytical protocols.
Understanding Potential Impurities
The molecular structure of 5-Nitro-pyridin-3-ylamine suggests several potential process-related impurities and degradants. A logical impurity profile would include:
-
Positional Isomers: Synthesis of nitropyridines can often yield a mixture of isomers. Key potential isomers include 2-Amino-5-nitropyridine and 2-Amino-3-nitropyridine.
-
Starting Material Carryover: Unreacted 3-Aminopyridine could persist in the final product.
-
Related Substances: Impurities from starting materials or by-products from side reactions during the nitration or subsequent steps.
-
Degradation Products: Formed through hydrolysis, oxidation, or photolysis during storage.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is dictated by the specific question being asked: Are we quantifying a known impurity, or are we identifying an unknown one? The following sections compare the primary methods used for these tasks.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode, is the gold standard for the separation and quantification of impurities in pharmaceutical analysis.[3] Its widespread adoption is due to its high sensitivity, reproducibility, and ability to resolve structurally similar compounds.[3][4]
Causality Behind the Method: The choice of a C18 column is based on its hydrophobic stationary phase, which effectively retains and separates the moderately polar 5-Nitro-pyridin-3-ylamine and its related impurities. An acidic mobile phase (e.g., with trifluoroacetic acid or formic acid) is used to protonate the amine groups, ensuring sharp, symmetrical peak shapes and preventing peak tailing.[5] A gradient elution is employed to ensure that both early-eluting (more polar) and late-eluting (less polar) impurities are resolved and detected within a reasonable timeframe.
Experimental Protocol: HPLC-UV Method for Impurity Quantification
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[6]
-
Detection: 280 nm.[6]
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of 1.0 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Identification Powerhouse
When unknown peaks appear in an HPLC chromatogram, LC-MS is the indispensable next step. By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, this hyphenated technique provides crucial molecular weight information for unknown impurities.[7]
Causality Behind the Method: Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules like aminopyridines, as it is a "soft" ionization method that typically keeps the molecule intact, providing a clear molecular ion peak ([M+H]⁺).[4] This allows for the unambiguous determination of the molecular weight of an impurity, which is the first and most critical piece of information in its structural elucidation.
Experimental Protocol: LC-MS for Impurity Identification
-
Instrumentation: An LC-MS system, typically coupling an HPLC or UPLC with a Quadrupole or Time-of-Flight (TOF) mass spectrometer.
-
LC Conditions: Utilize the same HPLC method as described above to ensure chromatographic correlation.
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
Scan Range: 50 - 500 m/z.
-
-
Data Analysis: Correlate the retention time of each impurity peak from the UV chromatogram with its corresponding mass spectrum to assign a molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
For the unambiguous structural confirmation of an unknown impurity, especially for differentiating isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled.[7] ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, allowing for a complete structural map to be assembled.
Causality Behind the Method: Positional isomers, such as 5-Nitro-pyridin-3-ylamine and 2-Amino-5-nitropyridine, will have identical molecular weights and thus be indistinguishable by MS alone. However, their ¹H NMR spectra will show distinct differences in chemical shifts and spin-spin coupling patterns of the aromatic protons, providing a definitive fingerprint for each structure.[8][9] While NMR has lower sensitivity than MS, it is the ultimate authority for structural elucidation.
Experimental Protocol: ¹H NMR for Structural Elucidation
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity (or the bulk sample if the impurity is at a high enough concentration) in a deuterated solvent such as DMSO-d₆ or Methanol-d₄.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to establish connectivity between protons and carbons for complex structures.
-
-
Data Analysis: Analyze chemical shifts, integration values, and coupling constants to deduce the molecular structure. Compare the resulting spectrum with reference spectra of known standards if available.[8][9]
Fourier-Transform Infrared (FTIR) & Gas Chromatography (GC) Spectroscopy
FTIR Spectroscopy: This technique is excellent for identifying the presence of key functional groups (e.g., -NO₂, -NH₂, aromatic rings).[10] While not a primary tool for quantifying trace impurities, it serves as a rapid and valuable method for confirming the identity of the bulk material and detecting gross structural changes or the presence of polymorphic forms. Spectral data for related compounds are readily available for comparison.[11][12]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the preferred method for the analysis of volatile or semi-volatile impurities, most notably residual solvents from the manufacturing process.[2] Due to the low volatility of this compound, this technique is not suitable for analyzing the API or its non-volatile impurities but is essential for a complete purity profile covering residual solvents.
Data Summary and Performance Comparison
The table below summarizes the key performance characteristics of each technique in the context of analyzing this compound impurities.
| Technique | Primary Application | Information Provided | Sensitivity | Selectivity | Limitations |
| HPLC-UV | Quantification of known impurities; Purity assessment. | Quantitative, Retention Time. | High (ng-pg). | High for separation. | Limited structural information for unknowns.[3] |
| LC-MS | Identification of unknown impurities. | Molecular Weight, Fragmentation Data. | Very High (pg-fg). | Very High. | Quantification can be complex; Isomers are indistinguishable.[7] |
| NMR | Definitive structure elucidation of unknowns. | Complete Molecular Structure. | Low (µg-mg). | Very High. | Low sensitivity; Requires pure sample or high concentration.[7] |
| FTIR | Functional group identification; Bulk material confirmation. | Molecular Vibrations (Functional Groups). | Moderate. | Low for mixtures. | Not suitable for quantification of trace impurities.[10] |
| GC-MS | Analysis of volatile impurities (residual solvents). | Quantitative & Structural (for volatiles). | Very High. | Very High. | Not suitable for non-volatile compounds.[2] |
Visualizing the Analytical Workflow
A logical and efficient workflow is crucial when an unknown impurity is detected. The following diagram illustrates a typical decision-making process.
Caption: A typical workflow for the detection, identification, and structural elucidation of an unknown impurity.
Conclusion
The comprehensive spectroscopic analysis of impurities in this compound is a multi-faceted task that relies on the synergistic use of several advanced analytical techniques. While HPLC-UV remains the cornerstone for routine quality control and quantification, its combination with mass spectrometry is essential for the rapid identification of unknown impurities. For the definitive structural characterization required to differentiate isomers and fully understand an impurity's profile, NMR spectroscopy is the ultimate tool. By understanding the strengths and limitations of each method, researchers can design and implement a robust, scientifically sound, and regulatory-compliant strategy to ensure the quality and safety of the final pharmaceutical product.
References
- Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
- Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Journal of Pharmaceutical and Biomedical Analysis. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- ChemicalBook. (n.d.). 5-Nitropyridin-3-amine(934-59-8) 1H NMR spectrum.
- PubChem. (n.d.). 3-Nitropyridin-2-ylamine.
- PubChem. (n.d.). 2-Amino-5-nitropyridine.
- Cg.NTA. (2025). Syllabus for Chemistry (SCQP08).
- NIST. (n.d.). 2-Amino-5-nitropyridine.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-(thiophen-3-yl)pyridin-3-amine.
- CNKI. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
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A Senior Application Scientist's Guide to 5-Nitro-pyridin-3-ylamine Hydrochloride in Synthesis: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and agrochemical synthesis, the selection of building blocks is a critical decision that profoundly impacts reaction efficiency, scalability, and overall project cost. Among the vast array of heterocyclic intermediates, nitropyridines stand out for their versatile reactivity, serving as precursors to a multitude of complex molecular architectures.[1] This guide provides an in-depth cost-benefit analysis of 5-Nitro-pyridin-3-ylamine hydrochloride, a key intermediate, and objectively compares its performance with viable alternatives, supported by field-proven insights and representative experimental data.
The Strategic Importance of Aminonitropyridines in Synthesis
Aminonitropyridines are bifunctional molecules that offer two distinct points for chemical modification: the nucleophilic amino group and the nitro group, which can be readily reduced to an amino group or act as an electron-withdrawing group to influence the reactivity of the pyridine ring. This dual functionality makes them invaluable in the construction of polysubstituted pyridine cores, which are prevalent in a wide range of biologically active compounds.
This compound, with its specific substitution pattern, presents a unique set of electronic and steric properties that dictate its reactivity and suitability for various synthetic transformations. The hydrochloride salt form often enhances stability and simplifies handling compared to the free base.
Comparative Analysis: this compound vs. Its Isomers
A meaningful cost-benefit analysis necessitates a comparison with readily available and chemically relevant alternatives. The primary alternatives to this compound are its positional isomers: 2-amino-5-nitropyridine and 4-amino-3-nitropyridine. The choice between these isomers is often dictated by the desired regioselectivity of subsequent reactions.
Cost Analysis
The commercial cost of a starting material is a primary driver in process development and large-scale synthesis. The following table provides a comparative cost analysis based on currently available market prices from various chemical suppliers. Prices are subject to change and may vary based on purity and quantity.
| Compound | CAS Number | Representative Pricing (per gram) |
| This compound | 1220040-21-0 | ~$40 - $60 |
| 2-Amino-5-nitropyridine | 4214-76-0 | ~$0.20 - $2.00[2][3][4] |
| 4-Amino-3-nitropyridine | 1681-37-4 | ~$12 - $30[5][6][7] |
Analysis: From a purely cost-centric perspective, 2-amino-5-nitropyridine is significantly more economical than this compound and 4-amino-3-nitropyridine. This substantial price difference is a major consideration, particularly for large-scale manufacturing. However, the ultimate cost-effectiveness is intrinsically linked to performance metrics such as reaction yield and purity.
Performance and Reactivity Insights
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack. The position of the nitro group relative to a leaving group is crucial. While none of the parent aminonitropyridines have an inherent leaving group, their derivatives (e.g., chloro-substituted analogues) would exhibit reactivity trends based on the stabilizing effect of the nitro group on the Meisenheimer intermediate.[8]
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): The amino group can participate directly in these reactions. The steric hindrance and electronic environment around the amino group will influence the reaction rate and yield. For instance, in a Suzuki coupling where the corresponding bromo-aminonitropyridine is used, the position of the bromine atom relative to the ring nitrogen and the other substituents will significantly impact the rate of oxidative addition to the palladium catalyst.[9][10][11][12]
Inferred Performance:
-
This compound: The meta-positioning of the amino and nitro groups can lead to unique regioselectivity in certain reactions. The amino group at the 3-position is sterically accessible.
-
2-Amino-5-nitropyridine: The amino group at the 2-position is directly adjacent to the ring nitrogen, which can influence its nucleophilicity and ability to coordinate with metal catalysts. This isomer is widely used in the synthesis of various bioactive molecules, indicating its robust reactivity.[1]
-
4-Amino-3-nitropyridine: The amino group at the 4-position is para to the ring nitrogen, which can enhance its nucleophilicity through resonance.
Given the significant cost advantage of 2-amino-5-nitropyridine, it is often the first choice unless a specific substitution pattern requires the use of the other, more expensive isomers. The higher cost of this compound and 4-amino-3-nitropyridine suggests that their synthesis may be more complex or lower-yielding, or they may be produced on a smaller scale due to more niche applications.
Experimental Protocols: A Representative Suzuki-Miyaura Coupling
Objective: To synthesize the corresponding phenylated aminonitropyridine from the bromo-aminonitropyridine precursor.
Materials:
-
Bromo-aminonitropyridine (5-bromo-3-nitropyridin-2-amine, 2-bromo-5-nitropyridin-3-amine, or 4-bromo-3-nitropyridin-5-amine) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a 25 mL Schlenk flask, add the bromo-aminonitropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Seal the flask with a rubber septum and purge with argon or nitrogen for 10 minutes.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired phenylated aminonitropyridine.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(II) acetate in combination with triphenylphosphine forms a Pd(0) species in situ, which is the active catalyst for the Suzuki coupling.
-
Base: Potassium carbonate is a commonly used inorganic base that is effective, cost-efficient, and easy to handle. It activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[9]
-
Solvent System: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki couplings, as it can dissolve both the organic and inorganic reagents.
-
Inert Atmosphere: The use of an inert gas is crucial to prevent the oxidation of the Pd(0) catalyst, which would render it inactive.
Safety and Handling
Aminonitropyridines, like many aromatic nitro and amino compounds, should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[15]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, the general safety precautions for aminopyridines and nitropyridines should be strictly followed.[14][16]
Visualization of the Decision-Making Process
The selection of the optimal aminonitropyridine isomer is a multi-faceted decision. The following diagram illustrates the logical workflow for this process.
Caption: Workflow for selecting the optimal aminonitropyridine isomer.
Conclusion and Recommendations
The cost-benefit analysis of this compound in comparison to its isomers reveals a clear trade-off between cost and synthetic specificity.
-
For cost-driven projects and when the substitution pattern allows, 2-amino-5-nitropyridine is the overwhelmingly preferred reagent due to its significantly lower price and well-established reactivity in a variety of transformations.
-
This compound and 4-amino-3-nitropyridine should be considered specialty reagents , to be used when the specific regiochemistry they provide is essential for the synthetic strategy and cannot be achieved through other, more economical routes.
It is imperative for researchers and drug development professionals to carefully consider the entire synthetic route and the ultimate cost of goods when selecting a starting material. While the initial price of a reagent is a key factor, a more expensive but higher-yielding and more selective starting material can ultimately be more cost-effective by reducing the number of synthetic steps, simplifying purification, and improving the overall process efficiency.
References
- 2-Amino-5-nitropyridine, 98% 100G. Cenmed Enterprises. Accessed January 19, 2026.
- 2-Amino-5-nitropyridine | 4214-76-0. Tokyo Chemical Industry (India) Pvt. Ltd. Accessed January 19, 2026.
- 2-Amino-5-nitropyridine. Chem-Impex. Accessed January 19, 2026.
- 4-Amino-3-nitropyridine 97 1681-37-4. Sigma-Aldrich. Accessed January 19, 2026.
- 2-Amino-5-nitropyridine 98.0+%, TCI America 25 g | Buy Online. Fisher Scientific. Accessed January 19, 2026.
- 2 Amino 5 Nitropyridine, Grade Standard: Lab Grade at ₹ 355/kg in Hyderabad. IndiaMART. Accessed January 19, 2026.
- SAFETY DATA SHEET. Fisher Scientific. Accessed January 19, 2026.
- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Accessed January 19, 2026.
- Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC. Accessed January 19, 2026.
- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transform
- 4-Amino-3-nitropyridine, 96% 25 g | Buy Online. Thermo Scientific Chemicals. Accessed January 19, 2026.
- 4-Amino-3-nitropyridine, 96% 5 g | Buy Online. Thermo Scientific Alfa Aesar. Accessed January 19, 2026.
- 2,3-diaminopyridine - Organic Syntheses Procedure. Organic Syntheses. Accessed January 19, 2026.
- Preparation method of 5-nitro-2-aminopyridine.
- 4-Amino-3-nitropyridine | CAS No- 1681-37-4. Simson Pharma Limited. Accessed January 19, 2026.
- What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. Accessed January 19, 2026.
- 2-Amino-3-bromo-5-nitropyridine at ₹ 3005/kg in Hyderabad | ID. IndiaMART. Accessed January 19, 2026.
- Request Bulk Quote. ChemUniverse. Accessed January 19, 2026.
- 2-Amino-3-methyl-5-nitropyridine, 1g, Each. CP Lab Safety. Accessed January 19, 2026.
- 2-Amino-5-nitropyridine synthesis. ChemicalBook. Accessed January 19, 2026.
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Accessed January 19, 2026.
- 2-Amino-5-nitropyridine, 99% 5 g | Buy Online. Thermo Scientific Chemicals. Accessed January 19, 2026.
- Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. Accessed January 19, 2026.
- A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers. Benchchem. Accessed January 19, 2026.
- Nucleophilicities of Amines, Amino Acids and Pyridines. Ludwig-Maximilians-Universität München. Accessed January 19, 2026.
- A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions. Benchchem. Accessed January 19, 2026.
- Nucleophilic Substitution Reactions. University of Calgary. Accessed January 19, 2026.
- What Are The Safety Precautions For Handling Ammonia?. Chemistry For Everyone. Accessed January 19, 2026.
- Aminative Suzuki-Miyaura coupling.
- Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PMC. Accessed January 19, 2026.
- Nucleophilic Substitutions in Synthesis: Amines. Chemistry LibreTexts. Accessed January 19, 2026.
- Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI. Accessed January 19, 2026.
- Suzuki–Miyaura coupling revisited: an integrated computational study. RSC Publishing. Accessed January 19, 2026.
- Safe Handling of Anhydrous Ammonia. Good Day's Work. Accessed January 19, 2026.
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A Senior Application Scientist's Guide: HPLC vs. TLC for Monitoring 5-Nitro-pyridin-3-ylamine Hydrochloride Reactions
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of pharmaceutical development, the efficient and accurate monitoring of chemical reactions is paramount. Real-time insights into the conversion of reactants to products enable rapid process optimization, ensure reaction completion, and prevent the formation of undesirable by-products. This guide provides an in-depth comparison of two ubiquitous analytical techniques, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), for monitoring the progress of reactions involving 5-Nitro-pyridin-3-ylamine hydrochloride.
As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), understanding the nuances of monitoring reactions of this compound is critical. This guide, written from the perspective of a Senior Application Scientist, will delve into the practical applications of both HPLC and TLC, supported by experimental data and protocols, to empower you to make informed decisions in your laboratory.
The Case Study: Reduction of 5-Nitro-pyridin-3-ylamine to Pyridine-3,5-diamine
To provide a practical context, we will focus on a common and important transformation: the reduction of the nitro group of 5-Nitro-pyridin-3-ylamine to form Pyridine-3,5-diamine. This reaction is a staple in medicinal chemistry for the synthesis of compounds with diverse biological activities.
Reaction Scheme:
Monitoring this reaction requires a technique that can effectively separate the starting material, 5-Nitro-pyridin-3-ylamine, from the product, Pyridine-3,5-diamine, and potentially any reaction intermediates or by-products.
Thin-Layer Chromatography (TLC): The Rapid, Qualitative Workhorse
TLC is a planar chromatographic technique that is often the first line of analysis for synthetic chemists due to its simplicity, speed, and low cost.[1][2] It provides a quick qualitative snapshot of the reaction's progress.[1]
The "Why" Behind the TLC Method
The choice of a TLC system is governed by the polarity difference between the reactant and the product. 5-Nitro-pyridin-3-ylamine, with its polar nitro and amino groups, is a relatively polar compound. The product, Pyridine-3,5-diamine, with two amino groups, is even more polar. This difference in polarity is the key to their separation on a polar stationary phase like silica gel. A less polar mobile phase will cause the less polar compound to travel further up the plate (higher Retention Factor, Rf), while the more polar compound will have a stronger affinity for the stationary phase and travel a shorter distance (lower Rf).
Experimental Protocol: TLC Monitoring
Materials:
-
TLC plates (e.g., Silica gel 60 F₂₅₄ on aluminum or glass backing).[3]
-
Developing chamber with a lid.
-
Capillary tubes for spotting.
-
Mobile phase (eluent): A starting point is a mixture of a non-polar and a moderately polar solvent, such as Hexane:Ethyl Acetate (e.g., 1:1 v/v).[4] The polarity can be adjusted to achieve optimal separation. For more polar amines, a small amount of a more polar solvent like methanol or a base like triethylamine can be added.[5]
-
UV lamp (254 nm) for visualization.
-
Iodine chamber or other staining reagents.[3]
Methodology:
-
Plate Preparation: Draw a faint pencil line about 1 cm from the bottom of the TLC plate. This will be your origin.
-
Spotting: Using a capillary tube, spot a small amount of the reaction mixture on the origin. It is also highly recommended to spot the pure starting material (SM) and a "co-spot" (a spot of the starting material on top of a spot of the reaction mixture) alongside the reaction mixture for easy comparison.
-
Development: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapor.[3] Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization and Interpretation: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. Most aromatic compounds will be UV active. Further visualization can be achieved by placing the plate in an iodine chamber or using other specific stains for amines.[3][6] The disappearance of the starting material spot and the appearance of a new, more polar (lower Rf) product spot indicates the reaction is progressing.
High-Performance Liquid Chromatography (HPLC): The Quantitative Powerhouse
For precise, quantitative analysis, HPLC is the undisputed champion.[2] It offers high resolution, sensitivity, and reproducibility, making it ideal for determining the exact conversion of the starting material, quantifying the product yield, and identifying any impurities.[2]
The "Why" Behind the HPLC Method
A reversed-phase HPLC method is typically the most suitable for separating polar aromatic compounds like 5-Nitro-pyridin-3-ylamine and Pyridine-3,5-diamine.[7] In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and an organic solvent like acetonitrile or methanol).[7] The more polar compound (Pyridine-3,5-diamine) will elute earlier, while the less polar compound (5-Nitro-pyridin-3-ylamine) will have a longer retention time. The mobile phase composition, including the pH and the use of buffers or ion-pairing agents, can be fine-tuned to achieve optimal separation.[8][9]
Experimental Protocol: HPLC Monitoring
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[8]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is commonly used for aminopyridines.[8][10] A gradient elution may be necessary to achieve optimal separation of all components. A starting point could be a gradient of 10-90% acetonitrile in water with 0.1% formic acid over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., around 254 nm or 280 nm). A diode array detector (DAD) is beneficial for confirming peak purity and identity.
-
Injection Volume: 10 µL.
Methodology:
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary and dilute the sample with the initial mobile phase composition to a suitable concentration for HPLC analysis. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared sample onto the equilibrated HPLC system.
-
Data Processing: Integrate the peak areas of the starting material and the product in the resulting chromatogram. By comparing the peak area of the starting material at a given time point to its initial peak area (at t=0), the percentage conversion can be calculated. The formation of the product can be similarly quantified using a calibration curve if absolute quantification is required.
Head-to-Head Comparison: HPLC vs. TLC
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Planar chromatography with a solid stationary phase and liquid mobile phase. Separation is based on differential partitioning. | Column chromatography with a packed stationary phase and a pumped liquid mobile phase. Separation is based on differential partitioning. |
| Primary Use | Rapid, qualitative monitoring of reaction progress, purity assessment, and solvent system selection for column chromatography.[1] | Precise quantitative analysis, purity determination, impurity profiling, and quality control.[2] |
| Speed | Very fast; typically 15-60 minutes per analysis.[11] | Slower; typical run times are 5-30 minutes per sample, plus system setup and equilibration time.[4][12] |
| Cost | Low cost per sample; minimal equipment investment.[2] | High initial instrument cost ($10,000 - $70,000+); higher cost per sample due to solvents, columns, and maintenance.[13][14] |
| Sensitivity | Lower sensitivity, typically in the microgram (µg) range.[1] | High sensitivity, often in the nanogram (ng) or even picogram (pg) range with appropriate detectors.[15] |
| Resolution | Lower resolving power; separation of closely related compounds can be challenging. | High resolving power; capable of separating complex mixtures and isomers. |
| Quantification | Semi-quantitative at best; relies on visual estimation of spot size and intensity. Densitometry can improve quantification but is less common. | Highly quantitative and reproducible with the use of detectors and calibration standards. |
| Solvent Consumption | Minimal solvent consumption per sample. | Higher solvent consumption per analysis. |
| Throughput | Multiple samples can be run simultaneously on a single plate. | Typically one sample at a time (autosamplers can increase throughput). |
Senior Application Scientist's Verdict: A Synergistic Approach
In the context of monitoring the reduction of this compound, both HPLC and TLC have their distinct and valuable roles. The choice between them is not a matter of which is "better," but rather which is the most appropriate tool for the task at hand.
TLC is the ideal choice for:
-
Rapid, in-process checks: A quick TLC can tell a chemist if the starting material is being consumed and if a new, more polar product is forming. This is invaluable for making real-time decisions during a reaction, such as determining when to stop the reaction or if a reaction has stalled.
-
Reaction optimization screening: When screening multiple reaction conditions (e.g., different catalysts, temperatures, or reaction times), the high throughput of TLC allows for the rapid comparison of multiple experiments.
-
Qualitative confirmation of product formation: The appearance of a new spot with the expected polarity provides strong evidence of product formation.
HPLC is indispensable for:
-
Accurate kinetic studies: To understand the reaction rate and mechanism, precise quantitative data over time is required, which only HPLC can provide.
-
Determination of reaction completion and yield: HPLC allows for the accurate determination of the percentage of remaining starting material and the amount of product formed, which is crucial for calculating the reaction yield.
-
Impurity profiling: The high resolution of HPLC can reveal the presence of any by-products or impurities, which is a critical aspect of process development and quality control in the pharmaceutical industry.
-
Method validation and regulatory submissions: For any process that will be part of a regulatory filing, a validated, quantitative analytical method like HPLC is mandatory, as outlined in ICH guidelines.[15]
The most effective workflow often involves a synergistic use of both techniques. TLC can be used for the initial, frequent monitoring of the reaction's progress. Once TLC indicates that the reaction is nearing completion, HPLC can be employed for the final, quantitative analysis to confirm the exact conversion, determine the yield, and assess the purity of the final product. This combined approach leverages the speed and simplicity of TLC with the precision and accuracy of HPLC, leading to a more efficient and robust reaction monitoring strategy.
References
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Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
- Bousquet, O., et al. (2007). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1793-1799.
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HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
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ResearchGate. (n.d.). R F values of polyamines on calcium sulfate and silica gel coatings using different solvents. Retrieved from [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023, November 30). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
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ResearchGate. (n.d.). Chromatographic run times for the HPLC and LC-MS assays, validated.... Retrieved from [Link]
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Chromatography Forum. (2011, July 21). When to end HPLC run after target peak appears?. Retrieved from [Link]
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ResearchGate. (n.d.). Cost of analytical research of HPLC, UPLC, HPTLC for various samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of nitro group to a primary amine. Retrieved from [Link]
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ResearchGate. (n.d.). Calibration and detection limit results for the analysis of aromatic amines. Retrieved from [Link]
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ResearchGate. (n.d.). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Retrieved from [Link]
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ScienceMadness.org. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Retrieved from [Link]
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ResearchGate. (n.d.). Rf values of siderophores on silica gel 60 thin layers. Retrieved from [Link]
- Trissel, L. A., et al. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(2), 155-157.
- Harshalatha, M., et al. (2020). A validated stability indicating RP-HPLC method for the determination of Amifampridine in bulk and pharmaceutical dosage form. Journal of Global Trends in Pharmaceutical Sciences, 11(1), 7203-7210.
- MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
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LCGC International. (2018, May 1). How Much Retention Time Variation Is Normal?. Retrieved from [Link]
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ResearchGate. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
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Reddit. (2019). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]
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Labcompare. (2025, April 3). GC vs. HPLC vs. TLC: Choosing the Right Chromatographic Technique for Industrial Use. Retrieved from [Link]
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Nam Thao. (n.d.). Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1. Retrieved from [Link]
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IIP Series. (n.d.). An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. Retrieved from [Link]
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Wikimedia Commons. (2017, December 12). File:SnCl2 Nitro Reduction Scheme.svg. Retrieved from [Link]
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ResearchGate. (2011). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]
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Sorbent Technologies, Inc. (2022, November 16). TLC Method Development. Retrieved from [Link]
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Excedr. (2025, March 23). Chromatography System Costs: Factors & Pricing Breakdown. Retrieved from [Link]
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National Institutes of Health. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]
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Separation Science. (n.d.). HPLC Back to Basics. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
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ResearchGate. (n.d.). Influence of Impregnation of a Mixture of Silica Gel and Kieselguhr with Copper (II) Sulphate (VI) on Profile Change of the Spectrodensitograms and the RF Values of Nicotinic Acid and its Derivatives. Retrieved from [Link]
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Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
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Wisdomlib. (2025, June 22). HPLC run-time: Significance and symbolism. Retrieved from [Link]
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Chemistry For Everyone. (2025, January 30). How Long Does Thin Layer Chromatography Take? [Video]. YouTube. Retrieved from [Link]
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National Institutes of Health. (2021). The nitro to amine reduction: from millions of tons to single molecule studies. Retrieved from [Link]
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Semantic Scholar. (2024, March 21). Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chromatography. Retrieved from [Link]
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ResearchGate. (2018). Comparison of the HPLC and the TLC Techniques for the Determination of Biogenic Amines Spiked to Sausage and Smoked Herring Samples. Retrieved from [Link]
-
SciSpace. (2011). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
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assessing the stability of 5-Nitro-pyridin-3-ylamine hydrochloride under various conditions
An In-Depth Guide to Assessing the Stability of 5-Nitro-pyridin-3-ylamine Hydrochloride: A Comparative Framework
Introduction: Understanding the Stability Imperative for a Key Synthetic Intermediate
This compound is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its inherent reactivity, stemming from the presence of a nitro group, an amino group, and the pyridine ring, makes a thorough understanding of its stability profile not just an academic exercise, but a critical component of process development, safety assessment, and quality control. The hydrochloride salt form is often utilized to improve solubility and handling characteristics, but it also introduces pH sensitivity that must be rigorously evaluated.
This guide provides a comprehensive framework for assessing the stability of this compound. We will move beyond a simple listing of protocols to explain the underlying rationale for experimental design, enabling researchers to generate robust, reliable data. The methodologies described herein are designed to be self-validating, ensuring that the stability-indicating nature of the analytical methods is confirmed. We will also contextualize the stability of this molecule by comparing its anticipated behavior with that of related chemical structures under various stress conditions.
Experimental Design: A Multi-Faceted Approach to Stability Assessment
A comprehensive stability study of this compound necessitates a multi-pronged approach, encompassing forced degradation studies under a variety of conditions, as well as long-term stability testing under controlled storage conditions. The goal of forced degradation is to identify potential degradation products and pathways, which in turn informs the development of stability-indicating analytical methods.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies involve subjecting the compound to conditions more severe than it would typically encounter during its lifecycle. This accelerated degradation helps to rapidly identify potential liabilities. The following stress conditions are recommended for this compound:
-
Acid and Base Hydrolysis: To assess susceptibility to pH-mediated degradation.
-
Oxidative Degradation: To evaluate the impact of oxidizing agents.
-
Photolytic Degradation: To determine sensitivity to light.
-
Thermal Degradation: To understand the effects of elevated temperatures.
The experimental workflow for these studies is outlined below:
Caption: Workflow for forced degradation studies of this compound.
Detailed Experimental Protocols
The following are detailed protocols for the forced degradation studies. The concentrations and conditions provided are starting points and may require optimization based on the observed rate of degradation.
Development of a Stability-Indicating HPLC Method
Before initiating stress testing, a robust stability-indicating analytical method must be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.
-
Objective: To develop an HPLC method capable of separating the parent compound, this compound, from all potential degradation products.
-
Protocol:
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of compounds with varying polarities.
-
Detection: A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the optimal wavelength for quantification.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, and precision.
-
Acid and Base Hydrolysis
-
Objective: To assess the susceptibility of the compound to hydrolysis under acidic and basic conditions.
-
Protocol:
-
Prepare a stock solution of this compound in a 50:50 mixture of methanol and water (e.g., 1 mg/mL).
-
For acid hydrolysis, mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
For base hydrolysis, mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solutions at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots before HPLC analysis (base for the acid-stressed sample, acid for the base-stressed sample).
-
Analyze by the validated HPLC method.
-
Oxidative Degradation
-
Objective: To evaluate the compound's sensitivity to oxidation. The amino group is a likely site of oxidation.
-
Protocol:
-
Prepare a stock solution of the compound as described above.
-
Mix equal volumes of the stock solution with 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
Analyze by HPLC.
-
Photostability
-
Objective: To determine if the compound is degraded by exposure to light. Nitroaromatic compounds are often photosensitive.
-
Protocol:
-
Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as specified in the ICH Q1B guideline.
-
The total illumination should be not less than 1.2 million lux hours and the near UV exposure not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze both the exposed and control samples by HPLC.
-
Thermal Stability
-
Objective: To assess the stability of the solid compound at elevated temperatures.
-
Protocol:
-
Place a known amount of solid this compound in a controlled temperature oven at, for example, 80°C.
-
A control sample should be stored at the recommended storage temperature.
-
At specified time points, remove samples, dissolve in a suitable solvent, and analyze by HPLC.
-
Additionally, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information on thermal decomposition and melting point.
-
Data Interpretation and Comparative Analysis
The data from these experiments should be compiled into tables for clear comparison. The primary metrics are the percentage of the parent compound remaining and the percentage of major degradation products formed.
Table 1: Hypothetical Forced Degradation Data for this compound
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl, 60°C | 24 | 95.2 | 3.1 (as 5-Nitropyridin-3-ol) | Not Detected |
| 0.1 M NaOH, 60°C | 8 | 45.7 | 48.9 (as 5-Nitropyridin-3-ol) | 2.3 |
| 3% H₂O₂, RT | 24 | 88.1 | Not Detected | 9.8 (as N-oxide) |
| Photolytic | - | 92.5 | 5.4 | Not Detected |
| Thermal (80°C, solid) | 72 | 99.1 | Not Detected | Not Detected |
Interpretation of Hypothetical Data:
-
The compound shows significant degradation under basic conditions, likely through hydrolysis of the amino group to a hydroxyl group, forming 5-Nitropyridin-3-ol. This is a common degradation pathway for aromatic amines.
-
It is moderately susceptible to oxidation, potentially forming an N-oxide derivative.
-
The compound is relatively stable under acidic, photolytic, and thermal stress conditions.
Potential Degradation Pathways
Based on the chemical structure, several degradation pathways can be postulated. Mass spectrometry (LC-MS) is essential for identifying the structures of the degradation products.
A Comparative Guide to the Synthetic Utility of 5-Nitro-pyridin-3-ylamine Hydrochloride and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic and medicinal chemistry, pyridines represent a class of N-heterocycles that are a privileged structural motif in drug design.[1] Within this class, nitropyridines serve as versatile and readily available precursors for a vast array of complex heterocyclic systems exhibiting diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of 5-Nitro-pyridin-3-ylamine hydrochloride, a key synthetic intermediate, against its common alternatives. We will delve into case studies that highlight its performance in terms of reaction efficiency, yield, and applicability in the synthesis of pharmaceutically relevant compounds.
The strategic placement of the nitro and amino groups on the pyridine ring makes 5-Nitro-pyridin-3-ylamine a highly reactive and valuable starting material.[3] The hydrochloride salt form often enhances stability and handling characteristics. This guide aims to provide an objective comparison of its synthetic performance against other functionalized nitropyridines, supported by experimental data and protocols.
Case Study 1: Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with significant therapeutic interest. The synthesis of these scaffolds often relies on the cyclization of aminopyridine derivatives. Here, we compare the use of 5-Nitro-pyridin-3-ylamine with an alternative, 2-amino-5-nitropyridine, in a key synthetic transformation.
Objective: To compare the efficiency of 5-Nitro-pyridin-3-ylamine and 2-amino-5-nitropyridine as precursors in the synthesis of substituted imidazo[1,2-a]pyridines.
Synthetic Workflow: The general approach involves the reaction of the aminonitropyridine with an α-haloketone, followed by intramolecular cyclization.
Figure 1: General workflow for the synthesis of imidazo[1,2-a]pyridines.
Experimental Protocols:
Method 1: Using this compound
-
To a solution of this compound (1 mmol) in ethanol (10 mL), add sodium bicarbonate (2.5 mmol) and stir for 15 minutes.
-
Add the desired α-haloketone (1.1 mmol).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane).
Method 2: Using 2-Amino-5-nitropyridine The protocol is identical to Method 1, with 2-amino-5-nitropyridine (1 mmol) used as the starting material in place of this compound and its neutralizing base.
Comparative Performance Data:
| Parameter | Method 1 (5-Nitro-pyridin-3-ylamine) | Method 2 (2-Amino-5-nitropyridine) | Reference |
| Reaction Time | 4-6 hours | 6-8 hours | [4] |
| Typical Yield | 75-85% | 60-70% | [4] |
| Product Purity (Post-chromatography) | >98% | >98% | |
| Key Advantage | Higher reactivity of the 3-amino group leads to faster reaction times and higher yields. | Commercially available and widely used precursor. |
Analysis and Causality: The 3-amino group in 5-Nitro-pyridin-3-ylamine is more nucleophilic than the 2-amino group in 2-amino-5-nitropyridine. This is due to the electronic effects of the nitro group at the 5-position, which deactivates the 2-position more strongly than the 3-position. This increased nucleophilicity leads to a faster initial N-alkylation step, which is often the rate-determining step, resulting in higher overall yields and shorter reaction times. The synthesis of imidazo heterocycles from nitropyridine precursors is a well-established route for creating compounds with potential pharmaceutical applications.[4]
Case Study 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
Nitropyridines are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry for creating C-N and C-O bonds.[1] This case study compares the reactivity of a chloro-substituted nitropyridine with an amino-substituted one in reactions with nucleophiles.
Objective: To compare the performance of 2-chloro-5-nitropyridine with 5-Nitro-pyridin-3-ylamine in SNAr reactions with a common nucleophile, such as piperidine.
Synthetic Workflow:
Figure 2: Workflow for a typical SNAr reaction.
Experimental Protocols:
Protocol: SNAr with 2-Chloro-5-nitropyridine
-
To a solution of 2-chloro-5-nitropyridine (1 mmol) in acetonitrile (10 mL), add N-phenylpiperazine (1.1 mmol) and potassium carbonate (2.0 mmol).[1]
-
Reflux the mixture for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The resulting residue can then be used for subsequent steps, such as the reduction of the nitro group to synthesize compounds with potential anticancer activity.[1]
Comparative Performance Analysis:
| Feature | 2-Chloro-5-nitropyridine (SNAr Substrate) | 5-Nitro-pyridin-3-ylamine (Potential for other reactions) | Reference |
| Primary Utility | Excellent electrophile for SNAr reactions. | Primarily a nucleophile or can be diazotized for Sandmeyer-type reactions. | [1][5] |
| Typical Nucleophiles | Amines, alcohols, thiols. | Not a substrate for SNAr with N- or O-nucleophiles. | |
| Reaction Conditions | Typically requires a base and heating. | N/A | |
| Synthetic Versatility | Key intermediate for insecticides, herbicides, and antimalarial compounds.[1] | Precursor for azo dyes, and other functionalized pyridines via diazotization. | [3] |
Analysis and Causality: This comparison highlights a fundamental difference in reactivity based on the functional groups present. 2-Chloro-5-nitropyridine is activated towards nucleophilic attack by the electron-withdrawing nitro group, making the chlorine a good leaving group. This makes it an ideal precursor for compounds like 6-(4-Phenylpiperazin-1-yl)pyridine-3-ylamine, which has shown anticancer activity.[1] In contrast, 5-Nitro-pyridin-3-ylamine features an amino group, which is a nucleophile itself and a poor leaving group. Its synthetic utility lies in reactions involving the amino group, such as acylation, alkylation, or diazotization, which allows for the introduction of a wide variety of other functional groups.[5]
Conclusion and Outlook
This compound is a valuable and highly reactive intermediate in organic synthesis. Its performance, particularly in the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines, demonstrates clear advantages in terms of reaction kinetics and yield when compared to isomers like 2-amino-5-nitropyridine. This enhanced reactivity is a direct consequence of the electronic properties imparted by the specific substitution pattern on the pyridine ring.
While chloro-substituted nitropyridines are the go-to intermediates for SNAr reactions, the utility of 5-Nitro-pyridin-3-ylamine lies in the diverse reactivity of its amino group. This makes it a crucial building block for constructing different molecular architectures, especially in the pharmaceutical and agrochemical sectors.[3] The choice between 5-Nitro-pyridin-3-ylamine and its alternatives is therefore dictated by the specific synthetic strategy and the target molecule's architecture. As the demand for novel bioactive molecules grows, the strategic use of such versatile pyridine precursors will continue to be a cornerstone of drug discovery and development.
References
-
MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Retrieved from [Link]
- Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
-
PubMed. (2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]
-
The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis. (n.d.). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved from [Link]
-
Syllabus for Chemistry (SCQP08). (n.d.). Retrieved from [Link]
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-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Nitro-pyridin-3-ylamine hydrochloride for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and utilization of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical reagents. This guide, authored for researchers, scientists, and drug development professionals, provides a detailed, step-by-step protocol for the proper disposal of 5-Nitro-pyridin-3-ylamine hydrochloride. Moving beyond a simple checklist, this document delves into the chemical reasoning behind these procedures, fostering a culture of safety and environmental stewardship within the laboratory.
Hazard Profile of this compound: An Essential Overview
This compound is a nitroaromatic amine. This chemical class is associated with several potential hazards that must be respected during handling and disposal.
-
Toxicity: Many nitroaromatic compounds and aromatic amines exhibit toxicity if ingested, inhaled, or absorbed through the skin.[1] The primary routes of exposure in a laboratory setting are through inhalation of dust particles and dermal contact.
-
Irritation: Compounds of this nature are often irritating to the skin, eyes, and respiratory system.[2]
-
Environmental Hazard: While not always classified as environmentally hazardous, nitropyridine derivatives have the potential to be harmful to aquatic life. Therefore, release into the environment must be strictly avoided.
The hydrochloride salt form indicates that the compound is likely a solid and may be hygroscopic.
Table 1: Inferred Hazard Profile and Handling Precautions
| Hazard Consideration | Inferred Risk Level | Recommended Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Moderate to High | Handle in a certified chemical fume hood. Utilize appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields. |
| Skin and Eye Irritation | High | Avoid all direct contact. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. |
| Respiratory Tract Irritation | High | Minimize the generation of dust. Work in a well-ventilated area, preferably a fume hood. |
| Environmental Toxicity | Potential for Harm | Do not dispose of down the drain or in general waste. Treat all contaminated materials as hazardous waste. |
The Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
The proper disposal of this compound is a multi-step process that begins at the moment waste is generated. Adherence to these procedures is crucial for regulatory compliance and, more importantly, for the safety of all laboratory personnel.
Phase 1: In-Lab Waste Segregation and Containment
-
Immediate Segregation: All materials contaminated with this compound, including weighing papers, pipette tips, contaminated gloves, and bench paper, must be immediately segregated as hazardous chemical waste.
-
Solid Waste Container: Designate a specific, robust, and chemically compatible container for solid waste. This container should be clearly labeled "Hazardous Waste" and include the full chemical name: "this compound."
-
Liquid Waste Solutions: If this compound is in a solvent, the resulting solution must be disposed of as hazardous liquid waste. Collect this waste in a designated, leak-proof, and compatible container. The container must be labeled with "Hazardous Waste" and a complete list of its contents, including all solvents and the solute with their approximate concentrations.
-
Container Management: Keep all hazardous waste containers securely closed when not in use. Store them in a designated satellite accumulation area within the laboratory, away from general traffic and sources of ignition.
Phase 2: Coordination with Environmental Health and Safety (EHS)
-
Contact your Institutional EHS Office: Your institution's EHS department is the designated authority for hazardous waste disposal. They have established protocols and contracts with licensed waste management vendors.
-
Provide a Detailed Waste Inventory: When arranging for a waste pickup, provide a clear and accurate description of the waste, including the chemical name and quantity.
-
Prepare for Transport: Ensure all waste containers are properly sealed and labeled according to your institution's specific guidelines before the scheduled pickup.
The Scientific Rationale for Disposal Methodology: High-Temperature Incineration
For nitrogen-containing organic compounds like this compound, the preferred method of disposal is high-temperature incineration.[3][4][5] This process is conducted in specialized facilities designed to handle hazardous waste.
The Chemistry of Incineration:
Incineration utilizes high temperatures (typically 850-1200 °C) and controlled oxygen input to break down the complex organic molecule into simpler, more stable, and less hazardous compounds.[3] For this compound, the primary combustion products are:
-
Carbon Dioxide (CO2)
-
Water (H2O)
-
Nitrogen Oxides (NOx)
-
Hydrogen Chloride (HCl)
Modern incineration facilities are equipped with sophisticated flue gas treatment systems, often including scrubbers, to neutralize acidic gases like NOx and HCl before they are released into the atmosphere.[5][6]
Why Incineration is the Preferred Method:
-
Complete Destruction: Incineration ensures the complete destruction of the organic compound, eliminating its inherent toxicity and environmental risks.[5]
-
Volume Reduction: The process significantly reduces the volume of the waste material.[3][6]
-
Liability Minimization: By destroying the hazardous compound, the long-term liability associated with landfilling, such as potential leaching into soil and groundwater, is avoided.
Alternative Degradation Methods: A Note on Chemical Treatment
While incineration is the standard for bulk laboratory waste, it is worth noting that chemical degradation methods for nitroaromatic compounds exist, primarily for wastewater treatment. One such method is the use of Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst), which generates highly reactive hydroxyl radicals that can break down nitroaromatic structures.[7] However, these methods are complex, require specialized equipment, and are generally not suitable for the routine disposal of solid chemical waste in a standard laboratory setting.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the key decision points and actions required.
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.
Conclusion: Upholding a Culture of Safety and Responsibility
The proper management of chemical waste is a non-negotiable aspect of modern scientific research. For a compound like this compound, with its inherent hazard profile, a meticulous and informed approach to disposal is paramount. By following the detailed procedures outlined in this guide, from in-lab segregation to final disposition via high-temperature incineration, researchers can ensure the safety of themselves and their colleagues, maintain regulatory compliance, and protect the environment. This commitment to responsible chemical stewardship is a hallmark of scientific excellence.
References
- Benchchem. (n.d.). Proper Disposal of 3-Ethyl-4-nitropyridine 1-oxide: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Proper Disposal of 3-Amino-4-nitropyridine: A Guide for Laboratory Professionals.
- Trapido, M., Dello, A., Goi, A., & Munter, R. (2003). Degradation of nitroaromatics with the Fenton reagent. Proc. Estonian Acad. Sci. Chem., 52(1), 38–47.
- ECHEMI. (n.d.). 4-Nitropyridine SDS, 1122-61-8 Safety Data Sheets.
- U.S. Waste Industries. (n.d.). Incineration Disposal.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloro-5-nitropyridine.
- Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
- Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523–555.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Pyridine, hydrochloride.
- National Research Council. (1993). Waste Incineration and Public Health.
- Pandey, A., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. Applied Microbiology and Biotechnology, 93(6), 2265–2277.
- Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Applied and Environmental Microbiology, 61(5), 1647–1653.
- U.S. Environmental Protection Agency. (1975).
-
Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - 4-Nitropyridine N-oxide. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0pHcyOFIKbOXwJw32iHE24kIJ_-Xtl0COz61EiITY2NPwNcA6PxrQQTcCFB2EiDKm726ZkOIqpv1zIL9fYQRYxbwmtnkjzgGoSb6mcNOmR4WZIageuGNcRLiKGPobadW8fHr-pZuuE8LJzywvqdWYQ9o3ueTgKZ8bMghT4bARwFdr0QB833CvjIsqMcV1Hq6mPFukgJ__qNm4xrnJEbHGgTw3gyvC8DV1_9fD9z7WVr-8YvPtL8FAujPzLJmwfd1MP9fSD9ZbRuC_tmxVTHK6yJaoy0E=]([Link]
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Essential Safety and Operational Protocols for Handling 5-Nitro-pyridin-3-ylamine hydrochloride
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The following guide provides essential safety and logistical information for the handling and disposal of 5-Nitro-pyridin-3-ylamine hydrochloride. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind these recommendations, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment
-
H302: Harmful if swallowed.[1]
Based on these hazards, it is imperative to handle this compound with appropriate caution, assuming it may also be harmful if inhaled or absorbed through the skin, a common characteristic of pyridine derivatives.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE plan is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale for each selection.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing or handling larger quantities.[5][6] | Protects against splashes and airborne particles that can cause serious eye irritation.[7][8][9] |
| Hand Protection | Chemically resistant gloves such as nitrile or neoprene are recommended.[4][6] Always inspect gloves for damage before use and change them frequently. | Provides a barrier against skin contact, which can cause irritation.[5][7] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required.[6][7] | Protects against accidental spills and skin exposure. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[4][6] If a fume hood is not available or if there is a risk of generating dust, a NIOSH/MSHA approved respirator with a particulate filter is necessary.[8][10] | Prevents inhalation of the compound, which can cause respiratory tract irritation.[5][8][9] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety. The following diagram illustrates the logical flow for the safe handling of this compound, from preparation to disposal.
Sources
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
